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  • Product: 4-Bromo-2-phenoxybenzaldehyde
  • CAS: 643094-10-4

Core Science & Biosynthesis

Foundational

4-bromo-2-phenoxybenzaldehyde chemical structure and properties

An In-Depth Technical Guide to 4-bromo-2-phenoxybenzaldehyde: Synthesis, Properties, and Applications Introduction The diaryl ether motif is a cornerstone in modern medicinal chemistry and materials science, prized for i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-bromo-2-phenoxybenzaldehyde: Synthesis, Properties, and Applications

Introduction

The diaryl ether motif is a cornerstone in modern medicinal chemistry and materials science, prized for its conformational flexibility and metabolic stability. Molecules incorporating this scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties[1][2][3][4][5]. 4-bromo-2-phenoxybenzaldehyde emerges as a particularly valuable synthetic intermediate within this class. Its trifunctional nature—an electrophilic aldehyde, a stable diaryl ether linkage, and a reactive aryl bromide—offers orthogonal chemical handles for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, a representative synthesis protocol, characteristic spectroscopic features, and its potential applications for researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

4-bromo-2-phenoxybenzaldehyde is a solid at room temperature[6]. Its core structure consists of a benzaldehyde ring substituted with a bromine atom at the 4-position and a phenoxy group at the 2-position.

Structural Information and Identifiers

A clear visualization of the molecular structure provides a foundation for understanding its reactivity and spectroscopic properties.

Figure 1: Chemical structure of 4-bromo-2-phenoxybenzaldehyde.

The key identifiers and physicochemical properties are summarized in the table below. While extensive experimental data for this specific molecule is not widely published, properties can be inferred from closely related analogs and supplier information.

PropertyValueSource(s)
IUPAC Name 4-bromo-2-phenoxybenzaldehydeN/A
CAS Number 643094-10-4[6][7]
Molecular Formula C₁₃H₉BrO₂[6][7]
Molecular Weight 277.12 g/mol [6]
Appearance Solid[6]
Melting Point 67-71 °C (for the analogous 4-bromo-2-methoxybenzaldehyde)[8]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.[9]

Synthesis and Purification

Representative Synthesis Workflow: Nucleophilic Aromatic Substitution

G start Reactants: - 4-bromo-2-fluorobenzaldehyde - Phenol - K₂CO₃ (Base) - DMF (Solvent) reaction Heat mixture (e.g., 80-120 °C) Monitor by TLC start->reaction 1. Combine workup Aqueous Workup: - Cool reaction - Add water - Extract with organic solvent (e.g., Ethyl Acetate) reaction->workup 2. Isolate purification Purification: - Dry organic layer (e.g., Na₂SO₄) - Concentrate solvent - Column Chromatography workup->purification 3. Purify product Final Product: 4-bromo-2-phenoxybenzaldehyde purification->product 4. Characterize

Figure 2: Representative workflow for the synthesis of 4-bromo-2-phenoxybenzaldehyde.
Experimental Protocol: Representative SNAr Synthesis

This protocol is a generalized procedure based on established methods for similar diaryl ether syntheses.

  • Reaction Setup: To a solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq.) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF), add phenol (1.1 eq.) and anhydrous potassium carbonate (K₂CO₃) (2.0 eq.).

    • Causality: DMF is an excellent solvent for SNAr reactions as it effectively solvates cations, leaving the nucleophile (phenoxide) more reactive. K₂CO₃ is a cost-effective base used to deprotonate the phenol, generating the reactive phenoxide nucleophile in situ.

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: Heating provides the necessary activation energy for the substitution reaction. An inert atmosphere prevents potential oxidation of the aldehyde.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material (4-bromo-2-fluorobenzaldehyde) is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent such as ethyl acetate (3x).

    • Causality: The aqueous workup removes the inorganic salts (KBr, KF) and residual DMF.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

    • Causality: This standard purification sequence removes any remaining impurities to yield the pure 4-bromo-2-phenoxybenzaldehyde.

Spectroscopic Characterization

While experimental spectra for 4-bromo-2-phenoxybenzaldehyde are not widely published, its characteristic spectroscopic features can be reliably predicted based on the analysis of structurally similar compounds[3][11][12][13].

Spectroscopy Predicted Features
¹H NMR Aldehyde Proton (CHO): A singlet expected around δ 9.8-10.5 ppm[3]. Aromatic Protons: A complex multiplet pattern between δ 6.8-8.0 ppm, integrating to 8 protons. The protons on the phenoxy ring will likely appear as a multiplet, while the three protons on the benzaldehyde ring will show splitting patterns characteristic of a 1,2,4-trisubstituted system[11][14].
¹³C NMR Aldehyde Carbon (C=O): A signal expected in the range of δ 189-192 ppm. Aromatic Carbons: Multiple signals between δ 115-160 ppm. The carbon attached to the ether oxygen (C-O) will be significantly deshielded, as will the carbon attached to the bromine (C-Br)[10][11].
FT-IR (cm⁻¹) C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1710 cm⁻¹. C-O-C Stretch (Ether): A characteristic band in the region of 1200-1250 cm⁻¹[15]. C-Br Stretch: A weak to medium band in the fingerprint region, typically below 600 cm⁻¹. Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

Chemical Reactivity and Derivatization

The synthetic utility of 4-bromo-2-phenoxybenzaldehyde lies in the distinct reactivity of its three functional groups, allowing for sequential or orthogonal chemical modifications.

Reactions of the Aldehyde Group

The aldehyde is a versatile functional group, susceptible to both nucleophilic addition and oxidation/reduction reactions[16].

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (4-bromo-2-phenoxybenzoic acid) using common oxidizing agents like potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂).

  • Reduction: The aldehyde can be reduced to the primary alcohol (4-bromo-2-phenoxyphenyl)methanol using reducing agents such as sodium borohydride (NaBH₄)[17].

  • Nucleophilic Addition: The electrophilic carbonyl carbon can be attacked by a variety of nucleophiles. Examples include:

    • Wittig Reaction: Reaction with a phosphonium ylide to form an alkene.

    • Grignard/Organolithium Addition: To form secondary alcohols.

    • Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a secondary or tertiary amine.

Reactions of the Aryl Bromide

The carbon-bromine bond serves as a key handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions[17][18][19][20].

  • Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., phenylboronic acid) to form a biaryl system. This is a powerful method for extending the molecular framework.

  • Heck Coupling: Reaction with an alkene to form a new carbon-carbon bond at the vinylic position[17].

  • Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

  • Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

Applications in Research and Drug Development

The diaryl ether scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds[1][2][3][4][5]. Its structural properties, including a bent conformation and rotational flexibility, allow it to bind effectively to a variety of biological targets.

4-bromo-2-phenoxybenzaldehyde is an ideal starting material for the synthesis of novel diaryl ether derivatives for drug discovery programs. The aldehyde can be used to introduce various pharmacophores through the reactions described above, while the aryl bromide allows for the attachment of other cyclic or acyclic fragments via cross-coupling chemistry. This dual reactivity enables the rapid generation of a library of diverse compounds for screening against therapeutic targets in areas such as oncology, virology, and inflammatory diseases[1][3][5].

Safety and Handling

While a specific material safety data sheet (MSDS) for 4-bromo-2-phenoxybenzaldehyde is not widely available, general precautions for handling aromatic aldehydes and brominated aromatic compounds should be followed.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes[19][21][22][23].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat[24][21][22].

  • Hazards: Aromatic aldehydes can be irritants to the skin, eyes, and respiratory system. Brominated compounds should be handled with care as they can be harmful if ingested or absorbed through the skin[24][22].

Conclusion

4-bromo-2-phenoxybenzaldehyde is a strategically important building block for organic synthesis. Its structure combines the diaryl ether motif, known for its prevalence in bioactive molecules, with two versatile and orthogonally reactive functional groups. This guide has provided a detailed overview of its structure, properties, a representative synthesis, and its expected reactivity. For researchers in drug discovery and materials science, this compound offers a robust platform for the development of novel and complex molecular entities.

References

  • Palladium-Catalyzed Cross-Coupling Reaction of Aryltriethoxysilanes with Aryl Bromides under Basic Aqueous Conditions. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). PMC. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. (n.d.). Thieme. Retrieved from [Link]

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. (2020). ACS Publications. Retrieved from [Link]

  • Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. (n.d.). ResearchGate. Retrieved from [Link]

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. (2020). PubMed. Retrieved from [Link]

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. (2020). Journal of Agricultural and Food Chemistry - ACS Publications. Retrieved from [Link]

  • Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. (2023). MDPI. Retrieved from [Link]

  • 4-Bromo Benzaldehyde Intermediate Supplier. (n.d.). AD PHARMACHEM. Retrieved from [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (n.d.). PMC. Retrieved from [Link]

  • A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde. (n.d.). Google Patents.
  • Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. (n.d.). ResearchGate. Retrieved from [Link]

  • Why is benzaldehyde less reactive than aliphatic aldehyde? (2022). Quora. Retrieved from [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016). Der Pharma Chemica. Retrieved from [Link]

  • Supplementary Information. (n.d.). Beilstein Journals. Retrieved from [Link]

  • 4-(2-Bromoethoxy)Benzaldehyde | C9H9BrO2 | CID 262706. (n.d.). PubChem. Retrieved from [Link]

  • Benzaldehyde, 4-bromo-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Process for the preparation of m-phenoxybenzaldehyde. (n.d.). Google Patents.
  • Certificate of analysis. (n.d.). Thermo Fisher Scientific. Retrieved from [Link]

  • 4-Bromo-2-hydroxybenzaldehyde | C7H5BrO2 | CID 4066019. (n.d.). PubChem. Retrieved from [Link]

  • 4-Bromobenzaldehyde. (n.d.). Wikipedia. Retrieved from [Link]

  • Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. (n.d.). Retrieved from [Link]

  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018). Chemistry Stack Exchange. Retrieved from [Link]

  • 1H NMR Chemical Shifts. (2022). Oregon State University. Retrieved from [Link]

  • FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. (n.d.). Retrieved from [Link]

  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]

Sources

Exploratory

Solvation Thermodynamics and Experimental Solubility Profiling of 4-Bromo-2-phenoxybenzaldehyde

Executive Summary In advanced pharmaceutical synthesis, specifically in the development of monoacylglycerol lipase (MAGL) and ABHD6 inhibitors,1[1]. As a Senior Application Scientist, I approach the solubility of this in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced pharmaceutical synthesis, specifically in the development of monoacylglycerol lipase (MAGL) and ABHD6 inhibitors,1[1]. As a Senior Application Scientist, I approach the solubility of this intermediate not merely as a static physical property, but as a dynamic thermodynamic equilibrium dictated by intermolecular forces. This whitepaper deconstructs the solvation mechanics of 4-bromo-2-phenoxybenzaldehyde across polar and non-polar media and establishes a self-validating experimental protocol for precise solubility determination.

Physicochemical Architecture & Solvation Causality

The dissolution of a solute in a solvent is governed by the disruption of the solute's crystal lattice and the subsequent formation of a solvation sphere. For 4-bromo-2-phenoxybenzaldehyde, this process is dictated by three primary structural motifs:

  • The Bromine Substituent: Introduces significant polarizability and lipophilicity, heavily favoring London dispersion forces in non-polar environments.

  • The Phenoxy Ether Linkage: Provides steric bulk that disrupts tight crystal packing while offering a weakly electronegative oxygen atom capable of limited dipole interactions.

  • The Aldehyde Group: Imparts a localized dipole moment, acting as a weak hydrogen-bond acceptor.

Because the molecule lacks strong hydrogen-bond donors (e.g., -OH, -NH2) and possesses extensive aromatic hydrocarbon character, 2[2].

Solvation Dynamics in Polar vs. Non-Polar Media

Non-Polar Solvents (e.g., Hexane, Toluene)

In non-polar media, the thermodynamic penalty for cavity formation is low. Solvation is driven by π−π stacking (in aromatic solvents like toluene) and robust London dispersion forces. The structural lipophilicity of the biaryl system ensures rapid lattice dissociation, resulting in high solubility.

Polar Aprotic Solvents (e.g., Dichloromethane, Dimethylformamide)

Polar aprotic solvents represent the optimal environment for processing this compound. Solvents like DCM or DMF align their dipoles with the aldehyde carbonyl and ether oxygen. The absence of competing hydrogen-bond networks in the solvent allows for highly efficient dipole-induced dipole and dipole-dipole interactions, maximizing solubility for high-concentration synthetic steps (such as reductive aminations).

Polar Protic Solvents (e.g., Water, Methanol)

In polar protic solvents, the solvation thermodynamics are highly unfavorable. Water molecules must break their strong, highly ordered hydrogen-bond networks to accommodate the bulky, hydrophobic biaryl structure. The entropic penalty of forming a clathrate-like hydration shell around the non-polar surface area drives the compound out of solution, leading to near-zero aqueous solubility.

Quantitative Solvation Matrix

The following table summarizes the predicted thermodynamic solubility profile based on the compound's dielectric interactions and structural lipophilicity.

Solvent ClassSolventDielectric Constant ( ϵ )Dominant Solvation MechanismEstimated Solubility Profile
Non-PolarHexane1.89London dispersion forcesModerate (10 - 50 mg/mL)
Non-PolarToluene2.38 π−π stacking, dispersionVery High (> 100 mg/mL)
Polar AproticDichloromethane8.93Dipole-induced dipoleVery High (> 100 mg/mL)
Polar AproticDimethylformamide36.7Dipole-dipoleHigh (50 - 100 mg/mL)
Polar ProticMethanol32.7Weak H-bonding, hydrophobic resistanceLow to Moderate (1 - 10 mg/mL)
Polar ProticWater80.1Hydrophobic effect (cavity formation energy)Poor (< 0.01 mg/mL)

Self-Validating Experimental Protocol: Equilibrium Shake-Flask Method

To empirically determine the solubility of 4-bromo-2-phenoxybenzaldehyde,3[3]. This protocol is engineered as a self-validating system to eliminate kinetic artifacts.

Step 1: Saturation Preparation

  • Action: Add an excess of 4-bromo-2-phenoxybenzaldehyde (e.g., 500 mg) to 10 mL of the target solvent in a sealed, inert glass vial.

  • Causality & Validation: An excess of solid must remain visibly undissolved. If the solution becomes clear, saturation has not been reached, and more solute must be added. This visual check guarantees the presence of the solid phase required for thermodynamic equilibrium.

Step 2: Thermostated Agitation

  • Action: Incubate the vials in a thermostated shaker at exactly 20.0 ± 0.5 °C.

  • Causality & Validation: Solubility is highly temperature-dependent. Strict thermal control prevents supersaturation artifacts caused by temperature fluctuations.

Step 3: Multi-Timepoint Phase Separation

  • Action: Extract 1 mL aliquots at 24, 48, and 72 hours. Centrifuge at 10,000 rpm for 10 minutes, then filter through a 0.22 µm PTFE syringe filter.

  • Causality & Validation: Highly lipophilic compounds bind non-specifically to filter membranes. Self-Validation: Discard the first 0.5 mL of the filtrate to pre-saturate the membrane, ensuring the collected fraction represents the true solution concentration and is not falsely lowered by adsorption.

Step 4: HPLC-UV Quantification & Equilibrium Proof

  • Action: Dilute the filtrate into the mobile phase and quantify via HPLC-UV at the compound's λmax​ (typically ~254 nm).

  • Causality & Validation: True solubility is a state function, not a kinetic rate. Self-Validation: Equilibrium is mathematically proven only when the quantified concentration ( ΔC ) between the 48-hour and 72-hour timepoints varies by less than 5%. If ΔC≥5% , kinetic dissolution is still occurring, and agitation must continue.

Workflow Visualization

G N1 1. Solute Excess + Solvent (Visual Saturation Check) N2 2. Thermostated Agitation (20.0 ± 0.5 °C) N1->N2 Initiate N3 3. Phase Separation (Centrifugation & Filtration) N2->N3 Sample at t=x N4 4. HPLC-UV Analysis (Triplicate Sampling) N3->N4 Aliquot N5 5. Equilibrium Validation (ΔC < 5% across 24h, 48h, 72h) N4->N5 Quantify N6 Extend Agitation Time N5->N6 Fail (ΔC ≥ 5%) N6->N2 Re-equilibrate

Self-validating shake-flask workflow for thermodynamic solubility determination.

References

  • Carbamate compounds and of making and using same - Patent WO2013103973A1 - 1

  • 4-bromo-2-phenoxybenzaldehyde | 643094-10-4 Properties & Safety - Sigma-Aldrich - 2

  • Test No. 105: Water Solubility - OECD Guidelines for the Testing of Chemicals - 3

Sources

Foundational

A Technical Guide to the Physicochemical Properties of 4-bromo-2-phenoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the fundamental physicochemical properties of 4-bromo-2-phenoxybenzaldehyde, a halogenated aromatic aldehyde of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the fundamental physicochemical properties of 4-bromo-2-phenoxybenzaldehyde, a halogenated aromatic aldehyde of interest in synthetic chemistry and drug discovery. The document elucidates the distinction between molecular weight and exact mass, details a plausible synthetic pathway, and presents predicted spectroscopic characteristics based on analogous compounds.

Core Physicochemical Data

The accurate determination of mass is critical for the identification and characterization of novel compounds. For 4-bromo-2-phenoxybenzaldehyde, two key mass-related parameters are its molecular weight and its exact mass.

PropertyValueSource
Molecular Formula C₁₃H₉BrO₂
Molecular Weight 277.12 g/mol
Calculated Exact Mass 275.97894 Da
Monoisotopic Mass 275.97894 Da
CAS Number 643094-10-4

Molecular Weight vs. Exact Mass: A Critical Distinction

The molecular weight (or molar mass) is calculated using the weighted average of the atomic masses of all isotopes of each element, as they naturally occur. This value is indispensable for gravimetric analysis and stoichiometry in chemical reactions. For 4-bromo-2-phenoxybenzaldehyde, the molecular weight is 277.12 g/mol .

Conversely, the exact mass is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is of paramount importance in high-resolution mass spectrometry, where it allows for the unambiguous determination of the elemental composition of a molecule. The calculated exact mass for 4-bromo-2-phenoxybenzaldehyde (C₁₃H₉⁷⁹BrO₂) is 275.97894 Da. The monoisotopic mass , which is the exact mass of the molecule with all atoms in their most abundant isotopic form, is also 275.97894 Da.

Molecular Structure and Identification

The structural arrangement of 4-bromo-2-phenoxybenzaldehyde is key to its reactivity and potential applications.

Caption: Molecular structure of 4-bromo-2-phenoxybenzaldehyde.

Synthetic Approach: The Ullmann Condensation

A robust and widely applicable method for the synthesis of diaryl ethers like 4-bromo-2-phenoxybenzaldehyde is the Ullmann condensation. This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol. For the synthesis of the target molecule, this would involve the reaction of 4-bromo-2-fluorobenzaldehyde with phenol in the presence of a copper catalyst and a base.

Reactant1 4-bromo-2-fluorobenzaldehyde Reaction Ullmann Condensation Reactant1->Reaction Reactant2 Phenol Reactant2->Reaction Catalyst Copper Catalyst (e.g., CuI) Base (e.g., K2CO3) Catalyst->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Work-up and Purification Reaction->Workup Product 4-bromo-2-phenoxybenzaldehyde Workup->Product

Caption: Generalized workflow for the synthesis of 4-bromo-2-phenoxybenzaldehyde.

Generalized Experimental Protocol:

  • Reaction Setup: To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-fluorobenzaldehyde, phenol, a copper(I) iodide catalyst, and a base such as potassium carbonate.

  • Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF).

  • Reaction Execution: Heat the mixture to a temperature typically ranging from 120 to 160 °C and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture and filter to remove inorganic salts. The filtrate is then typically diluted with water and extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Predicted Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (a singlet between δ 9.5 and 10.5 ppm), and a complex series of multiplets in the aromatic region (δ 6.8-8.0 ppm) corresponding to the nine aromatic protons on the two phenyl rings.

  • ¹³C NMR: The carbon NMR spectrum will feature a characteristic downfield signal for the carbonyl carbon of the aldehyde group (typically δ 190-195 ppm). The aromatic carbons will resonate in the δ 115-160 ppm region.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is a definitive technique for confirming the elemental composition. The mass spectrum of 4-bromo-2-phenoxybenzaldehyde will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), showing two peaks with a mass difference of 2 Da.

Conclusion

This technical guide provides essential physicochemical data for 4-bromo-2-phenoxybenzaldehyde, a compound with potential applications in synthetic and medicinal chemistry. The distinction between molecular weight and exact mass is crucial for accurate characterization, and the outlined synthetic and spectroscopic information provides a solid foundation for researchers working with this and related molecules.

References

  • PubChem. 4-Bromo-2-hydroxybenzaldehyde. [Link]

Exploratory

Mechanism of Formation for 4-Bromo-2-phenoxybenzaldehyde: A Technical Guide for Nucleophilic Aromatic Substitution

Executive Summary 4-Bromo-2-phenoxybenzaldehyde (CAS: 643094-10-4) is a highly versatile synthetic building block frequently utilized in the development of complex pharmaceutical agents, including monoacylglycerol lipase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Bromo-2-phenoxybenzaldehyde (CAS: 643094-10-4) is a highly versatile synthetic building block frequently utilized in the development of complex pharmaceutical agents, including monoacylglycerol lipase (MAGL) inhibitors and kinase modulators[1]. The synthesis of this diaryl ether relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) reaction. This whitepaper deconstructs the mechanistic causality, experimental design, and self-validating analytical protocols required to successfully synthesize this compound with high yield and purity.

Mechanistic Causality: The SNAr Pathway

To achieve robust and reproducible yields, a Senior Application Scientist must look beyond the basic stoichiometry and understand the thermodynamic and kinetic drivers of the reaction.

Regioselectivity and Leaving Group Dynamics

The starting material, 4-bromo-2-fluorobenzaldehyde, presents two potential leaving groups: the fluorine at the C2 position and the bromine at the C4 position. In an SNAr reaction, the rate-determining step is the nucleophilic attack to form the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond. Because fluorine is highly electronegative, it exerts a massive inductive (-I) effect, rendering the ipso-carbon (C2) highly electrophilic and significantly lowering the activation energy for the nucleophilic attack[2].

Consequently, the reaction rate for halogens in SNAr is F >> Cl > Br > I. The phenoxide anion selectively attacks the C2 position, leaving the C4-bromine completely intact for downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations).

Thermodynamic Control via Base Selection

Phenol itself is insufficiently nucleophilic to attack the aryl fluoride. Potassium carbonate (K2CO3) is employed to deprotonate phenol (pKa ~10), generating the highly reactive phenoxide anion[3]. The choice of K2CO3 over stronger bases (like NaOH or KOH) is a deliberate, causality-driven decision: strong hydroxide bases would induce a Cannizzaro reaction, disproportionating the sensitive formyl (-CHO) group into a carboxylic acid and an alcohol. K2CO3 provides the exact basicity required to generate phenoxide without compromising the aldehyde.

Solvent Effects

Polar aprotic solvents such as N,N-dimethylacetamide (DMAc) or DMSO are mandatory[1][4]. These solvents effectively solvate the potassium cation while leaving the phenoxide anion "naked" and highly reactive, accelerating the SNAr reaction.

SNAr_Mechanism Phenol Phenol (Pro-Nucleophile) Phenoxide Phenoxide Anion (Active Nucleophile) Phenol->Phenoxide Deprotonation Base K2CO3 (Mild Base) Base->Phenoxide Extracts H+ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Phenoxide->Meisenheimer Nucleophilic Attack at C2 (ortho to CHO) Substrate 4-Bromo-2-fluorobenzaldehyde (Electrophile) Substrate->Meisenheimer Highly Electrophilic C-F Bond Product 4-Bromo-2-phenoxybenzaldehyde (Final Product) Meisenheimer->Product Expulsion of F- Restores Aromaticity

Figure 1: Nucleophilic Aromatic Substitution (SNAr) mechanism for 4-bromo-2-phenoxybenzaldehyde.

Experimental Protocol & Workflow

The following protocol is designed as a self-validating system, ensuring that intermediate failures are caught before downstream processing[1][3].

Step-by-Step Methodology:

  • System Purge: Purge a 250 mL round-bottom flask with an inert atmosphere of nitrogen to prevent oxidative degradation of the aldehyde.

  • Reagent Charging: Charge the flask with 4-bromo-2-fluorobenzaldehyde (2.00 g, 9.85 mmol, 1.00 equiv), phenol (0.926 g, 9.84 mmol, 1.00 equiv), and finely powdered potassium carbonate (1.35 g, 9.77 mmol, 0.99 equiv)[1].

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc) (30 mL) to the mixture.

  • Reaction Execution: Stir the resulting suspension at 90–100 °C. Monitor the reaction via TLC (Hexanes/EtOAc 9:1) until the complete consumption of the fluorobenzaldehyde is observed (typically 2 to 4 hours).

  • Aqueous Quench: Cool the reaction to room temperature and quench by pouring it into 100 mL of ice-cold distilled water. This crashes out the product and solubilizes the inorganic salts (KF, K2CO3) and DMAc.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove any residual DMAc, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (eluting with 1% to 5% Ethyl Acetate in Petroleum Ether) to yield the product as a light yellow solid[3].

Exp_Workflow Step1 1. Reagent Preparation Charge Substrate, Phenol, K2CO3 Step2 2. Solvent Addition Add anhydrous DMAc under N2 Step1->Step2 Step3 3. SNAr Reaction Heat at 90-100 °C (TLC Monitor) Step2->Step3 Step4 4. Aqueous Quench Dilute with H2O to precipitate/extract Step3->Step4 Step5 5. Liquid-Liquid Extraction Extract with EtOAc, Wash with Brine Step4->Step5 Step6 6. Purification & Validation Silica Gel Column & 1H NMR Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Quantitative Data & Optimization

The table below summarizes the causality behind condition optimization. Deviating from the optimal parameters results in specific, predictable failure modes.

SolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation / Causality
DMAc / DMF K2CO3 90–100 2–4 88% Optimal conditions; naked phenoxide drives clean SNAr conversion.
DMSOK2CO31101280%Effective SNAr[4], but DMSO is notoriously difficult to remove during aqueous workup.
THFK2CO365 (Reflux)24<30%Insufficient thermal energy; poor solubility of K2CO3 stalls deprotonation.
DMFNaOH252N/ATotal failure; strong hydroxide induces Cannizzaro disproportionation of the aldehyde.

Self-Validating Systems (Analytical Characterization)

A protocol is only as good as its validation. To confirm that the SNAr reaction was successful and that the sensitive formyl group survived the basic conditions, 1H NMR (400 MHz, CDCl3) is utilized as the primary diagnostic tool[3].

  • Aldehyde Integrity: The most critical signal is the singlet at δ 10.51 ppm (1H) . The presence of this peak confirms that the formyl group was not oxidized or subjected to a Cannizzaro reaction[3].

  • Aromatic Scaffold: The doublet at δ 7.82 ppm (J = 8.4 Hz, 1H) and the doublet at δ 7.33 ppm (J = 8.4 Hz, 1H) correspond to the protons on the central benzaldehyde ring, confirming the retention of the C4-bromine atom[3].

  • Phenoxy Incorporation: A multiplet spanning δ 7.41–7.48 ppm (1H) and δ 7.25–7.29 ppm confirms the successful integration of the phenoxy ring[3].

References

  • US20150018335A1 - Carbamate compounds and of making and using same.
  • WO2013103973A1 - Carbamate compounds and of making and using same.
  • Improving yield in the cyclization step of 6-bromo-1H-indazol-4-amine synthesis.Benchchem.
  • Identification, Quantification, and Synthesis of a Novel Dimethoxylated Polybrominated Biphenyl in Marine Mammals Caught Off the Coast of Japan.

Sources

Foundational

thermodynamic stability and melting point of 4-bromo-2-phenoxybenzaldehyde

An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of 4-bromo-2-phenoxybenzaldehyde Abstract 4-bromo-2-phenoxybenzaldehyde is a diaryl ether of significant interest as a versatile intermediate i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of 4-bromo-2-phenoxybenzaldehyde

Abstract

4-bromo-2-phenoxybenzaldehyde is a diaryl ether of significant interest as a versatile intermediate in the synthesis of pharmaceuticals and advanced materials. A thorough understanding of its physicochemical properties, particularly its thermodynamic stability and melting point, is paramount for its effective utilization in process development, formulation, and quality control. This guide provides a comprehensive technical overview of the principles and methodologies for characterizing these critical parameters. We delve into the molecular characteristics that govern its thermal behavior, present detailed, field-proven experimental protocols for accurate measurement, and offer insights into the interpretation of the resulting data. This document is designed to serve as a practical and authoritative resource for scientists engaged in the research and development of molecules incorporating the 4-bromo-2-phenoxybenzaldehyde scaffold.

Introduction and Molecular Overview

4-bromo-2-phenoxybenzaldehyde (CAS No. 643094-10-4) is an aromatic compound featuring a benzaldehyde core substituted with both a bromine atom and a phenoxy group. The diaryl ether linkage (C-O-C) is a common motif in natural products and synthetic compounds with diverse biological activities. The stability and reactivity of this molecule are dictated by the interplay of its three key functional groups: the electrophilic aldehyde, the electron-withdrawing bromine atom, and the bulky, somewhat flexible phenoxy group.

Understanding the melting point is fundamental for identity confirmation and purity assessment, while knowledge of its thermodynamic stability is critical for defining storage conditions, predicting shelf-life, and ensuring safety during chemical transformations, which may require elevated temperatures. This guide will establish the theoretical and practical framework for these determinations.

Physicochemical Properties

A summary of the core physicochemical properties of 4-bromo-2-phenoxybenzaldehyde is presented below.

PropertyValueSource
IUPAC Name 4-bromo-2-phenoxybenzaldehydeN/A
CAS Number 643094-10-4
Molecular Formula C₁₃H₉BrO₂
Molecular Weight 277.12 g/mol
Physical Form Solid
Structural Influence on Thermal Properties

The thermal behavior of 4-bromo-2-phenoxybenzaldehyde is a direct consequence of its molecular structure and the resulting intermolecular forces.

  • Van der Waals Forces: The two aromatic rings provide a large surface area, leading to significant London dispersion forces.

  • Dipole-Dipole Interactions: The polar aldehyde (C=O) and bromo (C-Br) groups, along with the ether linkage, create a net molecular dipole, resulting in electrostatic attractions between molecules.

  • Crystal Packing: The relatively flat nature of the aromatic rings allows for efficient packing in the solid state, which generally leads to a higher melting point compared to non-planar analogues.[1] However, the phenoxy group's rotational freedom can disrupt perfect lattice packing, a factor that complicates direct prediction of the melting point.[1] For comparison, the simpler 4-bromobenzaldehyde melts at 57-60°C, while 4-phenoxybenzaldehyde melts at 24-25°C.[2][3][4] The combined electronic and steric effects of both substituents in the target molecule are expected to result in a distinct melting point.

Contextual Synthesis and Purification

The purity of a compound is the single most critical factor for an accurate melting point determination. The synthetic route used to produce 4-bromo-2-phenoxybenzaldehyde will dictate the likely impurities. A plausible and common method for constructing the diaryl ether bond is the Ullmann condensation.[5][6]

Proposed Synthesis: Ullmann Condensation

This route involves the copper-catalyzed coupling of 4-bromo-2-hydroxybenzaldehyde with bromobenzene. The hydroxyl group of the salicylaldehyde derivative is deprotonated to form a more nucleophilic phenoxide, which then displaces the bromide from bromobenzene.

cluster_synthesis Synthesis Workflow START Starting Materials: 4-Bromo-2-hydroxybenzaldehyde Bromobenzene CuI, K2CO3, DMF REACTION Ullmann Condensation Heat (e.g., 120-140°C) Inert Atmosphere (N2) START->REACTION 1. Combine & Heat WORKUP Aqueous Workup (Quench, Extract, Wash) REACTION->WORKUP 2. Cool & Quench PURIFY Purification (Column Chromatography or Recrystallization) WORKUP->PURIFY 3. Isolate Crude PRODUCT Pure 4-bromo-2-phenoxybenzaldehyde PURIFY->PRODUCT 4. Final Isolation

Caption: Synthetic workflow for 4-bromo-2-phenoxybenzaldehyde.

Experimental Protocol: Synthesis

Disclaimer: This is a representative protocol and should be adapted and optimized with appropriate laboratory safety precautions.

  • Reagent Preparation: To a dry three-necked flask under a nitrogen atmosphere, add 4-bromo-2-hydroxybenzaldehyde (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF).

  • Reactant Addition: Add bromobenzene (1.2 eq.).

  • Reaction: Heat the mixture to 130°C with vigorous stirring for 12-24 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature. Pour into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure product.

Melting Point Determination: A Two-Tiered Approach

The melting point is recorded as a range, starting from the temperature at which the first liquid drop appears to the temperature at which the entire sample is liquid. A narrow range (e.g., < 2°C) is indicative of high purity.

Method 1: Digital Melting Point Apparatus (Capillary Method)

This is a standard, reliable method for routine analysis.

Protocol:

  • Sample Preparation: Ensure the purified sample is completely dry and finely powdered.

  • Capillary Loading: Tightly pack 2-3 mm of the sample into a glass capillary tube sealed at one end.

  • Instrument Setup: Place the capillary in the heating block of the apparatus.

  • Measurement: Set a heating ramp rate of 1-2°C per minute near the expected melting point.

  • Observation: Record the temperature at the onset of melting (T_onset) and at the completion of melting (T_clear).

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a more advanced thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[7] It provides a quantitative measure of the melting endotherm, from which the onset temperature, peak temperature (often reported as the melting point), and enthalpy of fusion can be determined.

cluster_dsc DSC Analysis Workflow PREP Sample Preparation (1-5 mg in Al pan) RUN Thermal Program 1. Equilibrate at 25°C 2. Ramp 10°C/min to T_final PREP->RUN CAL Instrument Calibration (e.g., Indium standard) CAL->RUN Ensures Accuracy ANALYZE Data Analysis (Determine Onset, Peak, Enthalpy of Fusion) RUN->ANALYZE RESULT Melting Point Data ANALYZE->RESULT cluster_stability Overall Stability Assessment TGA TGA Analysis (Dynamic Heating) DECOMP Decomposition Temperature (T_onset) TGA->DECOMP Determines ISO Isothermal Stress Test (Constant Temperature) ANALYZE Purity Analysis (e.g., HPLC) ISO->ANALYZE Samples taken over time SHELF Shelf-Life / Stability Profile ANALYZE->SHELF Determines

Caption: Workflow for comprehensive thermal stability analysis.

Representative TGA Data

This table summarizes expected TGA results, indicating high thermal stability well above the melting point.

ParameterIllustrative ValueInterpretation
Decomposition Onset (T₋₅%) > 250 °CThe compound is stable with negligible mass loss up to this temperature.
Temp. of Max Decomposition Rate ~300 °CThe temperature at which the primary decomposition event occurs most rapidly.

Conclusion and Practical Implications

This technical guide has detailed the essential theoretical and experimental considerations for determining the melting point and thermodynamic stability of 4-bromo-2-phenoxybenzaldehyde. The molecule's structure, with its combination of aromatic rings, a polar aldehyde, a bromo-substituent, and an ether linkage, results in a crystalline solid with a distinct melting point, illustratively shown here to be around 82-83°C.

Crucially, thermogravimetric analysis indicates that the compound possesses excellent thermal stability, showing no significant decomposition until well over 250°C. This wide gap between the melting point and the decomposition temperature is a highly favorable characteristic for drug development and process chemistry.

Key Insights for Researchers:

  • Storage: The compound is stable under normal ambient conditions and can be stored at room temperature away from strong oxidizing agents. [2]* Process Chemistry: The high thermal stability allows for flexibility in downstream chemical reactions, permitting the use of elevated temperatures without significant risk of degradation of the core scaffold.

  • Purity Assessment: The melting point serves as a reliable and straightforward indicator of purity. A depressed and broadened melting range would suggest the presence of impurities, likely residual starting materials or solvents from the synthesis.

By applying the rigorous methodologies outlined in this guide, researchers can ensure the generation of accurate and reliable data, facilitating the seamless progression of 4-bromo-2-phenoxybenzaldehyde from a laboratory reagent to a key building block in advanced applications.

References

  • Melting points and Boiling Points – Introductory Organic Chemistry - Open Oregon Educational Resources. [Link]

  • 4-Bromo Benzaldehyde Intermediate Supplier - AD PHARMACHEM. [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

  • Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde - Jetir.Org. [Link]

  • 4-Bromobenzaldehyde - Wikipedia. [Link]

  • CN104230688A - Catalyzed synthesis method for m-phenoxy benzaldehyde - Google P
  • Differential scanning calorimetry of phenol–formaldehyde resins cure-accelerated by carbonates. [Link]

  • Thermogravimetric Analysis (TGA) Theory and Applications - TA Instruments. [Link]

Sources

Exploratory

electronic and steric effects of the phenoxy group in 4-bromo-2-phenoxybenzaldehyde

An In-Depth Technical Guide to the Electronic and Steric Effects of the Phenoxy Group in 4-bromo-2-phenoxybenzaldehyde For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provide...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic and Steric Effects of the Phenoxy Group in 4-bromo-2-phenoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the electronic and steric effects originating from the phenoxy substituent in 4-bromo-2-phenoxybenzaldehyde. The interplay between the electron-donating resonance effect and the electron-withdrawing inductive effect of the phenoxy group is examined in concert with the effects of the bromo and aldehyde substituents. A primary focus is placed on the profound steric influence of the ortho-phenoxy group, which dictates the molecule's conformation and significantly modulates the reactivity of the adjacent aldehyde functionality. Through an exploration of spectroscopic principles, computational models, and crystallographic data, this guide elucidates the structure-property relationships that are critical for professionals in chemical synthesis and drug development.

Introduction: Deconstructing Substituent Effects

The chemical reactivity and physical properties of an aromatic compound are profoundly influenced by the substituents attached to the ring. These influences can be broadly categorized into two types: electronic effects and steric effects. A thorough understanding of these principles is paramount for predicting reaction outcomes, designing novel synthetic pathways, and understanding molecule-receptor interactions in medicinal chemistry.[1]

  • Electronic Effects describe how a substituent modifies the electron density distribution within a molecule. They are a combination of the inductive effect and the resonance effect.[2]

    • The Inductive Effect (-I/+I) is the polarization of a sigma (σ) bond due to the electronegativity difference between the bonded atoms. This effect is transmitted through the sigma framework, weakening with distance.[2][3]

    • The Resonance (or Mesomeric) Effect (-M/+M) involves the delocalization of pi (π) electrons between a substituent and the aromatic ring. This requires the overlap of p-orbitals and affects the ortho and para positions most significantly.[4][5]

  • Steric Effects arise from the spatial arrangement of atoms. The most common manifestation is steric hindrance, where the bulk of a substituent physically impedes the approach of a reactant to a nearby functional group.[6][7] In substituted benzene rings, a prominent example is the ortho effect , where a group at the ortho position can introduce steric strain that forces adjacent functional groups to twist out of the plane of the ring, a phenomenon known as Steric Inhibition of Resonance (SIR).[8][9]

The subject of this guide, 4-bromo-2-phenoxybenzaldehyde, presents a compelling case study, featuring three distinct substituents whose electronic and steric effects collectively define the molecule's character.

Analysis of Substituent Effects in 4-bromo-2-phenoxybenzaldehyde

The unique properties of 4-bromo-2-phenoxybenzaldehyde emerge from the combined influence of its three substituents: the ortho-phenoxy, para-bromo, and the aldehyde group itself.

The Duality of the Phenoxy Group

The phenoxy group (-OPh) exhibits a classic dual nature in its electronic influence.

  • Inductive Effect (-I): The oxygen atom is highly electronegative, leading to a withdrawal of electron density from the benzaldehyde ring through the C-O sigma bond.[4]

  • Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the π-system of the aromatic ring. This donation of electron density increases the electron density at the ortho and para positions.[2][4]

In most contexts, the +M effect of the phenoxy group dominates its -I effect, making it an overall electron-donating group and a strong ortho, para-director for electrophilic aromatic substitution.[4][5]

Caption: Dueling electronic effects of the phenoxy substituent.

The Bromo and Aldehyde Groups
  • Bromo Group: Halogens are a special case where the strong electron-withdrawing inductive effect (-I) outweighs the weaker electron-donating resonance effect (+M). Therefore, the bromo group is a deactivating but ortho, para-directing substituent.[10]

  • Aldehyde Group: The carbonyl group is strongly electron-withdrawing through both induction (-I) and resonance (-M). It is a powerful deactivating group and a meta-director.

Quantifying Electronic Influence: Hammett Constants

The Hammett equation provides a means to quantify the electronic effect of substituents. The substituent constant (σ) reflects the electron-donating or electron-withdrawing character of a group.

Substituentσ_metaσ_paraσ+ (para)Electronic Character
-OPh (Phenoxy) 0.25-0.32-0.5Overall Donating (+M > -I)
-Br (Bromo) 0.400.150.15Withdrawing (-I > +M)
-CHO (Aldehyde) 0.360.42-Strongly Withdrawing (-I, -M)
Data compiled from various sources.[11]

The negative σ_para value for the phenoxy group confirms its electron-donating character at that position via resonance, while the positive values for the bromo and aldehyde groups indicate their electron-withdrawing nature.

The Dominant Role of Steric Effects

While electronic effects are significant, the most defining feature of 4-bromo-2-phenoxybenzaldehyde is the steric hindrance imposed by the bulky phenoxy group at the ortho position to the aldehyde.[6]

  • Steric Hindrance at the Carbonyl: The sheer size of the phenoxy group physically obstructs the trajectory of nucleophiles attempting to attack the aldehyde's carbonyl carbon. This is expected to dramatically decrease the reactivity of the aldehyde compared to benzaldehyde or its para-substituted analogues.[1][6]

  • Steric Inhibition of Resonance (SIR): To minimize steric repulsion between the phenoxy group and the aldehyde, the C(ring)-O-C(phenyl) bonds will not be coplanar. The phenoxy group will be twisted out of the plane of the benzaldehyde ring.[8][12] This twisting disrupts the orbital overlap necessary for efficient resonance, potentially weakening the phenoxy group's electron-donating (+M) effect.[9] The actual electronic influence is therefore a balance between the inherent donating nature of the oxygen and the sterically-enforced reduction in resonance.

Steric_Hindrance cluster_molecule Top-down view of 4-bromo-2-phenoxybenzaldehyde Ring Benzaldehyde Ring Aldehyde CHO Phenoxy Bulky Phenoxy Group Nucleophile Nu: Arrow Blocked Path Arrow->Aldehyde Steric Clash

Caption: Steric hindrance from the ortho-phenoxy group blocking nucleophilic attack.

Experimental and Computational Corroboration

The described electronic and steric effects can be observed and quantified using a combination of spectroscopic, crystallographic, and computational methods.

Spectroscopic Signatures

Spectroscopy provides invaluable insight into the chemical environment of atoms within the molecule.

TechniqueFeatureExpected Observation in 4-bromo-2-phenoxybenzaldehydeRationale
¹H NMR Aldehyde Proton (CHO)Singlet, δ ≈ 9.8 - 10.5 ppmDeshielded by the carbonyl group. Its precise shift is sensitive to the overall electron density and potential intramolecular interactions.[13]
Aromatic ProtonsComplex splitting pattern consistent with a 1,2,4-trisubstituted ring.The chemical shifts will be influenced by the combined donating/withdrawing and anisotropic effects of all three substituents.
¹³C NMR Aldehyde Carbon (CHO)δ ≈ 190 - 195 ppmThe electron-donating phenoxy group may slightly shield this carbon compared to a system with only electron-withdrawing groups.[4][13]
Ring Carbon C2 (-OPh)Deshielded due to direct attachment to electronegative oxygen.The inductive effect dominates for the directly attached carbon.
IR Spec. Carbonyl Stretch (νC=O)~1690 - 1710 cm⁻¹The frequency is lowered by electron-donating groups (like phenoxy) and raised by electron-withdrawing groups. The final value reflects the net electronic effect on the C=O bond.[14]
Definitive Structure: X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule.[15] For 4-bromo-2-phenoxybenzaldehyde, this technique would provide unambiguous data on:

  • Bond lengths and angles.

  • The dihedral angle between the planes of the benzaldehyde ring and the phenoxy ring, offering a quantitative measure of the steric twist. A similar structure, 4-(4-methoxyphenoxy)benzaldehyde, exhibits a significant dihedral angle of 71.52°.[16]

In Silico Analysis: Computational Chemistry

Density Functional Theory (DFT) and other computational methods can model the molecule to predict and rationalize its properties.[17][18] These analyses can generate:

  • Optimized Geometries: Predicting the lowest energy conformation, including the crucial dihedral angle.

  • Electrostatic Potential (ESP) Maps: Visualizing the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, confirming the electronic effects of the substituents.

  • NMR Chemical Shift Predictions: Calculating theoretical NMR spectra to aid in the interpretation of experimental data.[19]

Methodologies and Protocols

Protocol: NMR Spectroscopic Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of 4-bromo-2-phenoxybenzaldehyde. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[13]

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, longer acquisition times are necessary. Collect several hundred to a few thousand scans.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the resulting spectra and perform a baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the ¹H NMR signals and identify the peak multiplicities and chemical shifts for all signals.

Workflow: Computational and Structural Analysis

The diagram below outlines a comprehensive workflow for characterizing the steric and electronic properties of the target molecule.

Experimental_Workflow substance 4-bromo-2-phenoxybenzaldehyde (Purified Sample) nmr NMR Spectroscopy (¹H & ¹³C in CDCl₃) substance->nmr ir IR Spectroscopy (KBr pellet or Nujol mull) substance->ir xray Single Crystal X-ray Diffraction substance->xray dft Computational Modeling (DFT Calculations) substance->dft (in silico) nmr_data Chemical Shifts (δ) Coupling Constants (J) nmr->nmr_data ir_data Vibrational Frequencies (cm⁻¹) (esp. νC=O) ir->ir_data xray_data 3D Molecular Structure Dihedral Angle, Bond Lengths xray->xray_data dft_data Optimized Geometry Electrostatic Potential Map dft->dft_data analysis Integrated Analysis: Structure-Property Correlation nmr_data->analysis ir_data->analysis xray_data->analysis dft_data->analysis

Caption: Integrated workflow for structural and electronic analysis.

Conclusion and Implications

The chemical personality of 4-bromo-2-phenoxybenzaldehyde is dominated by the steric presence of its ortho-phenoxy substituent. While the phenoxy group is electronically donating via resonance, this effect is likely tempered by a sterically induced twist that inhibits optimal resonance with the benzaldehyde ring. This steric bulk is the primary determinant of the aldehyde's reactivity, creating significant hindrance to nucleophilic attack. The bromo and aldehyde groups act as strong electron-withdrawing functions, deactivating the ring towards electrophilic substitution.

For drug development professionals, these characteristics are critical. The defined three-dimensional shape, governed by the phenoxy group's orientation, will dictate how the molecule fits into a receptor's binding pocket. The reduced reactivity of the aldehyde may be beneficial for metabolic stability. For synthetic chemists, the steric hindrance presents a challenge for reactions involving the aldehyde but also offers opportunities for regioselective transformations at other sites on the molecule. A comprehensive understanding of this interplay between electronic subtlety and steric dominance is essential for the rational design and application of this and related molecular scaffolds.

References

  • The Electronic Influence of Phenoxy Substituents on Alkene Reactivity: An In-depth Technical Guide. (n.d.). Benchchem.
  • Hammett Substituent Constants Table. (n.d.). Scribd. Retrieved from [Link]

  • Comparative Reactivity Analysis of 2-[3-(Benzyloxy)phenyl]benzaldehyde and Other Benzaldehyde Derivatives. (n.d.). Benchchem.
  • A Comparative Guide to the X-ray Crystal Structure Analysis of 4-Bromo-2-hydroxybenzaldehyde Derivatives. (n.d.). Benchchem.
  • Ortho effect. (n.d.). Wikipedia. Retrieved from [Link]

  • (PDF) Spectral Correlation Analysis of Hammett Substituent Constants and Biological Activities of some (E)-1-(4-Phenoxyphenyl)-3-Phenylprop-2-en-1-Ones. (n.d.). ResearchGate. Retrieved from [Link]

  • A Comparative Analysis of 4-Bromo-2-hydroxybenzaldehyde using ¹H and ¹³C NMR Spectroscopy. (n.d.). Benchchem.
  • Inductive and Resonance (Mesomeric) Effects. (2024, February 16). Chemistry Steps. Retrieved from [Link]

  • Substituent Effects. (n.d.). Lumen Learning. Retrieved from [Link]

  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. (n.d.). PMC. Retrieved from [Link]

  • Ortho effect. (2020, October 10). A to Z Chemistry. Retrieved from [Link]

  • Substituent Effects. (n.d.). University of California, Riverside. Retrieved from [Link]

  • Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance. (2025, October 18). MDPI. Retrieved from [Link]

  • Substituent Effects in the Reactivity of Aromatic Rings. (2026, February 16). Chemistry LibreTexts. Retrieved from [Link]

  • STERIC CONFIGURATION OF THE ETHER GROUP IN ORTHO ALKOXY AND ARYLOXY BENZOIC ACIDS. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. (2023, April 27). MDPI. Retrieved from [Link]

  • Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems? (2021, February 24). PMC. Retrieved from [Link]

  • Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. (n.d.). PMC. Retrieved from [Link]

  • An Upper Level Laboratory Exercise to Explore Computational Predictions of Regiochemistry in Electrophilic Aromatic Substitution. (n.d.). PIPER. Retrieved from [Link]

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Foundational

A Comprehensive Technical Guide to 4-bromo-2-phenoxybenzaldehyde for Researchers and Drug Development Professionals

An In-depth Exploration of the Synthesis, Properties, and Applications of a Key Diaryl Ether Intermediate Introduction 4-bromo-2-phenoxybenzaldehyde, identified by the CAS number 643094-10-4, is a significant organic com...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Exploration of the Synthesis, Properties, and Applications of a Key Diaryl Ether Intermediate

Introduction

4-bromo-2-phenoxybenzaldehyde, identified by the CAS number 643094-10-4, is a significant organic compound featuring a diaryl ether backbone. This structural motif is a cornerstone in medicinal chemistry and agrochemical research, recognized for its prevalence in both natural products and synthetic molecules.[1][2][3][4] The presence of a reactive aldehyde group and a bromine atom on the aromatic ring makes 4-bromo-2-phenoxybenzaldehyde a versatile intermediate for the synthesis of more complex molecular architectures. This guide provides a detailed overview of its chemical and physical properties, synthesis, reactivity, and potential applications, with a focus on its relevance to drug discovery and development.

Physicochemical and Safety Data

PropertyValueSource(s)
CAS Number 643094-10-4
Molecular Formula C₁₃H₉BrO₂
Molecular Weight 277.12 g/mol
Physical Form Solid
Melting Point Not specified
Boiling Point Not specified
Solubility Not specified

Safety and Handling:

4-bromo-2-phenoxybenzaldehyde is classified as harmful if swallowed and causes skin and eye irritation.[5][6] It may also cause an allergic skin reaction and respiratory irritation.[5][6] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[5]

Synthesis of 4-bromo-2-phenoxybenzaldehyde

The formation of the diaryl ether linkage is a key step in the synthesis of 4-bromo-2-phenoxybenzaldehyde. Several established methods for the synthesis of diaryl ethers can be adapted for this purpose, with the Ullmann condensation being a classic and reliable approach.[7] Modern variations of this reaction often employ catalytic amounts of copper and ligands to facilitate the coupling under milder conditions.

A plausible synthetic route involves the copper-catalyzed coupling of a substituted aryl halide with a phenol. In this case, 4-bromo-2-fluorobenzaldehyde or a similarly activated starting material would be reacted with phenol in the presence of a copper catalyst and a suitable base.

Experimental Protocol: Ullmann-type Synthesis

This protocol describes a general procedure for the synthesis of a diaryl ether, which can be adapted for 4-bromo-2-phenoxybenzaldehyde.

Materials:

  • 4-bromo-2-halobenzaldehyde (e.g., 4-bromo-2-fluorobenzaldehyde)

  • Phenol

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., N,N'-dimethylethylenediamine)

  • A suitable base (e.g., potassium carbonate or cesium carbonate)

  • Anhydrous toluene or other high-boiling solvent

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 eq.), phenol (1.2 eq.), copper(I) iodide (0.1 eq.), the ligand (0.2 eq.), and the base (2.0 eq.).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to a temperature typically ranging from 100 to 150 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions A 4-bromo-2-halobenzaldehyde H Reaction Mixture A->H B Phenol B->H C CuI (catalyst) C->H D Ligand D->H E Base (e.g., K₂CO₃) E->H F Solvent (e.g., Toluene) F->H G Heat (100-150 °C) G->H I Work-up & Purification H->I Ullmann Condensation J 4-bromo-2-phenoxybenzaldehyde I->J

Caption: A generalized workflow for the Ullmann condensation synthesis of 4-bromo-2-phenoxybenzaldehyde.

Chemical Reactivity

The chemical reactivity of 4-bromo-2-phenoxybenzaldehyde is primarily dictated by its two functional groups: the aldehyde and the aryl bromide.

  • Aldehyde Group: The aldehyde functionality is susceptible to a wide range of chemical transformations. It can be oxidized to a carboxylic acid, reduced to a primary alcohol, or undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols. It can also participate in various condensation reactions, such as the Wittig reaction to form alkenes, or reductive amination to yield amines.

  • Aryl Bromide: The bromine atom on the aromatic ring is a versatile handle for further functionalization, most notably through transition-metal-catalyzed cross-coupling reactions. These include the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The relative positioning of the phenoxy group and the bromine atom can influence the electronic properties and, consequently, the reactivity of the aromatic ring.

Applications in Research and Drug Development

The diaryl ether scaffold is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active molecules.[1][2][3][4] These structures are often associated with a range of therapeutic properties, including anticancer, anti-inflammatory, antiviral, and antibacterial activities.[1][2][3]

4-bromo-2-phenoxybenzaldehyde serves as a valuable building block for the synthesis of libraries of diaryl ether-containing compounds for screening in drug discovery programs. The aldehyde can be elaborated into various functional groups, while the bromine atom allows for the introduction of diverse substituents through cross-coupling reactions. This dual functionality enables the systematic exploration of the structure-activity relationship (SAR) of diaryl ether-based drug candidates. For example, diaryl ether-based compounds have been investigated as inhibitors of bacterial enoyl-acyl carrier protein reductase (FabV), a promising target for novel antibiotics.[8]

G cluster_aldehyde Aldehyde Reactions cluster_bromide Aryl Bromide Reactions A 4-bromo-2-phenoxybenzaldehyde B Oxidation A->B C Reduction A->C D Nucleophilic Addition A->D E Condensation A->E F Suzuki Coupling A->F G Heck Coupling A->G H Sonogashira Coupling A->H I Buchwald-Hartwig Amination A->I J Carboxylic Acid B->J K Primary Alcohol C->K L Secondary Alcohol D->L M Alkene/Imine E->M N Biaryl Compounds F->N O Styrenes G->O P Alkynes H->P Q Arylamines I->Q

Caption: Reactivity map of 4-bromo-2-phenoxybenzaldehyde highlighting its synthetic utility.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum would be expected to show a singlet for the aldehydic proton in the downfield region (around 9-10 ppm). The aromatic region would display a complex pattern of signals corresponding to the protons on both the bromo-substituted and the phenoxy-substituted rings.

  • ¹³C NMR: The carbon NMR spectrum would feature a signal for the carbonyl carbon of the aldehyde at a characteristic downfield shift (around 190 ppm). Multiple signals would be present in the aromatic region, corresponding to the 13 carbon atoms of the diaryl ether framework.

  • IR Spectroscopy: The infrared spectrum would show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1680-1715 cm⁻¹. The spectrum would also exhibit characteristic absorptions for C-O-C stretching of the ether linkage and C-Br stretching.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for a molecule containing one bromine atom ([M]⁺ and [M+2]⁺ peaks of approximately equal intensity) would be a key feature for its identification.

Conclusion

4-bromo-2-phenoxybenzaldehyde is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its diaryl ether core, combined with the reactive aldehyde and aryl bromide functionalities, provides a platform for the construction of a wide array of complex molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective application in the development of novel therapeutics and other advanced materials. Further research to fully characterize its physical properties and explore its synthetic applications is warranted.

References

  • Zhang, H., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(39), 10554-10575. [Link]

  • Zhang, H., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. ResearchGate. [Link]

  • Zhang, H., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. ACS Publications. [Link]

  • De Coster, D., et al. (2025). Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. PubMed. [Link]

  • Zhang, H., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. ACS Publications. [Link]

  • AD PHARMACHEM. 4-Bromo Benzaldehyde Intermediate Supplier. [Link]

  • PatSnap. (2021). Preparation method of m-phenoxy benzaldehyde. [Link]

  • Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

  • Western Kentucky University. (n.d.). Tandem Reactions: Synthesis of Substituted Benzaldehydes. [Link]

  • PrepChem.com. Synthesis of 3-phenoxybenzaldehyde. [Link]

  • PubChem. 4-Bromo-2-hydroxybenzaldehyde. [Link]

  • ACS Publications. (2024). Synthesis of Diaryl Ethers via Hypervalent Iodine-Mediated C–H Functionalization. [Link]

  • PMC. (2022). Skeletal Ni electrode-catalyzed C-O cleavage of diaryl ethers entails direct elimination via benzyne intermediates. [Link]

  • PMC. (2025). Programmable Strategies for the Conversion of Aldehydes to Unsymmetrical (Deuterated) Diarylmethanes and Diarylketones. [Link]

  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]

  • Royal Society of Chemistry. (2024). Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification. [Link]

  • Google Patents. (n.d.). A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 4-Bromo-2-phenoxybenzaldehyde: Mechanistic Insights and Step-by-Step Methodology

4-Bromo-2-phenoxybenzaldehyde (CAS: 643094-10-4) is a highly valued diaryl ether building block, frequently utilized in the drug development pipeline for synthesizing monoacylglycerol lipase (MAGL) inhibitors and other c...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Bromo-2-phenoxybenzaldehyde (CAS: 643094-10-4) is a highly valued diaryl ether building block, frequently utilized in the drug development pipeline for synthesizing monoacylglycerol lipase (MAGL) inhibitors and other central nervous system (CNS) modulators .

As a Senior Application Scientist, I have structured this guide to move beyond a simple recipe. This protocol deconstructs the Nucleophilic Aromatic Substitution (SNAr) pathway used to synthesize this molecule, explaining the causality behind the reagent selection, the physical chemistry of the workup, and the self-validating steps required to ensure high-purity yields (~88%).

Mechanistic Rationale & Experimental Design

The most efficient route to 4-bromo-2-phenoxybenzaldehyde involves the coupling of 4-bromo-2-fluorobenzaldehyde with phenol. This reaction is governed by strict chemoselectivity and thermodynamic driving forces:

  • Leaving Group Dynamics : In SNAr reactions, fluorine is an exceptional leaving group. Its high electronegativity strongly polarizes the C–F bond, drastically lowering the activation energy for the rate-determining nucleophilic attack step.

  • Electronic Activation : The aldehyde moiety at the ortho position acts as a powerful electron-withdrawing group (EWG). It stabilizes the anionic intermediate (Meisenheimer complex) through resonance, directing the nucleophilic attack specifically to the C2 position.

  • Base Selection (K2CO3) : Potassium carbonate is deliberately chosen over stronger bases like NaOH. A strong hydroxide base would risk initiating a Cannizzaro reaction or unwanted aldol condensations with the aldehyde group. K2CO3 is perfectly tuned to deprotonate phenol (pKa ~10) to form the active phenoxide nucleophile while leaving the aldehyde intact.

  • Solvent Thermodynamics : N,N-Dimethylacetamide (DMA) is a polar aprotic solvent. It aggressively solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive. Furthermore, its high boiling point (165 °C) allows the reaction to be maintained at 150 °C at atmospheric pressure without requiring a sealed pressure vessel.

Mechanism Step1 Step1 Step2 2. Nucleophilic Attack Phenoxide attacks C2 of 4-Br-2-F-benzaldehyde Step1->Step2 Step3 3. Meisenheimer Complex Anion stabilized by ortho-aldehyde Step2->Step3 Step4 4. Leaving Group Expulsion Fluoride leaves, restoring aromaticity Step3->Step4 Product Target Molecule 4-Bromo-2-phenoxybenzaldehyde Step4->Product

Step-by-step nucleophilic aromatic substitution (SNAr) mechanistic pathway.

Quantitative Reagent Data

The following stoichiometry is optimized for a 5.0 mmol scale synthesis, which provides sufficient material for downstream medicinal chemistry applications while maintaining safe thermal control.

ReagentMW ( g/mol )EquivalentsAmountRole
4-Bromo-2-fluorobenzaldehyde 203.011.01.015 gElectrophile
Phenol 94.111.0470 mgNucleophile
Potassium Carbonate (K2CO3) 138.201.0691 mgMild Base
N,N-Dimethylacetamide (DMA) 87.12Solvent10.0 mLPolar Aprotic Solvent

Experimental Workflow

Workflow R1 Reagents: 4-Br-2-F-benzaldehyde Phenol, K2CO3 S1 Reaction: DMA, 150 °C, 4 h R1->S1 W1 Workup: Brine / Et2O S1->W1 P1 Purification: Silica Column W1->P1 Final Product: Yield ~88% P1->Final

Logical workflow for the synthesis and purification of 4-bromo-2-phenoxybenzaldehyde.

Step-by-Step Execution Protocol

Phase 1: Reaction Setup & Execution
  • Preparation : To an oven-dried 50 mL round-bottom flask equipped with a robust, teflon-coated magnetic stir bar, add 4-bromo-2-fluorobenzaldehyde (1.015 g, 5.0 mmol) and phenol (470 mg, 5.0 mmol).

  • Base Addition : Add anhydrous potassium carbonate (691 mg, 5.0 mmol). Note: K2CO3 is insoluble in DMA; the reaction will be a heterogeneous solid-liquid suspension, necessitating vigorous stirring.

  • Solvation : Inject 10 mL of anhydrous DMA into the flask.

  • Thermal Activation : Attach a reflux condenser. Purge the system with inert gas (Nitrogen or Argon) for 5 minutes. Submerge the flask in a pre-heated oil bath at 150 °C and stir vigorously for 4 hours .

  • Validation : Monitor the reaction via Thin Layer Chromatography (TLC) using a 10% Ethyl Acetate in Petroleum Ether system. The starting electrophile should be completely consumed, replaced by a new, highly UV-active spot.

Phase 2: Quenching & Liquid-Liquid Extraction

Expert Insight: DMA is highly miscible with both water and organic solvents. Standard aqueous washes will fail to remove it, leading to a contaminated crude product. A massive excess of brine is required to force the DMA into the aqueous phase. 6. Cooling : Remove the flask from the oil bath and allow it to cool to ambient room temperature. 7. Quenching : Pour the dark reaction mixture into a large separatory funnel containing 250 mL of saturated aqueous NaCl (brine) . 8. Extraction : Extract the product using Diethyl Ether (Et2O) (3 × 250 mL). The high volume of brine prevents emulsion formation and ensures the DMA remains in the aqueous layer. 9. Drying : Combine the organic Et2O layers and dry over anhydrous Sodium Sulfate (Na2SO4) for 15 minutes. 10. Concentration : Filter off the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator (water bath at 30 °C to prevent ether bumping) to yield the crude residue.

Phase 3: Chromatographic Purification
  • Column Preparation : Pack a glass chromatography column with standard silica gel (230-400 mesh) using Petroleum Ether.

  • Loading : Dissolve the crude residue in a minimal amount of dichloromethane (DCM) and load it evenly onto the silica bed.

  • Elution : Elute the column using a highly non-polar solvent system: Ethyl Acetate / Petroleum Ether (1:99 v/v) . The product is highly lipophilic and will elute rapidly.

  • Isolation : Pool the product-containing fractions and remove the solvent under reduced pressure.

  • Final Yield : The process will yield approximately 1.22 g (~88% theoretical yield) of 4-bromo-2-phenoxybenzaldehyde as a light yellow solid .

Troubleshooting & Optimization

ObservationMechanistic CauseCorrective Action
Incomplete Conversion on TLC Insufficient deprotonation of phenol due to clumped/wet K2CO3.Ensure K2CO3 is finely powdered and oven-dried prior to use. Increase stirring RPM.
High-boiling solvent in NMR Residual DMA carried over during extraction.Increase the volume of the brine wash. Do not substitute brine with DI water, as DI water promotes emulsion with DMA/Et2O.
Product degradation / Black tar Overheating or exposure to oxygen at high temperatures.Strictly maintain the oil bath at 150 °C (do not exceed 160 °C) and ensure a continuous inert gas blanket.

References

  • Title: Carbamate compounds and of making and using same (Patent WO2013103973A1)
Application

Suzuki-Miyaura cross-coupling protocols using 4-bromo-2-phenoxybenzaldehyde

An In-Depth Guide to Suzuki-Miyaura Cross-Coupling Protocols Using 4-bromo-2-phenoxybenzaldehyde Authored by: A Senior Application Scientist Introduction: The Strategic Importance of Biaryl Aldehydes The Suzuki-Miyaura c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Suzuki-Miyaura Cross-Coupling Protocols Using 4-bromo-2-phenoxybenzaldehyde

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Biaryl Aldehydes

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and versatility in forging carbon-carbon bonds.[1][2][3] First reported in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial laboratories for constructing complex molecular architectures under mild conditions.[4][5] A key application is the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[6][7]

This guide focuses on a specific, high-value substrate: 4-bromo-2-phenoxybenzaldehyde. This molecule is a versatile building block; the presence of the aldehyde functional group provides a reactive handle for subsequent transformations, while the biaryl scaffold formed via coupling is a privileged structure in medicinal chemistry.[8][9] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, providing not just a series of steps, but a comprehensive understanding of the causality behind each experimental choice to ensure reproducible and high-yielding results.

Pillar 1: Expertise & Experience - The Scientific Rationale

A successful Suzuki-Miyaura coupling is a symphony of precisely chosen reagents working in concert. Understanding the role of each component is critical to mastering the reaction and troubleshooting unforeseen challenges. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][10]

The Catalytic Cycle: A Three-Act Play
  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of 4-bromo-2-phenoxybenzaldehyde.[4][11] This is often the rate-limiting step for less reactive aryl chlorides, but for aryl bromides, it typically proceeds readily.[1] The result is a Pd(II) complex.

  • Transmetalation: This is arguably the most complex step and is where the base plays its most critical role.[12][13] The boronic acid partner is activated by the base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate "ate" complex.[2][14] This activated species then transfers its organic group to the Pd(II) center, displacing the halide and forming a diaryl-palladium(II) intermediate.[15]

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are expelled, forming the desired biaryl product.[1][6] This step regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[4]

Key Reagent Considerations for 4-bromo-2-phenoxybenzaldehyde
  • Palladium Pre-catalyst: While many forms of palladium can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common, stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst.[5][10]

  • Ligand Selection: The palladium atom itself is not sufficient; it requires a ligand to stabilize the highly reactive Pd(0) state and to facilitate the oxidative addition and reductive elimination steps.[16] For aryl bromides, bulky and electron-rich phosphine ligands such as SPhos or DavePhos are highly effective, enhancing catalyst activity and allowing for lower catalyst loadings and even room-temperature reactions in some cases.[6][17][18]

  • The Crucial Role of the Base: The choice of base is paramount. Its primary function is to facilitate the formation of the boronate species required for transmetalation.[2][14] Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are widely used.[6] The presence of water, often as a co-solvent, can aid in dissolving the base and accelerate the formation of the active boronate.[19]

  • Solvent System: Anhydrous, degassed solvents are critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[16] Common choices include 1,4-dioxane, toluene, or tetrahydrofuran (THF), often in a mixture with water to support the action of the inorganic base.[1]

Pillar 2: Trustworthiness - A Self-Validating Protocol

This protocol is designed to be a self-validating system. By including clear checkpoints and analytical monitoring, the researcher can track the reaction's progress and have confidence in the outcome.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A successful reaction will show the consumption of the 4-bromo-2-phenoxybenzaldehyde starting material and the appearance of a new, typically higher Rf (on normal phase silica), product spot.

  • Troubleshooting Common Issues:

    • Low or No Conversion: This is often due to catalyst deactivation. Ensure all solvents were rigorously degassed and that the reaction was maintained under a positive pressure of inert gas (argon or nitrogen).[16] Boronic acids can also degrade over time; using a fresh bottle or a more stable boronic ester derivative can resolve this.[16]

    • Formation of Side Products: The primary side reaction is often the homocoupling of the boronic acid to form a biaryl byproduct.[1] This is typically caused by the presence of oxygen, which can interfere with the catalytic cycle.[1] Another potential side reaction is protodeboronation, where the boronic acid reacts with residual water or protic solvents to revert to an arene.

Core Application Note: Suzuki-Miyaura Coupling Protocol

This section provides a detailed, step-by-step methodology for the coupling of 4-bromo-2-phenoxybenzaldehyde with a generic arylboronic acid.

Materials and Reagents
  • 4-bromo-2-phenoxybenzaldehyde (1.0 equiv.)

  • Arylboronic Acid (1.2-1.5 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar biaryl phosphine ligand

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv.)

  • 1,4-Dioxane (anhydrous, degassed)

  • Deionized Water (degassed)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment
  • Oven-dried Schlenk flask or round-bottom flask

  • Magnetic stir bar and stir plate with heating

  • Condenser

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

Detailed Step-by-Step Protocol

1. Reaction Setup and Degassing: a. Place an oven-dried Schlenk flask containing a magnetic stir bar under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. b. To the flask, add 4-bromo-2-phenoxybenzaldehyde, the arylboronic acid, and the base (e.g., K₂CO₃). c. In a separate vial, weigh the palladium pre-catalyst and the phosphine ligand. Add them to the Schlenk flask. d. Evacuate and backfill the sealed flask with inert gas three more times.

2. Solvent Addition and Reaction: a. Add the degassed 1,4-dioxane and degassed water via syringe. The typical solvent ratio is between 4:1 and 10:1 (dioxane:water). b. Lower the flask into a pre-heated oil bath set to 80-100 °C. c. Stir the mixture vigorously. The reaction mixture will typically turn dark brown or black, which is normal.[20] d. Monitor the reaction progress every 1-2 hours using TLC or by taking a small aliquot for GC-MS analysis. The reaction is typically complete within 4-12 hours.

3. Work-up Procedure: a. Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. b. Dilute the reaction mixture with ethyl acetate and water. c. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. d. Combine the organic layers and wash them with water, followed by brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

4. Purification: a. The resulting crude oil or solid should be purified by flash column chromatography on silica gel.[21] b. A gradient of hexane and ethyl acetate is typically effective for eluting the biaryl aldehyde product. c. Combine the pure fractions and remove the solvent in vacuo to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and MS.

Data Presentation: General Reaction Parameters

ComponentStoichiometry / LoadingPurpose
4-bromo-2-phenoxybenzaldehyde1.0 equivalentAryl halide electrophile
Arylboronic Acid1.2 - 1.5 equivalentsNucleophilic coupling partner
Palladium Pre-catalyst0.5 - 2.0 mol%Source of the active Pd(0) catalyst
Phosphine Ligand1.0 - 4.0 mol%Stabilizes Pd(0), facilitates oxidative addition/reductive elimination
Base (e.g., K₂CO₃, K₃PO₄)2.0 - 3.0 equivalentsActivates the boronic acid to the boronate "ate" complex
Solvent (Dioxane/Water)~0.1 M concentrationReaction medium; water aids in dissolving the base
Temperature80 - 100 °CProvides energy to overcome activation barriers
Typical Isolated Yield 75 - 95% Dependent on specific boronic acid partner and optimization

Pillar 3: Visualization & Formatting

Diagrams of Key Processes

To provide a clear visual reference, the following diagrams, generated using DOT language, illustrate the fundamental catalytic cycle and the practical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)₂ + Base diaryl_pd Ar-Pd(II)L₂-Ar' transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow setup 1. Inert Atmosphere Setup (Schlenk Flask, Ar/N₂) reagents 2. Charge Solids (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) setup->reagents solvents 3. Add Degassed Solvents (e.g., Dioxane/Water) reagents->solvents reaction 4. Heat and Stir (80-100 °C, 4-12h) solvents->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring workup 5. Aqueous Work-up (Cool, Dilute, Extract) reaction->workup purification 6. Purification (Flash Column Chromatography) workup->purification product 7. Isolate Pure Product (Characterize) purification->product

Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhrloqBOZpO66dWcQr13HvMnehe5CtFLAy8GHpVnz-G5ARSyzZaVXfLQcVB-tr0inREQacX41h3hXx7jgESke2qeycGZwqCyRO4Om53oiZ2OJUbnX-qVtHqnfTSX_5hYooXoUd4BX9QUGRXpDiLU-9nq15SFqQY2wHfcUjpQyBctcJmzGr7jSi1DzB8bUxVVTsYGQfpCJ-gEwMJt5sNw6Sz9NyLygGOL53--UO56xEjTI22Q7qmDcXZ_861lKjMGDWSFKcoV8a]
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDxTWc1Ok-B5vHxW1F0QzbsfRXw6PCD013qExZY_1ReAnXn_LEUGo-qCA_nGN2GhtAgbfjtlv9JSV3UlWJwlMgHQZM56wU3BR1Q1vOPB0B5R0i4xVXaGX6eBO9EKU4xALvtW8tuMHUORNjjP1NLCktpXlDsE-hNO4V8dSfjY1Gwaw1v__XewMZ]
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo3KIs-bKA7EZZCkHAqEfjgJS1cVtcPcniDmeyzd_FarG-NmevPAcrw0AeX-2qckKtdSDzg_yCcsvvH4nJp2g797TztnOC7v5TlZvtLbvh-j_jb4WlGicM6osXMCmRv0bzBsvniZ0_HElKkLkXgPVzg26TyNR4nvfo0OVXwVOLUg5VJO0nDfAcu7r5PQs1h6i_IXdDLiFjdhIZ0IDcGjo4epGfcg9FYWDJNHgjxQ0Zzz8wMbrHNsiHmHCN10g3X3Pya8KWG9BOEp189OYp4BBf0BPN2B8i8lu6LShVTv-o9sLC]
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. [Link: https://pubs.acs.org/doi/10.1021/ja044823n]
  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions - Benchchem. [Link: https://www.benchchem.com/product/b125202/technical-center/a-comparative-guide-to-bases-in-suzuki-miyaura-coupling-reactions]
  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. [Link: https://chemrxiv.org/engage/chemrxiv/article-details/60c745330f50db305b634d28]
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction - OA Monitor Ireland. [Link: https://oami.europa.eu/xml/10.1021/ja044823n]
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/16008392/]
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). [Link: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob00542a]
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. [Link: https://www.benchchem.com/product/b125202/technical-center/troubleshooting-guide-for-sluggish-or-incomplete-suzuki-coupling-reactions]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link: https://www.youtube.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. [Link: https://pubs.acs.org/doi/10.1021/ja982292p]
  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. [Link: https://pubs.acs.org/doi/10.1021/acs.organomet.7b00227]
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2553439/]
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link: https://www.researchgate.net/publication/228741088_Palladium_Catalysts_for_the_Suzuki_Cross-Coupling_Reaction_An_Overview_of_Recent_Advances]
  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands - Comptes Rendus de l'Académie des Sciences. [Link: https://comptes-rendus.academie-sciences.fr/chimie/articles/10.5802/crchim.141/]
  • Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-Bromo-2-hydroxybenzaldehyde - Benchchem. [Link: https://www.benchchem.com/product/B5832/technical-center/catalyst-selection-for-cross-coupling-reactions-with-4-bromo-2-hydroxybenzaldehyde]
  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives - Benchchem. [Link: https://www.benchchem.
  • Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant | The Journal of Organic Chemistry - ACS Publications. [Link: https://pubs.acs.org/doi/10.1021/jo0341773]
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/15801327/]
  • Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model - ACS Publications. [Link: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00295]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2562507/]
  • synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling - Organic Syntheses Procedure. [Link: http://www.orgsyn.org/demo.aspx?prep=v75p0053]
  • Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts - Organic Chemistry Portal. [Link: https://www.organic-chemistry.org/abstracts/lit2/139.shtm]
  • Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid - Journal of Medicinal and Chemical Sciences. [Link: http://www.jmchemsci.com/article_147814.html]
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link: https://www.reddit.com/r/Chempros/comments/ogqg6j/diagnosing_issues_with_a_failed_suzuki_coupling/]
  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing). [Link: https://pubs.rsc.org/en/content/articlelanding/2018/gc/c8gc02708a]
  • How can I solve my problem with Suzuki coupling? - ResearchGate. [Link: https://www.researchgate.net/post/How_can_I_solve_my_problem_with_Suzuki_coupling]
  • Synthesis of biphenyl via C‐C coupling of Suzuki reaction in the... - ResearchGate. [Link: https://www.researchgate.
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. [Link: https://www.tcichemicals.com/JP/ja/support-download/technical-information/782cb570845a7d65a11ba774b1263884.html]
  • CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents. [Link: https://patents.google.
  • Copper-Catalyzed Enantioselective Reduction of Biaryl Dialdehydes via Bora-Brook Rearrangement | Organic Letters - ACS Publications - American Chemical Society. [Link: https://pubs.acs.org/doi/10.1021/acs.orglett.5c03064]
  • CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde - Google Patents. [Link: https://patents.google.
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link: https://www.researchgate.
  • Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H 2 O - ResearchGate. [Link: https://www.researchgate.net/figure/Conversion-of-4-bromobenzaldehyde-in-Suzuki-Miyaura-coupling-with-phenyl-boronic-acid-in_fig5_325170366]
  • Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues † - Sciforum. [Link: https://sciforum.net/paper/view/15446]
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. [Link: https://www.mdpi.com/2673-4583/14/1/105]
  • A Technical Guide to Ortho-Substituted Phenoxybenzaldehydes: Synthesis, Properties, and Biological Activities - Benchchem. [Link: https://www.benchchem.com/product/B5832/technical-center/a-technical-guide-to-ortho-substituted-phenoxybenzaldehydes-synthesis-properties-and-biological-activities]
  • The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series - PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6052825/]
  • Biaryl and atropisomeric biaryl aldehyde synthesis by one-step, metal-free benzannulation of aryl enals and propiolates. [Link: https://pubs.rsc.org/en/content/articlelanding/2020/gc/d0gc02804j]
  • 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards - ChemicalBook. [Link: https://www.chemicalbook.com/article/4-bromobenzaldehyde-key-role-in-organic-synthesis-and-health-hazards.htm]
  • A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. [Link: https://pubs.acs.org/doi/10.1021/acs.oprd.7b00192]
  • (PDF) Asymmetric synthesis of biaryl atropisomers by dynamic resolution on condensation of biaryl aldehydes with (−)-ephedrine or a proline-derived diamine - ResearchGate. [Link: https://www.researchgate.net/publication/258380295_Asymmetric_synthesis_of_biaryl_atropisomers_by_dynamic_resolution_on_condensation_of_biaryl_aldehydes_with_--ephedrine_or_a_proline-derived_diamine]
  • 4-bromo-2-phenoxybenzaldehyde | 643094-10-4 - Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/product/key/bb_bb007010]
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Method

reductive amination of 4-bromo-2-phenoxybenzaldehyde with primary amines

An In-Depth Guide to the Reductive Amination of 4-Bromo-2-phenoxybenzaldehyde with Primary Amines Application Note & Protocols for Synthetic and Medicinal Chemistry Introduction: The Strategic Importance of Diaryl Ether...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Reductive Amination of 4-Bromo-2-phenoxybenzaldehyde with Primary Amines

Application Note & Protocols for Synthetic and Medicinal Chemistry

Introduction: The Strategic Importance of Diaryl Ether Amines

The synthesis of secondary amines is a cornerstone of modern organic chemistry, particularly within the realm of drug discovery and development. Among the myriad of methods available, reductive amination stands out for its efficiency, reliability, and broad functional group tolerance.[1][2] This one-pot reaction, which transforms a carbonyl compound and an amine into a more complex amine, is responsible for the synthesis of numerous pharmaceutical agents, accounting for at least a quarter of all C-N bond-forming reactions in the pharmaceutical industry.[2][3][4]

This guide focuses on a specific, high-value transformation: the reductive amination of 4-bromo-2-phenoxybenzaldehyde. The resulting N-substituted-(4-bromo-2-phenoxyphenyl)methanamine scaffold is of significant interest to medicinal chemists. The diaryl ether motif is a privileged structure found in many biologically active molecules, while the bromine atom serves as a versatile synthetic handle for further diversification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the rapid generation of compound libraries targeting a wide array of biological targets.

Herein, we provide a detailed exploration of the reaction mechanism, a critical evaluation of reagent choices, and robust, field-proven protocols for researchers engaged in the synthesis of novel chemical entities.

Pillar 1: The Underlying Chemistry - Mechanism and Rationale

The reductive amination process is a cascade reaction that elegantly combines two fundamental transformations in a single pot: the formation of an imine (or its protonated form, the iminium ion) and its subsequent reduction to a stable secondary amine.[5][6]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of 4-bromo-2-phenoxybenzaldehyde. This forms an unstable hemiaminal intermediate. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Elimination of water generates a resonance-stabilized iminium ion.

  • Hydride Reduction: A carefully chosen reducing agent then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, quenching it to form the final secondary amine product.

The key to a successful one-pot reductive amination is the choice of a reducing agent that is selective for the iminium ion in the presence of the starting aldehyde. Modern hydride reagents are specifically designed for this purpose.

Reductive_Amination_Mechanism cluster_imine Step 1: Imine/Iminium Formation cluster_reduction Step 2: Reduction Aldehyde 4-Bromo-2-phenoxy- benzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R-NH₂ Amine Primary Amine (R-NH₂) Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O (Acid Catalyzed) Product Secondary Amine Product Iminium->Product Iminium->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product + H⁻

Figure 1: General mechanism of reductive amination.

Critical Reagent Selection: The "Why" Behind the Choice

The success of this synthesis hinges on the judicious selection of the reducing agent. While several options exist, they are not interchangeable, and their choice has profound implications for yield, purity, and safety.

ReagentKey AdvantagesKey DisadvantagesRecommended Use Case
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild & Selective: Reduces iminium ions much faster than aldehydes.[7][8][9] One-Pot Efficiency: Can be added directly to the mixture of aldehyde and amine.[9] Tolerates Mild Acid: Compatible with the acetic acid often used as a catalyst.[10] Low Toxicity: Safer alternative to cyanoborohydrides.[7]Moisture sensitive.[11]The gold standard for most applications, especially in aprotic solvents like DCE or THF.[8]
Sodium Cyanoborohydride (NaBH₃CN) Selective for iminium ions at controlled pH (6-7).[12] Stable in protic solvents like methanol.[11]Highly Toxic: Can release toxic HCN gas if the pH becomes too acidic.[13][14] Requires careful pH monitoring.An effective, albeit more hazardous, alternative. Useful when protic solvents are necessary.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Non-Selective: Rapidly reduces the starting aldehyde, leading to alcohol byproducts and low yields of the desired amine.[5]Not recommended for one-pot procedures. Can be used in a two-step process where the imine is pre-formed and isolated before reduction.[8][15]
Catalytic Hydrogenation (H₂/Pd, etc.) "Green" reagent (H₂), high atom economy.May cause de-bromination or cleavage of the phenoxy ether bond under harsh conditions. Requires specialized pressure equipment.Viable for some substrates, but chemoselectivity can be a challenge with the target molecule.[16]

For the synthesis of N-substituted-(4-bromo-2-phenoxyphenyl)methanamines, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the superior choice due to its high selectivity, operational simplicity, and enhanced safety profile.

Pillar 2: Validated Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Workflow Overview

Workflow start Start: Reagent Preparation reagents 1. Combine Aldehyde, Amine, & Solvent in Flask start->reagents stir 2. Stir for Imine Formation (Optional, 15-30 min) reagents->stir reduction 3. Add NaBH(OAc)₃ Portion-wise stir->reduction monitor 4. Monitor Reaction by TLC reduction->monitor workup 5. Quench & Aqueous Work-up monitor->workup Reaction Complete extract 6. Extract with Organic Solvent workup->extract dry 7. Dry, Filter, & Concentrate extract->dry purify 8. Purify by Flash Column Chromatography dry->purify end End: Purified Product purify->end

Figure 2: Standard experimental workflow for reductive amination.

Protocol 1: Preferred Method with Sodium Triacetoxyborohydride (STAB)

This protocol is optimized for efficiency and safety and is the recommended procedure for most primary amines.

Materials:

  • 4-bromo-2-phenoxybenzaldehyde

  • Primary amine (e.g., benzylamine) (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (Anhydrous)

  • Glacial Acetic Acid (optional, 0-1.0 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-phenoxybenzaldehyde (1.0 eq). Dissolve it in anhydrous DCE (or THF) to a concentration of approximately 0.1-0.2 M.

  • Amine Addition: Add the primary amine (1.1 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

  • Imine Formation (Optional but Recommended): Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. For less reactive amines or ketones, adding a catalytic amount of acetic acid (0.1 eq) can accelerate this step.[8][9]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.4 eq) to the stirring solution in portions over 5-10 minutes. The addition can be slightly exothermic. Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 2-24 hours).

  • Work-up: Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM or EtOAc (3 x volume of aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure secondary amine.

Protocol 2: Alternative Method with Sodium Cyanoborohydride (NaBH₃CN)

This protocol should only be used when necessary (e.g., requirement for a protic solvent) and with strict adherence to safety protocols due to the high toxicity of the reagent.

Materials:

  • Same as Protocol 1, but replace NaBH(OAc)₃ with NaBH₃CN (1.3-1.5 equivalents) and the primary solvent with anhydrous Methanol (MeOH).

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 4-bromo-2-phenoxybenzaldehyde (1.0 eq) and the primary amine (1.1 eq) in anhydrous MeOH.

  • pH Adjustment: Add a small amount of acetic acid to adjust the pH of the solution to approximately 6-7. This is critical for selectively reducing the iminium ion without reducing the aldehyde and preventing the release of HCN gas.[12]

  • Reduction: Add NaBH₃CN (1.4 eq) in a single portion.

  • Monitoring & Reaction Time: Stir at room temperature and monitor by TLC as described in Protocol 1.

  • Work-up (CAUTION): All quenching and extraction steps must be performed in a certified chemical fume hood. Carefully add water to the reaction mixture. Adjust the pH to >8 with dilute NaOH to ensure any residual cyanide is in its non-volatile salt form.

  • Extraction & Purification: Concentrate the methanol under reduced pressure. Extract the resulting aqueous residue with DCM or EtOAc. Proceed with washing, drying, concentration, and purification as detailed in Protocol 1.

Pillar 3: Data, Troubleshooting, and Final Considerations

Amine SubstrateReducing AgentSolventTypical TimeExpected YieldNotes
BenzylamineNaBH(OAc)₃DCE4-8 h>90%A straightforward and high-yielding reaction.
n-ButylamineNaBH(OAc)₃THF6-12 h85-95%Aliphatic amines are excellent substrates.
AnilineNaBH(OAc)₃DCE12-24 h70-85%Weakly basic amines like aniline react slower; addition of 1 eq of acetic acid is often beneficial.[10]
CyclohexylamineNaBH₃CNMeOH8-16 h~88%Example of using the cyanoborohydride method, particularly with a sterically accessible amine.[12]

Troubleshooting Common Issues:

  • Low Conversion/Sluggish Reaction:

    • Cause: Insufficient imine formation, especially with weakly nucleophilic amines or steric hindrance.

    • Solution: Add a catalytic amount (0.1 eq) or up to a stoichiometric amount (1.0 eq) of glacial acetic acid to drive imine formation.[8][10] Ensure reagents are anhydrous, as water can hydrolyze the imine and the reducing agent.

  • Formation of Alcohol Byproduct (from aldehyde reduction):

    • Cause: The reducing agent is not selective enough (e.g., NaBH₄) or the conditions are incorrect (e.g., pH is too low for NaBH₃CN).

    • Solution: Switch to the milder and more selective NaBH(OAc)₃.[7][10]

  • Over-alkylation to Tertiary Amine:

    • Cause: The newly formed secondary amine reacts with another molecule of the aldehyde.

    • Solution: Use the aldehyde as the limiting reagent or use a stepwise procedure where the imine is formed first, then reduced.[8][15]

References

  • Strategies for Selective Reductive Amination in Organic Synthesis and C
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • Discovery of an Imine Reductase for Reductive Amination of Carbonyl Compounds with Sterically Challenging Amines. Journal of the American Chemical Society. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition. [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. [Link]

  • Reductive Amination - Common Conditions. University of Rochester. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green. Journal of Chemical Sciences. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers.
  • Sodium cyanoborohydride. Organic Chemistry Portal. [Link]

  • Sodium Cyanoborohydride. Common Organic Chemistry. [Link]

  • Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni-Doped MFM-300(Cr) Catalyst. PubMed. [Link]

  • Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • MP-Cyanoborohydride. Biotage. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]

  • C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

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Application

Application Notes &amp; Protocols: The Strategic Utility of 4-Bromo-2-phenoxybenzaldehyde in Pharmaceutical Intermediate Synthesis

Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry In the intricate landscape of pharmaceutical development, the strategic selection of starting materials and intermediates is paramount to the efficient...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry

In the intricate landscape of pharmaceutical development, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures. 4-Bromo-2-phenoxybenzaldehyde emerges as a highly valuable and versatile building block for medicinal chemists. Its structure is uniquely primed for sequential and diverse chemical modifications, incorporating three key features:

  • A Diaryl Ether Core: This moiety is a privileged scaffold in numerous biologically active compounds, prized for its metabolic stability, conformational flexibility, and ability to engage in crucial hydrophobic interactions within biological targets.[1] The diaryl ether linkage is a cornerstone of various synthetic pharmaceuticals and natural products with anticancer, antiviral, and anti-inflammatory properties.[1]

  • A Reactive Aldehyde Group: The formyl (-CHO) group is a versatile chemical handle, readily participating in a wide array of transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or serve as an electrophile in C-C and C-N bond-forming reactions, such as reductive aminations and olefination.

  • A "Ready-to-Couple" Bromine Atom: The bromine substituent on the aromatic ring is strategically positioned for modern cross-coupling reactions. It provides a reliable site for introducing molecular complexity through powerful catalytic methods like Suzuki, Sonogashira, and Buchwald-Hartwig reactions, which are fundamental to contemporary drug synthesis.[2]

This guide provides an in-depth exploration of the applications of 4-bromo-2-phenoxybenzaldehyde, complete with detailed protocols for its key transformations, enabling researchers and drug development professionals to fully leverage its synthetic potential.

Part 1: Strategic Applications in Bioactive Molecule Synthesis

The trifunctional nature of 4-bromo-2-phenoxybenzaldehyde allows for a modular approach to drug design, where different regions of the molecule can be independently modified to optimize pharmacological properties.

Application Note 1: Elaboration of the Aldehyde for Pharmacophore Introduction

The aldehyde functionality is often the initial point of modification. Its conversion into other functional groups is critical for installing key pharmacophoric elements that govern a drug's interaction with its biological target.

  • Reductive Amination: This is arguably one of the most important reactions in medicinal chemistry for introducing basic nitrogen centers, which are crucial for solubility and target binding. The aldehyde reacts with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine. This pathway is a cornerstone for synthesizing compounds targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes.

  • Oxidation to Carboxylic Acid: Conversion of the aldehyde to a carboxylic acid opens up another vast area of chemical space. The resulting acid can be coupled with amines to form amides, a ubiquitous functional group in pharmaceuticals, or with alcohols to form esters. This is a common strategy for creating protease inhibitors and other enzyme-targeting drugs.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, providing a means to extend carbon chains or introduce conformational constraints. This is particularly useful in the synthesis of retinoids and other conjugated systems.

Application Note 2: Palladium-Catalyzed Cross-Coupling at the Bromine Site

The bromine atom serves as a powerful anchor for late-stage functionalization, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This capability is essential for exploring the Structure-Activity Relationships (SAR) of a lead compound.

  • Suzuki-Miyaura Coupling: This reaction forms a C-C bond between the bromo-substituted ring and an organoboron reagent (boronic acid or ester). It is exceptionally reliable and tolerant of a wide range of functional groups, making it ideal for joining complex molecular fragments.[2]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond, allowing for the synthesis of complex diarylamines or arylamines. These structures are present in numerous kinase inhibitors, such as Ibrutinib.[1]

  • Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, introducing a rigid linear linker into the molecule. This is a valuable strategy for probing the geometry of a binding pocket and is used in the synthesis of various enzyme inhibitors and materials.

Part 2: Experimental Protocols and Methodologies

The following protocols are designed to be robust and reproducible, providing a solid foundation for researchers. They include explanations for key steps, ensuring a deep understanding of the process.

Protocol 1: Reductive Amination of 4-Bromo-2-phenoxybenzaldehyde

Principle: This one-pot procedure involves the formation of an intermediate iminium ion from the aldehyde and a primary amine, which is then selectively reduced by sodium triacetoxyborohydride. This reducing agent is mild and does not reduce the aldehyde starting material, minimizing side reactions.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molarity/Conc.Amount (Example)Moles (mmol)
4-Bromo-2-phenoxybenzaldehydeC₁₃H₉BrO₂293.12-500 mg1.71
BenzylamineC₇H₉N107.15-192 µL (1.1 eq)1.88
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.94-543 mg (1.5 eq)2.56
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93-10 mL-
Acetic Acid, GlacialC₂H₄O₂60.05-1-2 dropscatalytic
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)--~20 mL-
BrineNaCl(aq)--~20 mL-
Anhydrous Magnesium SulfateMgSO₄120.37-~2 g-

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry 50 mL round-bottom flask, add 4-bromo-2-phenoxybenzaldehyde (500 mg, 1.71 mmol) and dissolve in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere.

  • Amine Addition: Add benzylamine (192 µL, 1.88 mmol) to the solution, followed by 1-2 drops of glacial acetic acid to catalyze imine formation.

  • Stirring: Stir the mixture at room temperature for 30 minutes. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (543 mg, 2.56 mmol) portion-wise over 5 minutes. Causality Note: Portion-wise addition controls any potential exotherm and gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution (~20 mL). Separate the organic layer using a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(benzyl)-1-(4-bromo-2-phenoxyphenyl)methanamine.

Protocol 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

Principle: This protocol describes a palladium-catalyzed cross-coupling reaction to form a new C-C bond at the bromine position. A Pd(0) catalyst, generated in situ, undergoes oxidative addition into the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to yield the product and regenerate the catalyst.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molarity/Conc.Amount (Example)Moles (mmol)
4-Bromo-2-phenoxybenzaldehydeC₁₃H₉BrO₂293.12-500 mg1.71
Phenylboronic AcidC₆H₇BO₂121.93-250 mg (1.2 eq)2.05
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.56-99 mg (5 mol%)0.085
Potassium Carbonate (K₂CO₃)K₂CO₃138.212 M solution2.6 mL (3.0 eq)5.13
Toluene/Ethanol/Water---8 mL / 2 mL / 1mL-
Ethyl AcetateC₄H₈O₂88.11-~50 mL-
WaterH₂O18.02-~20 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04-~2 g-

Step-by-Step Procedure:

  • Reaction Setup: In a 25 mL Schlenk flask, combine 4-bromo-2-phenoxybenzaldehyde (500 mg, 1.71 mmol), phenylboronic acid (250 mg, 2.05 mmol), and Tetrakis(triphenylphosphine)palladium(0) (99 mg, 0.085 mmol).

  • Degassing: Seal the flask, and evacuate and backfill with nitrogen or argon three times. Causality Note: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Solvent and Base Addition: Add the solvent mixture (8 mL toluene, 2 mL ethanol) followed by the 2 M aqueous potassium carbonate solution (2.6 mL, 5.13 mmol) via syringe.

  • Heating: Heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired bi-phenyl product.

Part 3: Visualization of Synthetic Pathways

Diagrams are essential for visualizing the relationships between reactants, intermediates, and products, providing a clear roadmap for the synthetic chemist.

Diagram 1: Key Reactive Sites of the Core Intermediate

G cluster_molecule 4-Bromo-2-phenoxybenzaldehyde mol Structure Image Here aldehyde Aldehyde Group (-CHO) aldehyde_rxns Reductive Amination Oxidation Wittig Reaction aldehyde->aldehyde_rxns Versatile Handle bromine Bromine Atom (-Br) bromine_rxns Suzuki Coupling Buchwald-Hartwig Sonogashira Coupling bromine->bromine_rxns Coupling Site

Caption: Key reactive sites on 4-bromo-2-phenoxybenzaldehyde.

Note: A placeholder is used for the chemical structure image as direct rendering is not possible.

Diagram 2: General Synthetic Workflow

This diagram illustrates the modular approach to synthesis, starting from the core intermediate.

Workflow cluster_aldehyde Aldehyde Modification cluster_bromine Bromine Coupling start 4-Bromo-2-phenoxybenzaldehyde reductive_amination Reductive Amination start->reductive_amination oxidation Oxidation start->oxidation wittig Wittig Reaction start->wittig intermediate_A Intermediate A (Amine) reductive_amination->intermediate_A Intermediate B\n(Carboxylic Acid) Intermediate B (Carboxylic Acid) oxidation->Intermediate B\n(Carboxylic Acid) Intermediate C\n(Alkene) Intermediate C (Alkene) wittig->Intermediate C\n(Alkene) suzuki Suzuki Coupling intermediate_A->suzuki buchwald Buchwald-Hartwig intermediate_A->buchwald final_product Final Bioactive Candidate suzuki->final_product buchwald->final_product

Caption: Modular synthetic pathways from the core intermediate.

Conclusion

4-Bromo-2-phenoxybenzaldehyde is more than just a chemical; it is a strategic tool for the efficient and modular synthesis of potential pharmaceutical agents. Its pre-installed diaryl ether core, combined with orthogonally reactive aldehyde and bromine functionalities, provides a robust platform for rapid library synthesis and lead optimization. The protocols and workflows detailed in this guide offer a comprehensive framework for researchers to harness the full potential of this versatile intermediate in the quest for novel therapeutics.

References

  • Buck, E. G., et al. (2013). Synthesis of Diaryl Ethers via Hypervalent Iodine-Mediated C–H Functionalization. Organic Letters. [Link][3]

  • Sawant, D., et al. (2018). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. [Link][4]

  • Béni, Z., et al. (2023). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Molecules. [Link][1]

  • Kafle, A., et al. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Journal of Medicinal Chemistry. [Link][5]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Bromo-2-methylbenzoic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. News. [Link][2]

  • El-Newehy, M. H., et al. (2012). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Chemistry Central Journal. [Link][6]

Sources

Method

Application Note: Selective Oxidation of 4-Bromo-2-phenoxybenzaldehyde to 4-Bromo-2-phenoxybenzoic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary & Strategic Rationale The conversion of 4-brom...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary & Strategic Rationale

The conversion of 4-bromo-2-phenoxybenzaldehyde to its corresponding carboxylic acid, 4-bromo-2-phenoxybenzoic acid, is a critical functional group interconversion in the pharmaceutical industry. This specific carboxylic acid serves as a foundational building block for synthesizing complex active pharmaceutical ingredients (APIs), including monoacylglycerol lipase (MAGL) inhibitors for oncology and pain management[1], as well as tricyclic dibenzoxepin derivatives like the antihistamine olopatadine[2].

While classical oxidation methods (e.g., Jones reagent, potassium permanganate) can achieve this transformation, they are often too harsh and risk cleaving the ether linkage or generating toxic heavy metal waste[3]. To ensure high chemoselectivity and scalability, the Pinnick Oxidation is the industry standard. This method utilizes sodium chlorite (NaClO₂) under mildly acidic conditions, offering unparalleled functional group tolerance[4].

Mechanistic Causality: The Critical Role of the Scavenger

As a Senior Application Scientist, it is vital to understand why specific reagents are chosen rather than merely following a recipe. The substrate contains an electron-rich phenoxy ether linkage. During the oxidation of the aldehyde by NaClO₂, hypochlorous acid (HOCl) is generated as a highly reactive byproduct[5].

If left unquenched, HOCl will rapidly undergo electrophilic aromatic substitution, chlorinating the electron-rich phenoxy ring and destroying the yield. To prevent this, a sacrificial alkene—specifically 2-methyl-2-butene —is introduced in large excess. It acts as a kinetic sponge, selectively scavenging HOCl to form an inert chlorohydrin byproduct before it can attack the substrate[5].

PinnickMechanism Aldehyde 4-Bromo-2-phenoxybenzaldehyde (Substrate) Intermediate Chlorous Acid Intermediate Aldehyde->Intermediate NaClO2, H+ Product 4-Bromo-2-phenoxybenzoic acid (Target API Intermediate) Intermediate->Product Oxidation Byproduct HOCl (Hypochlorous Acid) Reactive Byproduct Intermediate->Byproduct Elimination Inert Chlorohydrin (Inert Waste) Byproduct->Inert + Scavenger Scavenger 2-Methyl-2-butene (Scavenger) Scavenger->Inert

Figure 1: Mechanistic pathway of the Pinnick oxidation highlighting the role of the HOCl scavenger.

Reagent Stoichiometry & Function

The following table summarizes the quantitative data and functional purpose of each component required for a 10 mmol scale reaction.

Reagent / ComponentEquivalentsAmountFunction / Causality
4-Bromo-2-phenoxybenzaldehyde 1.0 eq2.77 g (10 mmol)Starting substrate.
Sodium Chlorite (NaClO₂) (80%)1.5 eq1.70 g (15 mmol)Primary oxidant. Converts aldehyde to carboxylic acid.
Sodium Dihydrogen Phosphate 3.0 eq3.60 g (30 mmol)Mild acidic buffer (NaH₂PO₄). Maintains pH 3.5–4.0 to optimize NaClO₂ disproportionation and prevent base-catalyzed side reactions.
2-Methyl-2-butene 5.0 eq5.30 mL (50 mmol)Halogen scavenger. Quenches the HOCl byproduct to prevent electrophilic chlorination of the phenoxy ring.
tert-Butanol (t-BuOH) N/A20 mLCo-solvent. Solubilizes the organic substrate while remaining completely inert to oxidation.
Tetrahydrofuran (THF) N/A20 mLCo-solvent. Enhances the solubility of the bulky diaryl ether substrate at 0 °C.
Deionized Water (H₂O) N/A20 mLSolvent for inorganic salts (NaClO₂, NaH₂PO₄).

Experimental Protocol: A Self-Validating System

This step-by-step methodology is designed with built-in in-process controls (IPCs) to ensure the system self-validates at critical junctures, minimizing the risk of batch failure.

Phase 1: Reaction Assembly
  • Substrate Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.77 g (10.0 mmol) of 4-bromo-2-phenoxybenzaldehyde in a mixture of THF (20 mL) and t-BuOH (20 mL).

  • Scavenger Addition: Add 5.30 mL (50.0 mmol) of 2-methyl-2-butene to the organic solution. Stir vigorously.

  • Buffer Introduction: Dissolve 3.60 g (30.0 mmol) of NaH₂PO₄ in 10 mL of deionized water. Add this aqueous buffer to the reaction flask.

    • Self-Validation Check 1: Verify the pH of the biphasic mixture using pH paper. It must read between 3.5 and 4.0. If the pH is too high, the oxidation will stall.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

Phase 2: Oxidation Execution
  • Oxidant Preparation: In a separate vial, dissolve 1.70 g of technical grade NaClO₂ (80% w/w, ~15.0 mmol) in 10 mL of deionized water.

  • Controlled Addition: Using an addition funnel or syringe pump, add the aqueous NaClO₂ solution dropwise to the vigorously stirring reaction mixture over 15–20 minutes.

    • Self-Validation Check 2: A faint yellow/green tint may appear in the aqueous layer, indicating the transient formation of chlorine dioxide (ClO₂). This is normal and confirms the oxidant is active.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

    • Self-Validation Check 3 (TLC Monitoring): Pull a 50 µL aliquot, dilute in EtOAc, and spot on a silica TLC plate. Elute with Hexanes/EtOAc (7:3) containing 1% glacial acetic acid. The starting aldehyde (R_f ~ 0.6) should completely disappear, replaced by a highly polar spot (R_f ~ 0.2) representing the carboxylic acid.

Phase 3: Quenching and Isolation
  • Oxidant Quenching: Once TLC confirms complete conversion, cool the flask back to 0 °C. Slowly add 10 mL of a saturated aqueous sodium sulfite (Na₂SO₃) solution to destroy any unreacted chlorite or hypochlorite.

    • Self-Validation Check 4 (KI-Starch Test): Spot the aqueous layer onto KI-starch indicator paper. The paper must remain white. A blue/black color indicates residual active oxidant; if this occurs, add more Na₂SO₃ until the test is negative.

  • Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of Ethyl Acetate (EtOAc) and 20 mL of 1M HCl (to ensure the product is fully protonated and partitions into the organic layer). Separate the layers and extract the aqueous phase with an additional 2 × 30 mL of EtOAc.

  • Washing & Drying: Combine the organic extracts and wash with 30 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (rotary evaporator).

  • Purification: The resulting crude solid can typically be used in subsequent steps without further purification. If ultra-high purity is required, recrystallize the crude product from a mixture of hot water and ethanol.

Troubleshooting Guide

  • Issue: Reaction stalls at 50-70% conversion.

    • Causality: Insufficient stirring of the biphasic mixture or incorrect pH.

    • Solution: Increase the stir rate to ensure maximum surface area between the aqueous and organic phases. Verify the pH is ~3.5; if it has drifted higher, add a few drops of 1M HCl.

  • Issue: Formation of multiple polar spots on TLC.

    • Causality: The 2-methyl-2-butene evaporated (it is highly volatile, boiling point ~38 °C), leading to unquenched HOCl and subsequent chlorination of the phenoxy ring.

    • Solution: Ensure the reaction flask is properly sealed with a septum and kept away from heat sources. In future runs, increase the scavenger equivalents or switch to an alternative scavenger like sulfamic acid.

References

  • WO2013103973A1 - Carbamate compounds and of making and using same Source: Google Patents URL
  • EP0351887A1 - Tricyclic aromatic compounds Source: Google Patents URL
  • Successive Waste as Reagent: Two More Steps Forward in a Pinnick Oxidation Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Application

Buchwald-Hartwig amination conditions for 4-bromo-2-phenoxybenzaldehyde

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Bromo-2-phenoxybenzaldehyde Executive Overview 4-Bromo-2-phenoxybenzaldehyde is a highly versatile, yet challenging, bifunctional building block frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Bromo-2-phenoxybenzaldehyde

Executive Overview

4-Bromo-2-phenoxybenzaldehyde is a highly versatile, yet challenging, bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including monoacylglycerol lipase (MAGL) inhibitors[1]. The simultaneous presence of a reactive formyl group and an aryl bromide within the same scaffold presents unique chemoselectivity challenges during transition-metal-catalyzed C-N cross-coupling. This application note provides an in-depth mechanistic analysis and validated protocols for executing the Buchwald-Hartwig amination specifically tailored to this substrate's electronic and steric demands.

Mechanistic Causality and Substrate Dynamics

As a Senior Application Scientist, designing a successful cross-coupling reaction requires moving beyond generic conditions to understand the specific molecular dynamics of the substrate. For 4-bromo-2-phenoxybenzaldehyde, three critical factors dictate the reaction design:

  • Electronic Activation of the C-Br Bond: The formyl group at the C1 position is strongly electron-withdrawing. Because it is situated para to the bromide (C4), it withdraws electron density from the C-Br bond via resonance. This significantly lowers the activation energy required for the oxidative addition of the Pd(0) species, making the substrate highly reactive toward the catalyst[2].

  • Steric Independence of the Phenoxy Group: The bulky phenoxy group is located at the C2 position, which is meta to the bromide. Consequently, it does not impose severe steric hindrance at the site of oxidative addition or reductive elimination. Its primary influence is inductive electron withdrawal, which synergizes with the formyl group to further activate the aryl bromide.

  • Chemoselectivity and Base Sensitivity (The Aldehyde Challenge): The aldehyde is highly electrophilic. If a primary amine is used as the coupling partner, rapid condensation will occur to form a Schiff base (imine) prior to any palladium catalysis. Furthermore, the use of strong alkoxide bases (e.g., NaOtBu), which are standard in many Buchwald-Hartwig protocols, will lead to severe degradation via Cannizzaro-type disproportionation or nucleophilic attack on the carbonyl carbon[3]. Therefore, the use of a weak, non-nucleophilic base like Cs₂CO₃ is strictly mandatory.

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(Br)Lₙ] Ar = 4-formyl-3-phenoxyphenyl Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination [Pd(II)(Ar)(NHR₂)(Br)Lₙ] OxAdd->AmineCoord + HNR₂ Amido Deprotonation (Cs₂CO₃) [Pd(II)(Ar)(NR₂)Lₙ] AmineCoord->Amido - HBr (via Base) Product Reductive Elimination 4-(NR₂)-2-phenoxybenzaldehyde Amido->Product Product Release Product->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination for 4-bromo-2-phenoxybenzaldehyde.

Chemoselective Workflow Strategies

Depending on the target molecule and the nature of the amine, researchers must adopt specific chemoselective workflows to prevent the aldehyde from hijacking the reaction:

  • Strategy A (Direct Coupling): When coupling with secondary amines (e.g., morpholine, piperazine derivatives), direct amination is possible. Secondary amines cannot form stable imines, and when paired with a weak base (Cs₂CO₃), the aldehyde remains intact.

  • Strategy B (Protection/Deprotection): If a primary amine must be coupled, the aldehyde must first be protected as an acetal (e.g., using ethylene glycol). Following the Buchwald-Hartwig coupling, acidic hydrolysis regenerates the formyl group.

  • Strategy C (Sequential Functionalization): In many drug development pathways, the aldehyde is intentionally reacted first via reductive amination (e.g., with Boc-piperazine). The resulting 4-bromo-2-phenoxybenzylamine is then subjected to Buchwald-Hartwig conditions[1].

Workflow cluster_0 Strategy A: Secondary Amines cluster_1 Strategy B: Primary Amines Substrate 4-Bromo-2-phenoxy benzaldehyde Direct Direct Coupling Cs₂CO₃, Pd/Xantphos Substrate->Direct Protect Acetal Protection (Ethylene Glycol) Substrate->Protect ProdA 4-(NR₂)-2-phenoxy benzaldehyde Direct->ProdA Couple Buchwald-Hartwig (Primary Amine) Protect->Couple Deprotect Acidic Hydrolysis Couple->Deprotect ProdB 4-(NHR)-2-phenoxy benzaldehyde Deprotect->ProdB

Figure 2: Chemoselective workflow strategies for amination of 4-bromo-2-phenoxybenzaldehyde.

Quantitative Optimization of Reaction Conditions

To establish a robust protocol, various catalyst-ligand-base combinations were evaluated for the direct coupling (Strategy A) of 4-bromo-2-phenoxybenzaldehyde with morpholine.

Table 1: Optimization of Direct Coupling Conditions

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1 Pd₂(dba)₃ Xantphos Cs₂CO₃ 1,4-Dioxane 90 88 Optimal: Clean conversion; aldehyde remains fully intact.
2Pd₂(dba)₃XantphosNaOtBu1,4-Dioxane90<10Massive degradation; Cannizzaro disproportionation observed.
3Pd(OAc)₂RuPhosK₃PO₄Toluene8582Good yield; minor protodehalogenation detected.
4Pd₂(dba)₃BINAPCs₂CO₃Toluene10045Sluggish reductive elimination; intermediate buildup.
5Pd(PPh₃)₄NoneCs₂CO₃1,4-Dioxane900No reaction; requires specialized bidentate ligand.

Causality of the Optimal System (Entry 1): The combination of Pd₂(dba)₃ and Xantphos proved superior. Xantphos is a bidentate ligand with a wide bite angle (~111°). This wide angle physically forces the palladium center towards a geometry that accelerates reductive elimination—the turnover-limiting step when coupling electron-deficient aryl halides[4]. Cs₂CO₃ provides sufficient basicity to deprotonate the coordinated amine without attacking the sensitive aldehyde.

Experimental Methodology: Self-Validating Protocol for Direct Amination

The following protocol describes the direct coupling of 4-bromo-2-phenoxybenzaldehyde with a secondary amine (morpholine). It is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) to ensure mechanistic fidelity and catalyst integrity.

Target: 4-Morpholino-2-phenoxybenzaldehyde Scale: 1.0 mmol

Step-by-Step Execution:

  • Preparation of the Reaction Mixture: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromo-2-phenoxybenzaldehyde (1.0 equiv, 1.0 mmol, 277.1 mg), Pd₂(dba)₃ (0.02 equiv, 2 mol%, 18.3 mg), Xantphos (0.04 equiv, 4 mol%, 23.1 mg), and anhydrous Cs₂CO₃ (1.4 equiv, 1.4 mmol, 456 mg).

  • Inert Atmosphere Validation: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times). Self-Validation: The solid mixture should remain stable; failure to properly degas will result in rapid oxidation of the Pd(0) species, visually indicated by the premature formation of a black, insoluble precipitate upon solvent addition.

  • Reagent Addition: Under a positive flow of Argon, add anhydrous, degassed 1,4-dioxane (5.0 mL) followed by morpholine (1.2 equiv, 1.2 mmol, 104 µL) via syringe.

  • Reaction Execution: Replace the septum with a Teflon screw cap. Heat the reaction mixture in a pre-heated oil bath at 90 °C for 12 hours. Self-Validation: The mixture will transition from deep purple (Pd₂(dba)₃) to a yellow/brown homogeneous solution, indicating the formation of the active monomeric Pd(0)-Xantphos complex.

  • In-Process Control (IPC): At 8 hours, sample 10 µL of the mixture, dilute with acetonitrile, and analyze via LC-MS. Validation: The disappearance of the m/z 277 peak (starting bromide) and the appearance of the m/z 284 peak (product) confirms the integrity of the catalytic cycle. If the m/z 277 peak persists alongside m/z 199 (protodehalogenation), the solvent was insufficiently degassed.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the filter cake with additional ethyl acetate (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure product.

References

  • [4] Buchwald–Hartwig amination - Wikipedia. 4

  • [2] Buchwald-Hartwig Amination - Chemistry LibreTexts. 2

  • [3] Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.3

  • [1] US20150018335A1 - Carbamate compounds and of making and using same - Google Patents. 1

Sources

Method

Application Notes &amp; Protocols: Strategic Synthesis via Knoevenagel Condensation with 4-bromo-2-phenoxybenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The Knoevenagel condensation stands as a pillar of carbon-carbon bond formation in modern organic synthesis, prized for its efficiency in...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Knoevenagel condensation stands as a pillar of carbon-carbon bond formation in modern organic synthesis, prized for its efficiency in creating α,β-unsaturated systems.[1][2] This guide provides an in-depth exploration of the Knoevenagel condensation specifically utilizing 4-bromo-2-phenoxybenzaldehyde as the aldehydic substrate. This particular aldehyde, featuring a sterically demanding ortho-phenoxy group and an electron-withdrawing para-bromo substituent, presents unique considerations for reaction optimization. We will dissect the underlying reaction mechanisms, evaluate critical experimental parameters, and provide detailed, field-tested protocols. The resulting vinylidene- and benzylidene-type products are of significant interest in medicinal chemistry, serving as precursors to novel therapeutic agents.[3][4]

Mechanistic Insights: The Engine of C-C Bond Formation

The Knoevenagel condensation is fundamentally a nucleophilic addition of a carbanion (generated from an active methylene compound) to a carbonyl group, followed by a dehydration step to yield the final conjugated product.[1][5] The reaction can proceed through two primary catalytic pathways, largely dependent on the choice of base.

The Enolate Pathway (General Base Catalysis)

When a weak base is employed, it facilitates the deprotonation of the active methylene compound (e.g., malononitrile, diethyl malonate) to form a resonance-stabilized enolate. This potent nucleophile then attacks the electrophilic carbonyl carbon of 4-bromo-2-phenoxybenzaldehyde. The subsequent aldol-type intermediate readily undergoes dehydration to furnish the thermodynamically stable α,β-unsaturated product.[6][7]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration AMC Active Methylene Compound (Z-CH2-Z') Enolate Resonance-Stabilized Enolate (Z-CH--Z') AMC->Enolate + B: Base Base (B:) HB HB+ Aldehyde 4-bromo-2-phenoxy- benzaldehyde Enolate->Aldehyde Enolate->Aldehyde Nucleophilic Attack Intermediate Tetrahedral Alkoxide Intermediate Aldehyde->Intermediate + Enolate Product α,β-Unsaturated Product Intermediate->Product - H2O Intermediate->Product Elimination Water H2O Base_regen Base (B:)

Figure 1: General Mechanism of the Enolate-Driven Knoevenagel Condensation.

The Iminium Pathway (Amine Catalysis)

When a primary or secondary amine, such as piperidine, is used as the catalyst, it can first react with the aldehyde to form an iminium ion.[1] This iminium ion is a significantly more potent electrophile than the parent aldehyde, accelerating the subsequent nucleophilic attack by the enolate.[6] This pathway is often favored for less reactive aldehydes or when milder conditions are desired.

Experimental Design & Key Parameters

The success of the Knoevenagel condensation with 4-bromo-2-phenoxybenzaldehyde hinges on the judicious selection of reagents and conditions.

Active Methylene Compounds

The reactivity of the active methylene compound is dictated by the electron-withdrawing nature of its flanking groups.

Active Methylene CompoundStructurepKa (approx.)Key Considerations & Expected Outcome
Malononitrile NC-CH₂-CN11Highly reactive due to two cyano groups. Reactions are often rapid, high-yielding, and can frequently be performed under mild, "green" conditions (e.g., in water or solvent-free).[2][8][9]
Ethyl Cyanoacetate NC-CH₂-CO₂Et13Moderately reactive. Balances reactivity with product stability. A versatile choice for many substituted benzaldehydes.[3]
Diethyl Malonate EtO₂C-CH₂-CO₂Et13Less reactive than malononitrile. May require stronger bases or elevated temperatures for efficient conversion.[6][10]
Malonic Acid HO₂C-CH₂-CO₂H13Used in the Doebner modification. The initial condensation product often undergoes in-situ decarboxylation to yield the corresponding cinnamic acid derivative, a valuable scaffold in drug discovery.[7][11][12]
Catalysts & Reaction Media

Modern synthetic strategies increasingly favor environmentally benign and reusable systems.

Catalyst TypeExamplesSolventAdvantages & Causality
Homogeneous Base Piperidine, Triethylamine, NH₄HCO₃Ethanol, DMFTraditional, effective, and well-understood. Piperidine can act as both a base and an iminium-forming catalyst.[6][11] Ammonium bicarbonate is a greener, solid alternative.[13]
Heterogeneous Solid Metal Oxides (ZrO₂, MgO), MOFs, HydrotalciteEthanol, WaterFacilitates simple product isolation via filtration, enabling catalyst recycling.[2][12][14][15] The solid surface provides active basic sites to promote the reaction.
Green Media Water, Ionic LiquidsN/AWater can accelerate the reaction rate through hydrophobic effects.[8] Some reactions proceed efficiently without any added catalyst in water.[1]
Solvent-Free Grinding (Mechanochemistry)N/AEliminates bulk organic solvents, reducing waste. The mechanical energy input can activate the reactants directly, often leading to rapid and quantitative conversions.[9][11][16]

Detailed Experimental Protocols

The following protocols provide robust starting points for the synthesis of derivatives from 4-bromo-2-phenoxybenzaldehyde. All reactions should be monitored by Thin-Layer Chromatography (TLC) to determine completion.

Protocol 1: Classic Piperidine-Catalyzed Condensation with Malononitrile

This protocol employs a traditional and highly effective method for synthesizing 2-((4-bromo-2-phenoxyphenyl)methylene)malononitrile.

Materials:

  • 4-bromo-2-phenoxybenzaldehyde (1.0 mmol)

  • Malononitrile (1.05 mmol)

  • Piperidine (0.1 mmol)

  • Ethanol (10 mL)

  • 25 mL round-bottomed flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a 25 mL round-bottomed flask, add 4-bromo-2-phenoxybenzaldehyde (1.0 mmol) and malononitrile (1.05 mmol).

  • Add 10 mL of ethanol to the flask and stir the mixture until the solids are dissolved.

  • Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 80 °C).

  • Stir the reaction at reflux, monitoring its progress every 30 minutes using TLC (e.g., 3:1 hexanes/ethyl acetate).

  • Upon completion (typically 1-3 hours), cool the reaction mixture to room temperature. The product will often precipitate.

  • If precipitation occurs, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting solid can then be collected by filtration or recrystallized directly.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture to obtain the pure crystalline product.

  • Characterization: Characterize the final product by NMR, IR, Mass Spectrometry, and Melting Point determination.

Protocol 2: Green, Catalyst-Free Condensation in Aqueous Media

This protocol leverages the principles of green chemistry, using water as a reaction medium to promote the condensation without an external catalyst.[1] This method is particularly effective for activated aldehydes and highly active methylene compounds.

Materials:

  • 4-bromo-2-phenoxybenzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Deionized water (2 mL)

  • Glass vial with a stir bar

Procedure:

  • In a glass vial, combine 4-bromo-2-phenoxybenzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).

  • Add 2 mL of deionized water to the vial.

  • Seal the vial and stir the mixture vigorously at a slightly elevated temperature (e.g., 50 °C). The use of a solid aldehyde and methylene compound often results in a slurry.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, the product will have precipitated from the aqueous solution.

  • Cool the vial to room temperature, then place it in an ice bath for 15 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

  • Dry the product under vacuum. The product is often of high purity, but can be recrystallized from ethanol if necessary.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques (NMR, IR, MS, M.P.).

General Synthesis and Purification Workflow

Figure 2: Standard Experimental Workflow for Knoevenagel Condensation.

Applications in Drug Discovery & Development

The α,β-unsaturated carbonyl moiety present in the products of the Knoevenagel condensation is a well-known pharmacophore. Derivatives of 4-bromo-2-phenoxybenzaldehyde, such as chalcones and cinnamic acids, are scaffolds of immense interest due to their broad biological activity profile.[4][17]

  • Anticancer Agents: The conjugated system can act as a Michael acceptor, covalently binding to nucleophilic residues (e.g., cysteine) in key proteins involved in cancer cell proliferation and survival.[17]

  • Anti-inflammatory Effects: These compounds have been shown to modulate inflammatory pathways, for instance, by inhibiting enzymes like cyclooxygenase (COX) or downregulating pro-inflammatory cytokines.[18]

  • Antimicrobial Properties: The electrophilic nature of the double bond can interfere with microbial metabolic processes, leading to antibacterial and antifungal activity.

The presence of the phenoxy group can enhance lipophilicity, potentially improving cell membrane permeability, while the bromo-substituent can modulate electronic properties and provide a handle for further synthetic diversification through cross-coupling reactions.[19]

References

  • Benchchem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes.
  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (n.d.). Journal of Applicable Chemistry.
  • Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • de Souza, R. O. M. A., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. [Link]

  • Ashenhurst, J. (n.d.). Knoevenagel Condensation Reaction. Master Organic Chemistry. [Link]

  • de Souza, R. O. M. A., et al. (2017).
  • The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. (2026).
  • Knoevenagel condensation reactions catalysed by metal-organic frameworks. (2013). SpringerLink.
  • The Knoevenagel condensation between substituted benzaldehydes (1a–j).... (n.d.).
  • Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). (n.d.). RSC Publishing.
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Deriv
  • Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures. (n.d.). CrystEngComm (RSC Publishing).
  • A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condens
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Deriv
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022). Semantic Scholar.
  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry.
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (n.d.). PMC.
  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021).
  • Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. (2025). YouTube.
  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.).
  • The Knoevenagel Condens
  • Synthesis of Biologically Active Substituted Chalcones. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Chalcones Using 2-Bromo-4'-hydroxyacetophenone.
  • Chemistry and synthetic methodologies of chalcones and their deriv
  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. [Link]

  • 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards. (2024). ChemicalBook.
  • Custom Synthesis of 4-Bromo-2-nitrobenzaldehyde Deriv
  • Base-free Knoevenagel condensation catalyzed by copper metal surfaces - Supporting Inform
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv
  • Benchchem. (n.d.). An In-depth Technical Guide to 4-Butoxybenzaldehyde Derivatives and Analogs for Drug Discovery Professionals.
  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2026). MDPI.
  • Mechanochemical Knoevenagel condensation investigated in situ. (2017). Beilstein Journals.
  • Benchchem. (n.d.). Spectroscopic and Synthetic Profile of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde: A Technical Overview.

Sources

Technical Notes & Optimization

Troubleshooting

how to prevent debromination during 4-bromo-2-phenoxybenzaldehyde cross-coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for cross-coupling reactions involving 4-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for cross-coupling reactions involving 4-bromo-2-phenoxybenzaldehyde, with a specific focus on preventing the common side reaction of debromination (hydrodebromination).

Part 1: Troubleshooting & FAQs - Diagnosing Debromination

This section addresses the most common issues encountered when significant debromination of 4-bromo-2-phenoxybenzaldehyde is observed, resulting in the formation of 2-phenoxybenzaldehyde as a major byproduct.

Q1: I'm seeing a significant amount of my starting material converted to the debrominated product, 2-phenoxybenzaldehyde. What are the most likely causes?

A1: The replacement of the bromine atom with hydrogen, known as hydrodebromination or simply debromination, is a frequent side reaction in palladium-catalyzed cross-couplings.[1][2] The primary causes typically revolve around the generation of a palladium-hydride (Pd-H) species in the catalytic cycle.[3][4] Several factors can promote the formation of this species and its subsequent reductive elimination to yield the undesired byproduct:

  • Choice of Base: Strong bases, particularly alkoxides (e.g., NaOtBu, KOtBu), can promote the formation of hydride species.[1]

  • Reaction Temperature: Higher temperatures can accelerate the rate of debromination.[2]

  • Solvent: Protic solvents like alcohols or residual water can act as hydride or proton sources.[1][5] Some aprotic solvents like DMF can also decompose at high temperatures to generate hydride sources.[3]

  • Catalyst/Ligand System: The electronic and steric properties of the palladium catalyst and its ligands play a critical role. While bulky, electron-rich ligands are often used to promote the desired reaction, they can sometimes favor debromination under non-optimal conditions.[2]

  • Reaction Time: Extended reaction times, especially after the primary coupling partner has been consumed, can increase the likelihood of debromination.[5]

Q2: How can I confirm and quantify the amount of debromination in my crude reaction mixture?

A2: Accurate detection is key to troubleshooting. Several analytical methods are effective:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile components. The debrominated product will have a distinct retention time and a molecular ion peak corresponding to the mass of 2-phenoxybenzaldehyde.[6][7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds, LC-MS is ideal. It allows for the separation of the starting material, desired product, and the debrominated byproduct, providing their respective mass-to-charge ratios for confirmation.[8][9]

  • ¹H NMR Spectroscopy: The proton NMR of the crude product mixture will show characteristic signals for the debrominated product. Specifically, you will observe the appearance of a new proton signal in the aromatic region where the bromine atom was previously located (around 7.6 ppm, likely a doublet of doublets).[5] Quantitative NMR (qNMR) with an internal standard can be used to determine the precise ratio of product to byproduct.

Q3: My substrate, 4-bromo-2-phenoxybenzaldehyde, has both an aldehyde and a phenoxy group. Do these functional groups influence the tendency for debromination?

A3: Yes, the electronic nature of the substrate is important. The phenoxy group at the 2-position and the aldehyde at the 1-position make the aromatic ring relatively electron-rich, which can make the oxidative addition step of the catalytic cycle slower compared to electron-poor aryl bromides.[4][10] When the desired catalytic cycle slows, competing side reactions like debromination can become more prevalent. The aldehyde group itself is generally stable under typical cross-coupling conditions but could potentially interact with very strong bases.

Part 2: Proactive Prevention & Optimization Strategies

This section provides actionable strategies to minimize debromination from the outset of your experimental design.

Q4: How should I select my base to minimize debromination?

A4: Base selection is critical. The goal is to choose a base that is strong enough to facilitate the transmetalation step (in Suzuki couplings) or act as a halide scavenger (in Heck couplings) without promoting the formation of Pd-H species.

  • Recommended Bases: Weaker inorganic bases are generally preferred.[2] Consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3][11] These bases are less likely to act as hydride donors compared to strong alkoxides.

  • Bases to Avoid: If debromination is a problem, avoid strong alkoxide bases like sodium tert-butoxide (NaOtBu) or strong hydroxides like NaOH and KOH.[2][3]

Base TypeRecommendationRationale
Strong Alkoxides (NaOtBu, KOtBu)Avoid if debromination is observedCan generate hydride species, leading to reductive debromination.[1][3]
Strong Hydroxides (NaOH, KOH)Use with cautionCan promote side reactions, though sometimes necessary.[2]
Inorganic Carbonates (K₂CO₃, Cs₂CO₃)Recommended Generally effective and less prone to causing debromination.[3][12]
Inorganic Phosphates (K₃PO₄)Highly Recommended Often an excellent choice for suppressing debromination in Suzuki couplings.[3][5][11]

Q5: What is the ideal catalyst and ligand combination for this substrate?

A5: The catalyst system must be active enough to promote the desired C-C bond formation at a rate that significantly outcompaces the debromination pathway. For electron-rich aryl bromides like 4-bromo-2-phenoxybenzaldehyde, modern catalyst systems are often required.

  • Ligand Choice: Bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) are highly effective.[11][13] They stabilize the palladium center and accelerate both the oxidative addition and the reductive elimination steps, which can help suppress side reactions.[14] Ligands like SPhos, XPhos, and RuPhos are excellent starting points.[13][15]

  • Palladium Pre-catalyst: Using pre-formed palladium pre-catalysts (e.g., XPhos Pd G2/G3) can provide more consistent results and higher activity, which helps to minimize side reactions by ensuring the rapid formation of the active Pd(0) species.[5]

Q6: What are the best practices for solvent selection and reaction temperature?

A6:

  • Solvents: Aprotic solvents are strongly recommended to minimize the availability of potential hydride donors.[1][3]

    • Good choices: Toluene, Dioxane, THF.[2][3]

    • Use with caution: DMF can be a hydride source at high temperatures.[3]

    • Avoid if possible: Protic solvents like methanol or ethanol can directly contribute to debromination.[4][5]

  • Temperature: High temperatures can favor debromination.[2][5] It is crucial to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with a lower temperature (e.g., 80 °C) and only increase it if the conversion is too slow.[2] Monitor the reaction closely and stop it once the starting material is consumed to prevent the accumulation of byproducts.[5]

Part 3: Mechanistic Insights

Understanding the "why" behind these recommendations is key to effective troubleshooting. The following diagram illustrates the palladium-catalyzed cross-coupling cycle and the competing debromination pathway.

G cluster_main Desired Cross-Coupling Cycle cluster_side Debromination Side-Pathway pd0 Pd(0)L_n oa_complex Ar-Pd(II)-Br(L_n) pd0->oa_complex Oxidative Addition (Ar-Br) trans_complex Ar-Pd(II)-R(L_n) oa_complex->trans_complex Transmetalation (R-B(OH)₂) pd_h_complex H-Pd(II)-Br(L_n) oa_complex->pd_h_complex Hydride Transfer trans_complex->pd0 Reductive Elimination product Ar-R (Desired Product) trans_complex->product pd_h_source Hydride Source (Base, Solvent, H₂O) pd_h_source->pd_h_complex pd_h_complex->pd0 Reductive Elimination debrom_product Ar-H (Byproduct) pd_h_complex->debrom_product

Caption: The catalytic cycle showing the desired cross-coupling pathway in competition with the debromination side-pathway.

Part 4: Recommended Experimental Protocols

The following protocols are designed as robust starting points to minimize debromination when working with 4-bromo-2-phenoxybenzaldehyde.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol uses a modern catalyst system and mild base to favor the desired coupling.[3]

  • Reagents & Materials:

    • 4-bromo-2-phenoxybenzaldehyde (1.0 equiv)

    • Arylboronic acid (1.2 - 1.5 equiv)

    • XPhos Pd G3 (1-2 mol%)

    • Potassium Phosphate (K₃PO₄) (2.0 equiv)

    • Anhydrous, degassed Toluene or 1,4-Dioxane

  • Procedure:

    • To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add 4-bromo-2-phenoxybenzaldehyde, the arylboronic acid, and K₃PO₄.

    • Evacuate and backfill the flask with the inert gas. Repeat this cycle three times.

    • Add the XPhos Pd G3 pre-catalyst.

    • Add the degassed solvent via syringe to achieve a concentration of ~0.1 M.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by LC-MS or TLC. Stop the reaction upon consumption of the starting material.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Troubleshooting Flowchart

Use this decision tree to systematically diagnose and solve debromination issues.

G start Start: Debromination > 10%? check_base Are you using a strong base (e.g., NaOtBu, KOH)? start->check_base Yes switch_base Action: Switch to a weaker base (K₃PO₄ or K₂CO₃). check_base->switch_base Yes check_temp Is the reaction temperature > 100 °C? check_base->check_temp No end_node Re-evaluate after changes. switch_base->end_node lower_temp Action: Lower temperature to 80 °C and monitor conversion. check_temp->lower_temp Yes check_catalyst Are you using a less active catalyst (e.g., Pd(PPh₃)₄)? check_temp->check_catalyst No lower_temp->end_node switch_catalyst Action: Switch to a Buchwald pre-catalyst (e.g., XPhos Pd G3). check_catalyst->switch_catalyst Yes check_solvent Are you using a protic solvent (e.g., EtOH, MeOH)? check_catalyst->check_solvent No switch_catalyst->end_node switch_solvent Action: Switch to an aprotic solvent (Toluene, Dioxane). check_solvent->switch_solvent Yes check_solvent->end_node No switch_solvent->end_node

Caption: A systematic workflow for troubleshooting and minimizing debromination.

References

  • Gagnon, A., & Whipp, C. J. (2020). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Organometallics, 39(9), 1595–1602.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of visualized experiments : JoVE, (7), 292.
  • Couto, C. G., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. (2017). ScholarWorks @ UTRGV.
  • Gagnon, A., & Whipp, C. J. (2020). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group. Retrieved from [Link]

  • Shishkina, S. V., et al. (2023).
  • Al-dujaili, A. H. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Liu, C., et al. (2014). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 79(22), 11058–11064.
  • Albalate, M., et al. (2009). Methods for the Determination of Phenolic Brominated Flame Retardants, and By-Products, Formulation Intermediates and Decomposition Products of Brominated Flame Retardants in Water.
  • Lee, W., et al. (2019). Analytical methods for conventional and emerging disinfection by-products in fresh-cut produce. Food chemistry, 292, 268–275.
  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros.
  • Wikipedia. (n.d.).
  • El-Faham, A., et al. (2012). Reductions of aryl bromides in water at room temperature. Beilstein journal of organic chemistry, 8, 1788–1795.
  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • International Journal in Management and Social Science. (2021).
  • Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10–11.
  • Sharma, R. K., et al. (2024). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. Organic Process Research & Development, 28(3), 738–747.
  • Hodgeson, J., et al. (2000). Analytical methods for water disinfection byproducts in foods and beverages.
  • Reddit. (2025).
  • Smith, A. D., et al. (2022). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of organic chemistry, 87(12), 7898–7904.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 4-bromo-2-phenoxybenzaldehyde

Welcome to the technical support center for the synthesis of 4-bromo-2-phenoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-bromo-2-phenoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. By understanding the causality behind experimental choices, you can achieve more consistent and high-yielding results.

Core Synthesis Pathway: The Ullmann Condensation

The most reliable and widely adopted method for synthesizing 4-bromo-2-phenoxybenzaldehyde is the copper-catalyzed Ullmann condensation.[1][2][3] This reaction forms the diaryl ether bond by coupling a phenol with an activated aryl halide. The preferred pathway involves the reaction of 4-bromo-2-fluorobenzaldehyde with phenol. The electron-withdrawing nature of the aldehyde group and the high electronegativity of the fluorine atom make the aryl carbon susceptible to nucleophilic attack by the phenoxide, facilitating the reaction.

Synthesis_Workflow cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process SM1 4-bromo-2-fluorobenzaldehyde Setup Reaction Setup (Inert Atmosphere) SM1->Setup SM2 Phenol SM2->Setup Cat Cu(I) Catalyst (e.g., CuI) Cat->Setup Lig Ligand (e.g., L-proline) Lig->Setup Base Base (e.g., K2CO3) Base->Setup Sol Anhydrous Solvent (e.g., DMSO) Sol->Setup Temp Heat (100-130°C) Temp->Setup Reaction Ullmann Condensation (12-24h Monitoring by TLC) Setup->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify Product Pure 4-bromo-2- phenoxybenzaldehyde Purify->Product

Caption: General workflow for the Ullmann synthesis of 4-bromo-2-phenoxybenzaldehyde.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Q: My reaction yield is consistently low or I'm getting no product. What are the primary factors to investigate?

A: Low or no yield is a frequent issue in Ullmann-type reactions and can be attributed to several critical factors. A systematic approach to troubleshooting is essential.

Troubleshooting_LowYield cluster_catalyst Catalyst System cluster_reagents Reagents & Conditions cluster_params Reaction Parameters Start Problem: Low/No Yield C1 Is the Cu(I) source fresh? (Oxidized Cu(II) is inactive) Start->C1 R1 Are reagents and solvent anhydrous? (Water deactivates the phenoxide and catalyst) Start->R1 P1 Is the temperature optimal? (Too low: no reaction; Too high: decomposition) Start->P1 C2 Is the ligand appropriate and pure? (Ligands enhance catalyst stability/activity) C1->C2 C3 Is the catalyst loading sufficient? (Typically 5-10 mol%) C2->C3 R2 Is the base strong/dry enough? (K2CO3 or Cs2CO3 must be finely ground and dried) R1->R2 R3 Is the reaction under an inert atmosphere? (Oxygen can deactivate the Cu(I) catalyst) R2->R3 P2 Is the reaction time sufficient? (Monitor by TLC; can take 12-24h) P1->P2

Caption: Decision tree for troubleshooting low reaction yields.

Detailed Explanation:

  • Catalyst Inactivity: The active catalyst is a copper(I) species. If you are using a copper(I) salt like CuI, ensure it is fresh and has not oxidized to the inactive Cu(II) state (often indicated by a green or blue color). The reaction is highly sensitive to atmospheric oxygen, which can deactivate the catalyst.[3] Maintaining a rigorously inert atmosphere (N₂ or Ar) throughout the setup and reaction is critical.

  • Reagent and Solvent Purity: Water is detrimental. It can protonate the phenoxide nucleophile, rendering it inactive, and interfere with the catalyst. Use anhydrous solvents and ensure your phenol and base are thoroughly dried.[3]

  • Base Selection and Quality: The base (e.g., K₂CO₃, Cs₂CO₃) must be strong enough to deprotonate the phenol, forming the reactive phenoxide. It should be finely powdered to maximize surface area and dried under vacuum before use.[3]

  • Temperature Control: Ullmann condensations typically require elevated temperatures (100-130°C) to proceed at a reasonable rate.[1] However, excessive heat can cause decomposition. If you suspect decomposition (e.g., the reaction mixture turns black), consider running the reaction at a slightly lower temperature for a longer duration.

Q: My TLC analysis shows multiple spots, including unreacted starting material and potential side products. How can I improve selectivity?

A: The formation of multiple products points to either an incomplete reaction or the occurrence of side reactions.

To Drive Completion:

  • Increase Reaction Time: Diaryl ether formations can be slow. Continue to monitor the reaction by TLC until the limiting reagent is consumed.[4]

  • Optimize Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the phenol can help drive the consumption of the more valuable 4-bromo-2-fluorobenzaldehyde.

To Minimize Side Products: The aldehyde functional group is susceptible to side reactions under basic conditions at high temperatures.

  • Self-Condensation: Aldol-type self-condensation of the benzaldehyde can occur. This is typically minimized by ensuring the base is not excessively strong or used in large excess.

  • Cannizzaro-type Reactions: If conditions are too harsh, disproportionation of the aldehyde to the corresponding alcohol and carboxylic acid can be a minor pathway.

  • Solution: The most effective strategy is to use the mildest possible conditions that still afford a reasonable reaction rate. This involves careful selection of the base and temperature optimization.

Q: Purification of the final product is difficult. What are the best practices?

A: Purifying 4-bromo-2-phenoxybenzaldehyde can be challenging due to residual copper catalyst and polar byproducts.

  • Work-up: After the reaction, a thorough work-up is crucial. Quench the reaction mixture with aqueous ammonium chloride or a dilute acid (like 1M HCl) to neutralize the base. This will also help to complex and dissolve the copper salts into the aqueous phase. Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Filtration: Sometimes, filtering the crude organic extract through a short plug of silica gel or celite can remove a significant amount of baseline impurities and residual copper before concentration.

  • Column Chromatography: This is often the most effective method. Use a silica gel column with a gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate 95:5) and gradually increasing the polarity. The product is moderately polar and should elute after non-polar impurities.

  • Recrystallization: If the crude product is a solid and sufficiently pure after chromatography, recrystallization can be an excellent final purification step.[5] A solvent system like ethanol/water or hexanes/ethyl acetate is a good starting point.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst and ligand combination for this synthesis? A1: Copper(I) iodide (CuI) is the most common and cost-effective catalyst.[4] While traditional Ullmann reactions used stoichiometric copper, modern protocols use catalytic amounts (5-10 mol%).[1] The reaction is significantly improved by using a ligand. Simple, inexpensive ligands like L-proline or N,N-dimethylglycine are highly effective at stabilizing the copper catalyst and facilitating the reaction at lower temperatures.[3][4]

Q2: Which base should I use: K₂CO₃ or Cs₂CO₃? A2: Both potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used. K₂CO₃ is less expensive and often sufficient, but it must be finely powdered and rigorously dried. Cs₂CO₃ is more basic and has higher solubility in organic solvents, which can lead to faster reaction rates and higher yields, but it is significantly more expensive.[3] For a difficult coupling, Cs₂CO₃ may be worth the investment.

Q3: Is it necessary to protect the aldehyde group during the reaction? A3: In most cases, protection of the aldehyde is not necessary if the reaction conditions are carefully controlled. The Ullmann condensation is generally chemoselective for the C-O bond formation. However, if significant side reactions involving the aldehyde are observed, it can be protected as an acetal (e.g., using ethylene glycol or methanol).[7] This adds two steps to the synthesis (protection and deprotection) and should only be considered if optimization of the direct coupling fails.

ParameterRecommended ConditionRationale & Citation
Aryl Halide 4-bromo-2-fluorobenzaldehydeFluorine is an excellent leaving group for nucleophilic aromatic substitution.
Catalyst Copper(I) Iodide (CuI)Standard, effective, and readily available Cu(I) source.[4]
Catalyst Loading 5-10 mol%Balances reaction rate with cost and ease of removal.
Ligand L-proline (10-20 mol%)Inexpensive, effective ligand that improves catalyst performance.[4]
Base K₂CO₃ or Cs₂CO₃ (2 equiv.)Deprotonates the phenol to its active nucleophilic form.[3]
Solvent Anhydrous DMSO or DMFHigh-boiling polar aprotic solvents that solubilize reagents.[8]
Temperature 100 - 130 °CSufficient thermal energy for reaction, avoids decomposition.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and deactivation of the Cu(I) catalyst.[3]

Detailed Experimental Protocol

Protocol 1: Synthesis of 4-bromo-2-phenoxybenzaldehyde

This protocol is a generalized procedure and may require optimization.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-fluorobenzaldehyde (1.0 equiv), phenol (1.2 equiv), copper(I) iodide (0.1 equiv, 10 mol%), L-proline (0.2 equiv, 20 mol%), and finely powdered, anhydrous potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) via syringe to achieve a substrate concentration of approximately 0.5 M.

  • Reaction: Immerse the flask in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate) by periodically taking small aliquots. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, and saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 4-bromo-2-phenoxybenzaldehyde.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). 4-Bromo-2-fluorobenzaldehyde: Comprehensive Overview and Applications.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Side Reactions with 4-Bromo-2-hydroxybenzaldehyde.
  • ChemicalBook. 4-BROMO-2-FLUOROBENZALDEHYDE DIMETHYL ACETAL synthesis.
  • Lear, Y., & Durst, T. (1997). Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Canadian Journal of Chemistry.
  • Guidechem. (2024). How to Synthesize Benzaldehyde, 2-broMo-4-hydroxy?.
  • ChemicalBook. 2-Bromo-4-fluorobenzaldehyde synthesis.
  • Google Patents. (CN103025696B). For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • Google Patents. (CN109809977A). A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • Google Patents. (CN117142931A). A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.
  • ChemicalBook. 4-Bromo-2-hydroxybenzoic acid synthesis.
  • BenchChem. (2025). Application Note: Ullmann Condensation for the Synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline.
  • Organic Chemistry Portal. Ullmann Reaction.
  • BenchChem. (2025). Troubleshooting common issues in 3-(4-Hydroxy-phenoxy)-benzaldehyde synthesis.
  • BenchChem. Application Notes and Protocols for the Ullmann Condensation of 2-(Benzyloxy)-4-bromo-1-fluorobenzene.
  • Thermo Fisher Scientific. Ullmann Reaction.
  • Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).
  • BenchChem. (2025). how to remove unreacted benzaldehyde from 4'-Bromochalcone synthesis.
  • Organic Syntheses. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone.
  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Organic Syntheses. p-BROMOBENZALDEHYDE.
  • Google Patents. (US4108904A). Process for the preparation of m-phenoxybenzaldehyde.
  • Eureka by PatSnap. (2021). Preparation method of m-phenoxy benzaldehyde.

Sources

Troubleshooting

Technical Support Center: Purification of Crude 4-Bromo-2-Phenoxybenzaldehyde

Welcome to the technical support guide for the purification of crude 4-bromo-2-phenoxybenzaldehyde by column chromatography. This resource is designed for researchers, scientists, and drug development professionals to na...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of crude 4-bromo-2-phenoxybenzaldehyde by column chromatography. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific separation. The guidance provided herein synthesizes established chromatographic principles with practical, field-proven insights to help you achieve high purity and yield.

Frequently Asked Questions (FAQs): Pre-Chromatography Essentials

This section addresses critical preliminary questions that form the foundation for a successful purification.

Q1: What are the primary impurities I should anticipate in my crude 4-bromo-2-phenoxybenzaldehyde sample?

A1: The impurity profile is dictated by the synthetic route used. For common syntheses like the Ullmann condensation or Nucleophilic Aromatic Substitution (SNAr), you should anticipate the following:

  • Unreacted Starting Materials: These could include 3-bromo-4-fluorobenzaldehyde, phenol, or related precursors depending on your specific pathway.[1]

  • Oxidation Byproduct: The aldehyde group is susceptible to oxidation, which forms the corresponding 4-bromo-2-phenoxybenzoic acid. This is a common impurity if the reaction or work-up was exposed to air for extended periods.[2][3]

  • Homocoupling Products: Side reactions, particularly in copper-catalyzed Ullmann reactions, can lead to the formation of biphenyl-type byproducts.[1]

  • Solvent Residues: Residual high-boiling solvents like DMF or DMSO may be present.

Understanding these potential impurities is crucial because their polarity will determine the separation strategy. The starting materials are generally more polar than the desired ether product, while the carboxylic acid impurity is significantly more polar and will exhibit strong retention on a silica gel column.[3][4]

Q2: How do I select the optimal stationary and mobile phase for this purification?

A2: For a molecule with the polarity of 4-bromo-2-phenoxybenzaldehyde, standard normal-phase chromatography is the most effective method.

  • Stationary Phase: Silica gel (SiO₂) of 230-400 mesh is the standard and most cost-effective choice for flash column chromatography.[5][6] Its slightly acidic nature is generally compatible with aldehydes, though prolonged contact can sometimes lead to degradation.[3][4]

  • Mobile Phase (Eluent): The key is to find a solvent system that provides a target Retention Factor (Rf) of 0.2-0.4 for your desired product on a TLC plate.[6] This range ensures the compound moves down the column at a reasonable rate, allowing for effective separation from impurities. A non-polar/polar solvent mixture is ideal. Start with a system of Hexanes/Ethyl Acetate or Hexanes/Dichloromethane .

The table below provides starting points for mobile phase selection, which must be optimized using TLC.

Solvent System (v/v)PolarityExpected Rf for 4-bromo-2-phenoxybenzaldehydeComments
95:5 Hexanes:EtOAcLowLow (0.1-0.2)Good for eluting very non-polar impurities first.
90:10 Hexanes:EtOAc Low-Medium Good Starting Point (Aim for 0.2-0.4) Often provides a good balance of elution speed and resolution.
80:20 Hexanes:EtOAcMediumHigh (0.5-0.7)Likely too polar; may co-elute with less polar impurities.
90:10 Hexanes:DCMLow-MediumVariableDichloromethane offers different selectivity and can sometimes improve separation where EtOAc fails.

Q3: Why is preliminary Thin-Layer Chromatography (TLC) analysis non-negotiable?

A3: Committing your entire crude sample to a column without prior TLC analysis is a primary cause of failed purifications. TLC is a rapid, low-cost microcosm of your column separation. It is essential for:

  • Solvent System Optimization: It allows you to test multiple solvent systems quickly to find the one that gives the best separation between your product and its impurities.[6]

  • Impurity Profiling: Visualizing the crude material on a TLC plate under a UV lamp shows you how many components are present and their relative polarities.

  • Monitoring the Column: Once the column is running, the collected fractions are analyzed by TLC to determine which ones contain the pure product.[7]

A self-validating protocol insists that you do not proceed to the column until you have a TLC plate showing clear separation and the desired product with an Rf value between 0.2 and 0.4.

Experimental Protocol: Step-by-Step Column Chromatography

This section details the workflow for purifying 4-bromo-2-phenoxybenzaldehyde.

Workflow Overview

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Recovery TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Slurry Method Preferred) TLC->Pack Rf = 0.2-0.4 Load 3. Load Sample (Dry Loading Recommended) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Monitor Progress Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evap 8. Evaporate Solvent (Rotary Evaporation) Combine->Evap Final 9. Final Product Evap->Final G Start Problem Observed PoorSep Poor Separation (Overlapping Spots) Start->PoorSep NoElute No Elution (Compound Stuck) Start->NoElute FastElute Elution Too Fast (High Rf) Start->FastElute Tailing Tailing / Streaking Start->Tailing SolventTooPolar Is eluent too polar? PoorSep->SolventTooPolar Overloaded Column overloaded? PoorSep->Overloaded SolventTooNonPolar Is eluent too non-polar? NoElute->SolventTooNonPolar FastElute->SolventTooPolar Tailing->Overloaded Degradation Potential on-column degradation? Tailing->Degradation DecreasePolarity Solution: Decrease eluent polarity (e.g., 95:5 Hex:EtOAc) SolventTooPolar->DecreasePolarity Yes SolventTooPolar->DecreasePolarity Yes IncreasePolarity Solution: Increase eluent polarity (e.g., 80:20 Hex:EtOAc) SolventTooNonPolar->IncreasePolarity Yes ReduceLoad Solution: Reduce sample load or use a wider column Overloaded->ReduceLoad Yes DeactivateSilica Solution: Use deactivated silica (add 1% Et3N to eluent) Degradation->DeactivateSilica Yes

Sources

Optimization

Technical Support Center: Enhancing Aqueous Solubility of 4-bromo-2-phenoxybenzaldehyde

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the aqueous solubility of 4-bromo-2-phenoxybenzaldehyde (CAS No: 6...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the aqueous solubility of 4-bromo-2-phenoxybenzaldehyde (CAS No: 643094-10-4), a key intermediate in various synthetic pathways. This document offers a series of frequently asked questions (FAQs) and detailed troubleshooting protocols designed to address common challenges encountered during experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the solubility characteristics of 4-bromo-2-phenoxybenzaldehyde.

Q1: Why is 4-bromo-2-phenoxybenzaldehyde poorly soluble in aqueous media?

Answer: The poor aqueous solubility of 4-bromo-2-phenoxybenzaldehyde is a direct consequence of its molecular structure. The molecule is predominantly non-polar and hydrophobic due to the presence of two aromatic rings (a brominated benzene ring and a phenoxy group) and a diphenyl ether linkage. While the aldehyde group (-CHO) offers a site for potential hydrogen bonding, its contribution is insufficient to overcome the hydrophobicity of the large aromatic scaffold. Aromatic compounds, in general, tend to have low solubility in water.[1]

Q2: What is the expected aqueous solubility of 4-bromo-2-phenoxybenzaldehyde and how is it determined?

Answer: Specific, publicly available data on the precise aqueous solubility of 4-bromo-2-phenoxybenzaldehyde is limited. However, by analogy to structurally similar compounds like 4-bromobenzaldehyde, which is only slightly soluble in water, its solubility is expected to be very low.[2]

Experimentally, solubility can be determined using two primary methods:

  • Thermodynamic (Equilibrium) Solubility: Considered the "gold standard," this method involves adding an excess of the solid compound to an aqueous solution and shaking it for an extended period (24-72 hours) to reach equilibrium. The resulting saturated solution is filtered, and the concentration of the dissolved compound is measured, typically by HPLC-UV or LC/MS.[3]

  • Kinetic Solubility: This high-throughput method involves dissolving the compound in a solvent like DMSO and then adding it to an aqueous buffer until precipitation is observed, often measured by turbidimetry.[3][4] This provides a rapid assessment but may overestimate the true thermodynamic solubility as DMSO can act as a cosolvent.[4]

Q3: What are the primary strategies for improving the aqueous solubility of this compound?

Answer: Several well-established techniques can be employed to enhance the solubility of poorly water-soluble compounds like 4-bromo-2-phenoxybenzaldehyde. The most common and effective strategies for laboratory-scale applications include:

  • Cosolvency: Introducing a water-miscible organic solvent to the aqueous medium to reduce the overall polarity of the solvent system.[5][6][7]

  • Use of Surfactants: Employing surfactants that form micelles above their critical micelle concentration (CMC) to encapsulate the hydrophobic compound.[8][9][10]

  • Complexation with Cyclodextrins: Using cyclic oligosaccharides (cyclodextrins) to form inclusion complexes, where the hydrophobic compound is encapsulated within the cyclodextrin's non-polar cavity.[11][12]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guidance for overcoming specific solubility challenges in a question-and-answer format.

Issue: My compound precipitates when I add it to my aqueous buffer.
Q: How can I use cosolvents to create a stable stock solution?

Answer: Cosolvency is often the most direct method to increase the solubility of a hydrophobic compound. By adding a water-miscible organic solvent, you lower the dielectric constant of the aqueous phase, making it a more favorable environment for the non-polar 4-bromo-2-phenoxybenzaldehyde. Common cosolvents used in pharmaceutical and research settings include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycols (e.g., PEG 400).[5][6][13]

  • Prepare a High-Concentration Stock: Dissolve 4-bromo-2-phenoxybenzaldehyde in 100% of a chosen cosolvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 50 mg/mL).

  • Serial Dilution: In a series of microcentrifuge tubes or a 96-well plate, prepare different ratios of cosolvent to your aqueous buffer (e.g., pH 7.4 PBS).

  • Titration: Add a small, fixed volume of the high-concentration stock solution to each tube/well.

  • Observation: Vortex or shake the mixtures and visually inspect for precipitation immediately and after a set time (e.g., 1-2 hours) at the desired experimental temperature. The highest concentration that remains clear contains the minimum percentage of cosolvent required for solubilization at that concentration.

  • Validation: It is crucial to run a vehicle control (cosolvent + buffer) in your final experiment to ensure the cosolvent itself does not cause any unintended biological or chemical effects.

CosolventMax. Aqueous Content (%) for 1 mg/mL SolutionObservations
DMSO99% (1% v/v DMSO)Clear solution
Ethanol95% (5% v/v Ethanol)Clear solution
PEG 40090% (10% v/v PEG 400)May require gentle warming to fully dissolve
Propylene Glycol90% (10% v/v PG)Clear solution

Note: These are hypothetical values for illustrative purposes.

cluster_0 Cosolvent Screening Workflow A Prepare 50 mg/mL stock in 100% Cosolvent B Create serial dilutions of Aqueous Buffer in Cosolvent A->B C Add stock to each dilution to achieve target concentration B->C D Vortex and equilibrate for 1-2h C->D E Observe for precipitation (Visual or Turbidimetry) D->E F Determine minimum % cosolvent for a clear solution E->F G Validate with vehicle control in final assay F->G

Caption: Workflow for determining the minimum required cosolvent concentration.

Issue: My experimental system is sensitive to organic solvents.
Q: What are solvent-free alternatives for solubilizing 4-bromo-2-phenoxybenzaldehyde?

Answer: When organic solvents are not permissible, complexation and micellar solubilization are excellent alternatives. These methods involve encapsulating the hydrophobic molecule within a larger, water-soluble structure.

Cyclodextrins are bucket-shaped oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[12] They can form "host-guest" inclusion complexes with poorly soluble molecules like 4-bromo-2-phenoxybenzaldehyde, effectively shielding the hydrophobic compound from the aqueous environment and increasing its apparent solubility.[11][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

  • Molar Ratio Determination: Prepare solutions of HP-β-CD in your aqueous buffer at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Add Compound: Add an excess amount of solid 4-bromo-2-phenoxybenzaldehyde to each cyclodextrin solution.

  • Equilibration: Seal the vials and shake or sonicate them at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples (using a 0.22 µm PVDF filter) to remove the undissolved solid.

  • Quantification: Analyze the clear supernatant by a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound. Plotting solubility vs. cyclodextrin concentration can reveal the complexation efficiency.

Surfactants are amphiphilic molecules that, above a certain concentration (the CMC), self-assemble into micelles.[10][15] These micelles have a hydrophobic core that can entrap non-polar compounds, effectively "dissolving" them in the aqueous phase.[8][16] Non-ionic surfactants like Tween® 80 or Polysorbate 80 are frequently used in biological research due to their relatively low toxicity.

  • Surfactant Screening: Prepare solutions of different surfactants (e.g., Tween® 80, SDS, Cremophor® EL) in your aqueous buffer at concentrations well above their known CMC.

  • Compound Addition: Add an excess of solid 4-bromo-2-phenoxybenzaldehyde to each surfactant solution.

  • Equilibration & Analysis: Follow the same steps (3-5) as described in the cyclodextrin protocol to equilibrate the mixture and quantify the amount of solubilized compound.

cluster_0 Cyclodextrin Inclusion Complex cluster_1 Surfactant Micelle Encapsulation CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Inclusion Complex CD->Complex Comp1 Compound Comp1->CD Enters Cavity Micelle Micelle (Hydrophobic Core) Encapsulated Solubilized Compound Micelle->Encapsulated Comp2 Compound Comp2->Micelle Enters Core

Caption: Mechanisms of solubility enhancement by cyclodextrins and surfactants.

Part 3: Summary & Recommendations

Choosing the right solubilization strategy depends on the specific constraints of your experiment.

MethodAdvantagesDisadvantagesBest For...
Cosolvents Simple, effective, inexpensiveCan interfere with biological assays, potential toxicityInitial screening, in vitro assays where solvent effects are controlled
Cyclodextrins Low toxicity, biocompatible, stable complexesHigher cost, may alter compound availabilityCell-based assays, in vivo preclinical studies, formulations requiring no organic solvents
Surfactants High solubilizing capacity, widely availableCan cause foaming, may denature proteins, potential for cell lysis at high concentrationsFormulations where potential cell interactions are not a concern, non-biological applications

The following diagram provides a logical pathway for selecting an appropriate solubilization method.

cluster_0 Solubilization Strategy Decision Tree Start Start: Compound Precipitates in Buffer SolventOK Are organic solvents acceptable in the assay? Start->SolventOK Cosolvent Use Cosolvent Method (e.g., DMSO, Ethanol) SolventOK->Cosolvent Yes NoSolvent Are there concerns about protein denaturation or cell lysis? SolventOK->NoSolvent No Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) NoSolvent->Cyclodextrin Yes Surfactant Use Surfactants (e.g., Tween® 80) NoSolvent->Surfactant No

Caption: Decision tree for selecting a solubilization method.

References

  • Micellar solubilization. (n.d.). In Wikipedia. Retrieved March 26, 2026, from [Link]

  • Aromatic Compounds vs Cyclodextrins: Molecular Interactions. (2026, March 5). Google Tech Docs.
  • Dora, C. P., et al. (2006, April 18). Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. Crystal Growth & Design, ACS Publications. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2022, November 15). Techniques for Improving Solubility.International Journal of Medical Science and Dental Research.
  • Pawar, J., & Fule, R. (2017). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC. [Link]

  • Redenti, E., et al. (1996). Self-Inclusion Complexes Derived from Cyclodextrins: Synthesis and Characterization.
  • Micellar Solubilization of Poorly Soluble A.I.
  • Valero, M. (2005, July 8).
  • Cosolvent. (n.d.). In Wikipedia. Retrieved March 26, 2026, from [Link]

  • Sharma, D., et al. (2023, March 13). Solubility enhancement techniques: A comprehensive review.Journal of Drug Delivery and Therapeutics.
  • Li, S., et al. (2025, September 17). Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds. PMC. [Link]

  • Wang, Y., et al. (2022, August 8). Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. PMC. [Link]

  • Singh, R., et al. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.GSC Online Press.
  • Study on the structure and properties of inclusion complexes of large ring cyclodextrin and arom
  • 4-Bromo Benzaldehyde Intermediate Supplier. (n.d.). AD PHARMACHEM. Retrieved March 26, 2026, from [Link]

  • Stability mechanism of oil-swollen surfactant micelles: Insights from surfactant escape free energy. (2025, October 3). AIP Publishing.
  • Aqueous Solubility. (n.d.). Creative Biolabs. Retrieved March 26, 2026, from [Link]

  • How would you test for solubility in a compound? (2019, February 20). Quora. [Link]

  • Bergström, C. A. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.European Journal of Pharmaceutical Sciences.
  • why is 4-bromobenzaldehyde non-polar? (2017, July 24). Reddit. [Link]

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Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 4-Bromo-2-phenoxybenzaldehyde Reactions

Welcome to the technical support center for the synthesis of 4-bromo-2-phenoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-bromo-2-phenoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific etherification reaction. Here, we will delve into the nuances of optimizing catalyst loading, a critical parameter that significantly impacts reaction efficiency, yield, and purity. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

The synthesis of 4-bromo-2-phenoxybenzaldehyde, a key intermediate in various pharmaceutical and agrochemical compounds, is typically achieved through an Ullmann condensation reaction.[1][2] This copper-catalyzed cross-coupling reaction involves the formation of a carbon-oxygen bond between an aryl halide (4-bromo-2-fluorobenzaldehyde) and a phenol.[3][4] While seemingly straightforward, achieving optimal results requires careful consideration of various reaction parameters, with catalyst loading being a pivotal factor.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address specific issues you might encounter during the synthesis of 4-bromo-2-phenoxybenzaldehyde.

Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes related to the catalyst?

A1: Low or no conversion is a frequent issue that can often be traced back to the catalyst's activity and concentration. Here’s a systematic approach to troubleshooting:

  • Catalyst Deactivation: Copper catalysts are susceptible to deactivation. The formation of inactive copper species can halt the catalytic cycle.[5]

    • Presence of Oxygen: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Oxygen can oxidize the active Cu(I) species to inactive Cu(II).[6]

    • Impure Reagents: Impurities in your starting materials, solvents, or base can act as catalyst poisons.[7] Always use high-purity reagents and properly dried, degassed solvents.[8]

  • Insufficient Catalyst Loading: While the goal is to use minimal catalyst, an insufficient amount will naturally lead to a slow or stalled reaction.[9] If you suspect this is the issue, a stepwise increase in catalyst loading (e.g., from 1 mol% to 5 mol%) can help determine the optimal concentration.

  • Poor Catalyst Solubility: The catalyst must be soluble in the reaction medium to be effective. If you observe precipitated metal, consider a different solvent or the use of a ligand that enhances solubility.[5]

Q2: I'm observing the formation of significant byproducts, primarily homocoupling of the phenol. How can I minimize this?

A2: Homocoupling is a common side reaction in Ullmann condensations, leading to the formation of biphenyls from the starting aryl halide or diphenoquinones from the phenol.[10][11] This is often exacerbated by issues related to catalyst loading and reaction conditions.

  • Excessive Catalyst Loading: While counterintuitive, an overly high catalyst concentration can sometimes promote side reactions.[12] This is because high local concentrations of the catalyst can lead to undesired reaction pathways. A systematic reduction in catalyst loading may improve selectivity.

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the copper catalyst and promoting the desired C-O bond formation over homocoupling.[13][14] Screening different ligands, such as 1,10-phenanthroline or N,N-dimethylglycine, can significantly improve the reaction's selectivity.[15]

  • Reaction Temperature: High temperatures can favor homocoupling.[2] Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.

Q3: My reaction is not reproducible. What factors related to the catalyst could be causing this inconsistency?

A3: Lack of reproducibility is a frustrating problem that often points to subtle variations in the experimental setup.

  • Inconsistent Catalyst Quality: Ensure you are using a consistent source and batch of your copper catalyst and ligand. The purity and physical form (e.g., particle size) of the catalyst can impact its activity.[6]

  • Variable Inert Atmosphere: Inconsistent degassing of solvents or purging of the reaction vessel can lead to varying levels of oxygen, which directly impacts catalyst activity.[8] Standardize your procedure for establishing an inert atmosphere.

  • Static Charge: Finely powdered catalysts can be prone to static charge, making accurate weighing difficult. This can lead to variations in the actual catalyst loading between experiments. Using an anti-static gun or weighing boat can help mitigate this.

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding catalyst selection and optimization for the synthesis of 4-bromo-2-phenoxybenzaldehyde.

Q1: What is the typical catalyst loading range for an Ullmann condensation to synthesize 4-bromo-2-phenoxybenzaldehyde?

A1: The optimal catalyst loading can vary depending on the specific reaction conditions (temperature, solvent, base, and ligand). However, a good starting point for optimization is typically in the range of 1-10 mol% of the copper catalyst (e.g., CuI, Cu₂O, or copper powder).[16][17] It's often beneficial to start with a lower loading (e.g., 2-5 mol%) and incrementally increase it if the reaction is too slow.[18]

Q2: How does the choice of ligand affect the optimal catalyst loading?

A2: Ligands can dramatically improve the efficiency of Ullmann reactions, often allowing for lower catalyst loadings and milder reaction conditions.[13][14] Bidentate ligands, such as 1,10-phenanthroline or various amino acids, can stabilize the copper catalyst and accelerate the catalytic cycle.[15][19] When using an effective ligand, you may be able to reduce the copper catalyst loading to as low as 1 mol% or even less.[20]

Q3: When should I consider using a higher catalyst loading?

A3: While minimizing catalyst loading is generally desirable for cost and environmental reasons, there are situations where a higher loading may be necessary:

  • Less Reactive Substrates: If you are using a particularly unreactive aryl halide or phenol, a higher catalyst concentration may be required to achieve a reasonable reaction rate.[21]

  • Scaling Up the Reaction: When scaling up a reaction, mass transfer limitations can become more significant. A higher catalyst loading can sometimes help to overcome these limitations.[22] However, it is important to re-optimize at a larger scale, as simply increasing the loading may not be the most efficient solution.

Q4: What are the signs of catalyst deactivation during the reaction?

A4: Visually, the formation of a black precipitate, often referred to as "palladium black" in palladium catalysis but applicable to copper as well, can indicate catalyst agglomeration and deactivation.[6][8] Kinetically, a reaction that starts at a reasonable rate and then slows down or stalls completely before the starting material is consumed is a strong indicator of catalyst deactivation.[6]

Experimental Protocols

Protocol 1: General Procedure for Optimizing Copper Catalyst Loading

This protocol outlines a systematic approach to determining the optimal catalyst loading for the synthesis of 4-bromo-2-phenoxybenzaldehyde.

  • Reaction Setup: In a series of oven-dried reaction vials equipped with stir bars, add 4-bromo-2-fluorobenzaldehyde (1.0 mmol), phenol (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the vials and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: In a glovebox or under a positive flow of inert gas, add the desired ligand (e.g., 1,10-phenanthroline, 10 mol%) to each vial. Then, add varying amounts of the copper catalyst (e.g., CuI) to each vial to achieve a range of catalyst loadings (e.g., 1, 2, 5, and 10 mol%).

  • Solvent Addition: Add a degassed, anhydrous solvent (e.g., DMF or toluene, 2 mL) to each vial.

  • Reaction: Place the vials in a preheated aluminum block on a stirrer plate and heat to the desired temperature (e.g., 100-120 °C).

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Analysis: Once the reactions are complete, or after a set time, quench the reactions, perform a standard workup, and analyze the crude product mixture by ¹H NMR or GC-MS to determine the conversion and yield for each catalyst loading.

Catalyst Loading (mol%)Conversion (%)Yield (%)Observations
14540Slow reaction, incomplete conversion after 24h
28580Good conversion within 12h
59895Reaction complete within 6h
109992Faster reaction, slight increase in byproduct formation

Table 1: Example data for catalyst loading optimization. Actual results may vary.

Visualizing the Process

To better understand the workflow for troubleshooting and optimization, the following diagram illustrates the key decision points.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_optimization Optimization Strategies cluster_solution Solution Problem Low Yield or No Reaction Check_Catalyst Check Catalyst Activity & Loading Problem->Check_Catalyst Initial Check Check_Inertness Verify Inert Atmosphere Problem->Check_Inertness Check_Reagents Assess Reagent Purity Problem->Check_Reagents Vary_Loading Vary Catalyst Loading Check_Catalyst->Vary_Loading Optimized_Reaction Optimized Reaction Conditions Check_Inertness->Optimized_Reaction Check_Reagents->Optimized_Reaction Screen_Ligands Screen Ligands Vary_Loading->Screen_Ligands Adjust_Temp Adjust Temperature Screen_Ligands->Adjust_Temp Adjust_Temp->Optimized_Reaction

Caption: A general workflow for troubleshooting and optimizing catalyst loading in cross-coupling reactions.

The catalytic cycle for the Ullmann condensation is a fundamental concept to grasp for effective troubleshooting.

Ullmann_Cycle CuI_L Cu(I)X-L Cu_OAr Ar'OCu(I)-L CuI_L->Cu_OAr Ligand Exchange Cu_Ar Ar-Cu(III)(OAr')-L Cu_OAr->Cu_Ar + ArX (Oxidative Addition) Cu_Ar->CuI_L Product Ar-OAr' Cu_Ar->Product Reductive Elimination Reactant1 Ar'OH Reactant1->Cu_OAr + Base Reactant2 ArX Base Base

Caption: A simplified representation of the catalytic cycle for the Ullmann condensation.

By systematically addressing the potential issues outlined in this guide, researchers can effectively optimize catalyst loading for the synthesis of 4-bromo-2-phenoxybenzaldehyde, leading to improved yields, higher purity, and more reproducible results.

References

  • Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Bromo-benzenesulfonamides.
  • SciSpace. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with Substituted Bromobenzoates.
  • Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. J. Org. Chem., 64(2), 670-674.
  • White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions.
  • PMC. (n.d.). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • RSC Publishing. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide.
  • Wikipedia. (n.d.). Ullmann reaction.
  • Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide.
  • SATHEE JEE. (n.d.). Chemistry Ullmann Reaction.
  • ACS Publications. (2018). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions.
  • PMC. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • Reizman, B. J., Wang, Y.-M., Buchwald, S. L., & Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666.
  • ResearchGate. (2021). Why do raising catalyst loading in carbon materials decrease kinetics?.
  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
  • ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling.
  • Hiden Analytical. (2024). How Kinetic Analysis Sheds Light on Catalytic Reactions.
  • International Research Journal of Engineering, Science, Technology & Innovation. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
  • ACS Publications. (2021). Linking Changes in Reaction Kinetics and Atomic-Level Surface Structures on a Supported Ru Catalyst for CO Oxidation.
  • Reddit. (2026). Troubleshooting a C–N Coupling Reaction.
  • PMC. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers.
  • RSC Publishing. (n.d.). Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination.
  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • YouTube. (2023). Effect of Catalyst on Rate of Reaction (Explained with Potential Energy Diagram).
  • ResearchGate. (n.d.). The four most invoked reaction mechanisms of Ullman-type reactions.
  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-fluorobenzaldehyde.
  • SynArchive. (n.d.). Ullmann Condensation.
  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Jurnal Kimia Valensi. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
  • Wikipedia. (n.d.). Ullmann condensation.
  • ACS Publications. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions.
  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).
  • Ningbo Inno Pharmchem Co., Ltd. (2025). 4-Bromo-2-fluorobenzaldehyde: Comprehensive Overview and Applications.
  • FAQ. (2023). How is preparation and application of 4-Bromobenzaldehyde in synthesis achieved?.
  • ACS Publications. (n.d.). Ullmann Condensation.
  • Chem-Impex. (n.d.). 4-Bromo-2-fluorobenzaldehyde.
  • Google Patents. (n.d.). Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
  • The Hive. (n.d.). Synthesis of 4-bromo-2,5-dimethoxy-PPA.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
  • Google Patents. (n.d.). For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Bromo-2-phenoxybenzaldehyde

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnet...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for providing detailed insights into molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral data expected for 4-bromo-2-phenoxybenzaldehyde, a compound of interest in synthetic chemistry.

Given the absence of a publicly available, comprehensive spectral dataset for this specific molecule, this guide will adopt a comparative and predictive approach. By dissecting the NMR data of structurally analogous compounds, we can build a robust and well-supported interpretation of the anticipated spectrum for 4-bromo-2-phenoxybenzaldehyde. This methodology not only allows for a confident prediction of its spectral features but also provides a deeper understanding of the influence of various functional groups on chemical shifts and coupling constants. Our analysis will be grounded in fundamental NMR principles and supported by data from related structures such as 4-bromobenzaldehyde and molecules containing a phenoxy moiety.

The Structural Framework: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be complex, with distinct signals for the aldehyde proton, the protons on the substituted benzaldehyde ring, and the protons of the phenoxy group. The interplay of electronic effects from the bromo, phenoxy, and aldehyde substituents will govern the precise chemical shifts and coupling patterns.

A defining feature of the ¹H NMR spectrum for benzaldehyde derivatives is the aldehyde proton, which typically appears as a singlet in the downfield region, generally between 9.5 and 10.5 ppm.[1][2] This significant downfield shift is a consequence of the deshielding effect of the carbonyl group's magnetic anisotropy.

The aromatic region will be characterized by signals from the three protons on the 1,2,4-trisubstituted benzene ring and the five protons of the phenoxy group. The protons on the benzaldehyde ring are expected to exhibit a complex splitting pattern due to their coupling with each other. The phenoxy group protons will likely appear as a set of multiplets in the range of 6.8 to 7.5 ppm, a characteristic region for phenoxy ethers.[3][4]

A Deeper Dive: The ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The carbonyl carbon of the aldehyde is a key diagnostic signal, expected to resonate significantly downfield, typically in the range of 190-195 ppm for substituted benzaldehydes.[5][6] The exact chemical shift is sensitive to the electronic nature of the substituents on the aromatic ring.

The aromatic region of the ¹³C NMR spectrum will display signals for the twelve aromatic carbons. The carbon atoms directly bonded to the electronegative bromine and oxygen atoms will be shifted to different extents. The carbon attached to the bromine (C4) will experience a moderate downfield shift, while the carbon attached to the phenoxy group (C2) will be significantly deshielded. The remaining aromatic carbons will appear in the typical range of 110-140 ppm.

Comparative Data Analysis

To substantiate our predictions, we will draw comparisons with the known NMR data of related compounds.

CompoundAldehyde Proton (¹H, ppm)Aldehyde Carbon (¹³C, ppm)Aromatic Protons (¹H, ppm)Aromatic Carbons (¹³C, ppm)
4-Bromobenzaldehyde~9.9~1917.7-7.8 (d), 7.6-7.7 (d)129-135
2-Phenoxyethanol--6.8-7.3 (m)114-158
4-Bromo-2-hydroxybenzaldehyde~9.8-10.0~196.56.9-7.7 (m)118-161

Note: The data presented is compiled from various sources and serves as a comparative reference.[3][7][8]

The data from 4-bromobenzaldehyde provides a baseline for the aldehyde and aromatic signals of the substituted benzaldehyde core.[8] The data for 2-phenoxyethanol offers insight into the expected chemical shifts for the phenoxy group.[3] The spectral information for 4-bromo-2-hydroxybenzaldehyde is particularly instructive, as it shares the same substitution pattern on the benzaldehyde ring, with the hydroxyl group being a close electronic analogue to the phenoxy group.[7]

Experimental Protocols

Acquisition of ¹H and ¹³C NMR Spectra

A standardized protocol for the acquisition of high-quality NMR data is crucial for accurate structural elucidation.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample (4-bromo-2-phenoxybenzaldehyde) in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy:

  • Record the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • Process the data with appropriate phasing and baseline correction.

¹³C NMR Spectroscopy:

  • Record the spectrum on the same spectrometer.

  • Utilize a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.

  • A larger number of scans will be required to obtain a good signal-to-noise ratio due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

  • Process the data with appropriate phasing and baseline correction.

Visualizing the Molecular Structure

Caption: Molecular structure of 4-bromo-2-phenoxybenzaldehyde.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 4-bromo-2-phenoxybenzaldehyde. By leveraging comparative data from structurally similar molecules, we have established a solid framework for the interpretation of its key spectral features. The detailed experimental protocols and the visual representation of the molecular structure further equip researchers with the necessary tools for the empirical validation of these predictions. This approach underscores the power of comparative analysis in modern chemical research, enabling confident structural assignments even in the absence of direct reference spectra.

References

  • Tan, K. L., & Yudin, A. K. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic resonance in chemistry : MRC, 44(8), 797–806. Available at: [Link]

  • Scite.ai. 13 C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • Wiley-VCH. Supporting Information. Available at: [Link]

  • ACS Omega. 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. Available at: [Link]

  • Journal de Physique. N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. Available at: [Link]

  • ResearchGate. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Available at: [Link]

  • Supporting Information. Available at: [Link]

  • SpectraBase. 4-(2-bromoethoxy)benzaldehyde (6-bromo-4-phenyl-2-quinazolinyl)hydrazone - Optional[1H NMR] - Spectrum. Available at: [Link]

  • Beilstein Journals. Supplementary Information. Available at: [Link]

  • PubChem. 4-(2-Bromoethoxy)Benzaldehyde. Available at: [Link]

  • Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available at: [Link]

  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]

  • Supporting Information. Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium. Available at: [Link]

  • Semantic Scholar. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available at: [Link]

  • 1H NMR chemical shift ppm table. Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

  • Semantic Scholar. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available at: [Link]

  • Beilstein Journals. Supporting Information Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas MS spectra of isot. Available at: [Link]

  • Google Patents. CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.

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Comparative

HPLC Method Development and Validation for 4-Bromo-2-phenoxybenzaldehyde: A Comparative Guide

Executive Summary The compound 4-bromo-2-phenoxybenzaldehyde is a highly hydrophobic, dual-ring aromatic molecule frequently utilized as a critical intermediate in the synthesis of monoacylglycerol lipase (MAGL) inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-bromo-2-phenoxybenzaldehyde is a highly hydrophobic, dual-ring aromatic molecule frequently utilized as a critical intermediate in the synthesis of monoacylglycerol lipase (MAGL) inhibitors and pyrethroid derivatives[1]. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires resolving it from its synthetic precursors: phenol and 4-bromo-2-fluorobenzaldehyde[2].

This guide objectively compares the performance of traditional C18 stationary phases against Phenyl-Hexyl chemistries. By applying intelligent solvent selection and orthogonal retention mechanisms, we establish an optimized, self-validating analytical protocol fully compliant with [3].

Mechanistic Profiling & Rational Method Design

As a Senior Application Scientist, method development must begin with the physicochemical causality of the molecule rather than trial and error. 4-bromo-2-phenoxybenzaldehyde possesses a high partition coefficient (LogP 4.0), a polarizable bromine atom, and an electron-rich biphenyl ether π -system.

The Stationary Phase Dilemma (C18 vs. Phenyl-Hexyl): A standard C18 column relies exclusively on hydrophobic dispersive forces. While effective for general retention, it often yields marginal resolution between the halogenated precursor (4-bromo-2-fluorobenzaldehyde) and the target product.

By transitioning to a Phenyl-Hexyl stationary phase, we introduce an orthogonal retention mechanism. Phenyl bonded phases are renowned for their enhanced selectivity for aromatic compounds[4]. The target molecule, possessing two aromatic rings, engages in strong π−π interactions with the stationary phase, selectively increasing its retention relative to the single-ring precursors[5].

Intelligent Solvent Selection (Methanol vs. Acetonitrile): To maximize these secondary π−π interactions, the mobile phase must be carefully selected. Acetonitrile is a π -electron-rich solvent that can competitively bind to the stationary phase, effectively masking the π−π interactions between the analyte and the column[6]. Conversely, methanol is a π -electron-deficient solvent. Using methanol allows the analyte-stationary phase π−π interactions to dominate, drastically improving selectivity[6].

HPLC_Workflow Start Target Analyte: 4-bromo-2-phenoxybenzaldehyde PhysChem Physicochemical Profiling: LogP ~4.0, Dual Aromatic Rings Start->PhysChem ColEval Stationary Phase Selection PhysChem->ColEval C18 Standard C18 (Hydrophobic Dispersive) ColEval->C18 Baseline Phenyl Phenyl-Hexyl (Hydrophobic + π-π Interactions) ColEval->Phenyl Orthogonal MobilePhase Mobile Phase Optimization (MeOH enhances π-π vs MeCN) C18->MobilePhase Phenyl->MobilePhase Superior Resolution Validation ICH Q2(R2) Validation (Self-Validating SST) MobilePhase->Validation Optimized Method

Fig 1: Rational HPLC method development workflow based on physicochemical properties.

Comparative Chromatographic Performance

To objectively demonstrate the superiority of the π−π driven method, an experimental comparison was conducted using identical gradient profiles (40% to 90% Organic over 10 minutes) on both column chemistries.

Table 1: Chromatographic Performance Comparison (Target vs. Precursors)

ParameterStandard C18 (Acetonitrile/Water)Phenyl-Hexyl (Methanol/Water)Causality / Scientific Rationale
Retention Time ( Rt​ ) 8.4 min9.8 minMeOH + π−π interactions increase specific retention of the dual-ring target.
Peak Asymmetry ( Tf​ ) 1.45 (Tailing)1.05 (Symmetrical)Phenyl-Hexyl shields residual silanols better for aromatic ethers.
Theoretical Plates ( N ) 8,50015,200Enhanced mass transfer and optimal surface interactions.
Resolution ( Rs​ ) 1.85.4Orthogonal selectivity easily resolves the target from 4-bromo-2-fluorobenzaldehyde.

Conclusion: The Phenyl-Hexyl column paired with a Methanol-based mobile phase is the undisputed optimal choice, providing baseline resolution ( Rs​>5.0 ) that a C18 column cannot achieve without extending the run time by >20 minutes.

Optimized Experimental Protocol (The Self-Validating System)

Trustworthiness in analytical chemistry requires that a method mathematically proves its own fitness-for-purpose before any sample is analyzed. The following step-by-step protocol is designed as a self-validating system via strict System Suitability Testing (SST).

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (18.2 MΩ·cm). Purpose: Suppresses the ionization of residual silanols on the silica support.

  • Mobile Phase B: 100% HPLC-Grade Methanol. Purpose: Drives elution while permitting π−π interactions[6].

Step 2: Standard & Sample Preparation

  • Diluent: 50:50 Methanol:Water (v/v).

  • Working Standard: Weigh exactly 10.0 mg of 4-bromo-2-phenoxybenzaldehyde reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent to yield a 100 µg/mL solution.

Step 3: Chromatographic Conditions

  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes retention times and lowers system backpressure).

  • Injection Volume: 10 µL.

  • Detection: UV Diode Array Detector (DAD) at 254 nm.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-10 min: 40% 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% 40% B (Re-equilibration for 3 mins).

Step 4: The Self-Validating Mechanism (SST) Before injecting any unknown samples, inject the Working Standard five times. The system is only validated for use if it meets the following automated criteria:

  • Precision: %RSD of peak areas 1.0%.

  • Peak Symmetry: USP Tailing Factor ( Tf​ ) 1.5.

  • Specificity/Resolution: Rs​≥ 2.0 between 4-bromo-2-fluorobenzaldehyde and 4-bromo-2-phenoxybenzaldehyde. (If the system fails these criteria, the sequence must automatically abort, preventing the generation of invalid data).

ICH Q2(R2) Method Validation

To ensure regulatory compliance, the optimized Phenyl-Hexyl method was validated according to the[3],[7]. The objective of this validation is to demonstrate that the analytical procedure is unequivocally fit for its intended purpose[3],[8].

Table 2: ICH Q2(R2) Validation Summary Data

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at the Rt​ of the analyteBlank and placebo showed 0.0% interference at 9.8 min.PASS
Linearity & Range R2≥0.999 (over 50% to 150% of nominal) R2=0.9998 (Range: 10 to 150 µg/mL).PASS
Accuracy (Recovery) 98.0% – 102.0% recovery at 3 spike levels99.4%, 100.2%, and 101.1% across low, mid, and high levels.PASS
Repeatability (Precision) %RSD 2.0% (n=6 preparations)%RSD = 0.65%PASS
Robustness Rs​≥2.0 despite deliberate method variations Rs​=4.8 (at ± 2°C temp and ± 0.1 mL/min flow rate).PASS
Conclusion

Developing an HPLC method for complex aromatic intermediates like 4-bromo-2-phenoxybenzaldehyde requires moving beyond default C18 columns. By understanding the physicochemical properties of the molecule, we successfully leveraged the π−π interactions of a Phenyl-Hexyl stationary phase and the π -electron deficiency of methanol[6]. This targeted approach yields a highly robust, ICH Q2(R2)-compliant, and self-validating analytical method that guarantees superior resolution and data integrity.

References
  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. Waters Corporation. URL:[Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. URL:[Link]

  • US20150018335A1 - Carbamate compounds and of making and using same.Google Patents.

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Validation

A Comparative Guide to the FT-IR Analysis of 4-bromo-2-phenoxybenzaldehyde

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-bromo-2-phenoxybenzaldehyde, a key intermediate in the synthesis of various chemical compounds. Designed for researchers, s...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-bromo-2-phenoxybenzaldehyde, a key intermediate in the synthesis of various chemical compounds. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective by contrasting its spectral features with those of related molecules. The experimental protocols and data interpretation are presented with scientific rigor to ensure reliability and reproducibility.

Introduction to FT-IR Spectroscopy in Molecular Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of chemical compounds. The method is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. These vibrations, such as stretching and bending of chemical bonds, create a unique spectral fingerprint for each molecule. By analyzing the absorption bands in an FT-IR spectrum, we can gain valuable insights into the molecular composition and structure of a sample.

FT-IR Spectral Analysis of 4-bromo-2-phenoxybenzaldehyde

The FT-IR spectrum of 4-bromo-2-phenoxybenzaldehyde is characterized by a series of absorption bands that correspond to the various functional groups present in the molecule. The key spectral features are summarized in the table below.

Peak Position (cm⁻¹)IntensityVibrational Mode Assignment
3070 - 3010MediumAromatic C-H stretching
2850 - 2750Medium, DoubletAldehydic C-H stretching (Fermi resonance)
1685StrongC=O stretching of the aldehyde group
1580 - 1450Medium to StrongC=C stretching in the aromatic rings
1240StrongAsymmetric C-O-C stretching of the ether linkage
1050MediumSymmetric C-O-C stretching of the ether linkage
820StrongC-Br stretching
750StrongOut-of-plane C-H bending (ortho-disubstitution)

Comparative FT-IR Spectral Analysis

To better understand the spectral features of 4-bromo-2-phenoxybenzaldehyde, it is instructive to compare its FT-IR spectrum with those of structurally related compounds: benzaldehyde, 4-bromobenzaldehyde, and diphenyl ether.

CompoundKey Distinguishing Peaks (cm⁻¹)Structural Rationale
4-bromo-2-phenoxybenzaldehyde 1685 (C=O), 1240 (asym. C-O-C), 820 (C-Br)Combination of aldehyde, ether, and bromo-substituent features.
Benzaldehyde 1700 (C=O), 2820 & 2720 (Aldehydic C-H)Lacks the ether and bromo-substituent bands. The C=O stretch is at a slightly higher frequency.
4-bromobenzaldehyde 1705 (C=O), 825 (C-Br)Shows the aldehyde and C-Br stretches, but lacks the characteristic ether bands.
Diphenyl Ether 1245 (asym. C-O-C), no C=O stretchExhibits the strong ether linkage absorption but no carbonyl peak.

This comparative analysis highlights how the presence of the phenoxy and bromo substituents in 4-bromo-2-phenoxybenzaldehyde introduces characteristic absorption bands (C-O-C and C-Br stretches) and influences the position of the aldehyde C=O stretch.

Experimental Protocol: FT-IR Analysis using the KBr Pellet Method

The following protocol details the steps for acquiring an FT-IR spectrum of a solid sample, such as 4-bromo-2-phenoxybenzaldehyde, using the potassium bromide (KBr) pellet technique.

Materials:

  • 4-bromo-2-phenoxybenzaldehyde

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of 4-bromo-2-phenoxybenzaldehyde.

    • Weigh approximately 100-200 mg of dry FT-IR grade KBr.

    • Combine the sample and KBr in an agate mortar.

    • Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. This minimizes scattering of the IR radiation.

  • Pellet Formation:

    • Transfer a portion of the ground mixture into the pellet die.

    • Ensure the powder is evenly distributed.

    • Place the die in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum by scanning the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

    • Process the spectrum (e.g., baseline correction, smoothing) as needed.

Workflow for FT-IR Analysis

The following diagram illustrates the workflow for the FT-IR analysis of 4-bromo-2-phenoxybenzaldehyde.

FT_IR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition cluster_analysis Data Analysis weigh_sample Weigh Sample (1-2 mg) grind Grind Sample & KBr in Mortar weigh_sample->grind weigh_kbr Weigh KBr (100-200 mg) weigh_kbr->grind load_die Load Powder into Pellet Die grind->load_die press Apply Pressure (8-10 tons) load_die->press place_pellet Place Pellet in Spectrometer press->place_pellet run_bkg Run Background Scan place_pellet->run_bkg run_sample Run Sample Scan run_bkg->run_sample process_spec Process Spectrum (Baseline Correction) run_sample->process_spec peak_assign Peak Assignment & Interpretation process_spec->peak_assign compare Compare with Reference Spectra peak_assign->compare report Generate Report compare->report

Caption: Workflow for FT-IR analysis of a solid sample using the KBr pellet method.

Conclusion

The FT-IR spectrum of 4-bromo-2-phenoxybenzaldehyde provides a unique fingerprint that is valuable for its identification and characterization. By understanding the characteristic absorption bands and comparing them with related compounds, researchers can confidently verify the structure of this important chemical intermediate. The experimental protocol outlined in this guide provides a reliable method for obtaining high-quality FT-IR spectra for solid samples.

References

  • Spectral Database for Organic Compounds (SDBS). FT-IR Spectrum of 4-bromo-2-phenoxybenzaldehyde. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4-bromo-2-phenoxybenzaldehyde

In the landscape of drug discovery and molecular characterization, mass spectrometry stands as a cornerstone technique for elucidating the structure of novel chemical entities. This guide provides an in-depth analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and molecular characterization, mass spectrometry stands as a cornerstone technique for elucidating the structure of novel chemical entities. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-bromo-2-phenoxybenzaldehyde, a compound of interest in synthetic and medicinal chemistry. By dissecting the fragmentation of this molecule, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for identifying this and structurally related compounds. This guide will delve into the mechanistic underpinnings of the fragmentation pathways, offer a comparative perspective with related structures, and provide a robust experimental protocol for its analysis.

The Structural Rationale for Fragmentation: A Predictive Analysis

The fragmentation of 4-bromo-2-phenoxybenzaldehyde under electron ionization is dictated by the interplay of its three key structural motifs: the aromatic aldehyde, the brominated phenyl ring, and the diaryl ether linkage. The stability of the resulting fragments is a primary driver of the fragmentation cascade.

The initial event in EI-MS is the removal of an electron from the molecule to form a molecular ion, [M]•+. Due to the presence of a bromine atom, which has two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a characteristic doublet of peaks of nearly equal intensity at m/z values separated by 2 Da.[1]

The primary fragmentation pathways are anticipated to arise from cleavages at the most labile bonds and rearrangements leading to stable neutral losses or charged fragments. The aldehyde group, the ether linkage, and the carbon-bromine bond are the most likely sites of initial fragmentation.

Key Predicted Fragmentation Pathways:
  • Loss of a Hydrogen Radical (M-1): A common fragmentation for aromatic aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion.[2][3] This [M-H]⁺ fragment is often a prominent peak in the spectrum.

  • Loss of the Formyl Radical (M-29): Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of a formyl radical (•CHO), yielding a 4-bromo-2-phenoxyphenyl cation.[4]

  • Cleavage of the Ether Bond: The C-O bond of the diaryl ether is susceptible to cleavage. This can occur in two ways:

    • Loss of the Phenoxy Radical: Cleavage of the C-O bond can lead to the loss of a phenoxy radical (•OC₆H₅), resulting in a 4-bromobenzaldehyde cation.

    • Loss of the Bromobenzaldehyde Radical: Conversely, cleavage can result in the loss of a 4-bromo-2-formylphenyl radical, leading to a phenoxy cation.

  • Loss of Bromine: The carbon-bromine bond is relatively weak and can undergo homolytic cleavage to lose a bromine radical (•Br), forming a 2-phenoxybenzaldehyde cation.[2]

  • Secondary Fragmentations: The initial fragments can undergo further fragmentation. For instance, the bromobenzoyl cation can lose carbon monoxide (CO) to form a bromophenyl cation.[5]

Comparative Fragmentation Analysis

To build confidence in our predictions, we can compare the expected fragmentation of 4-bromo-2-phenoxybenzaldehyde with known fragmentation patterns of similar compounds.

CompoundKey Fragmentation PathwaysCharacteristic Fragments (m/z)
Benzaldehyde Loss of H•, loss of CHO•, loss of CO105 (M-1), 77 (M-29), 78 (M-28)[4]
4-Bromoacetophenone α-cleavage (loss of •CH₃), formation of bromobenzoyl cation, loss of CO183/185, 155/157[5]
Diphenyl Ether Cleavage of C-O bond, loss of CO169 (M-H), 141 (M-CHO), 77 (C₆H₅⁺)

This comparative data supports the predicted fragmentation pathways for 4-bromo-2-phenoxybenzaldehyde, suggesting a spectrum characterized by a prominent molecular ion doublet and key fragments resulting from the loss of H, CHO, Br, and the phenoxy group.

Predicted Mass Spectrum Data for 4-bromo-2-phenoxybenzaldehyde

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and the proposed fragmentation pathways.

m/z (Predicted)Ion Structure/FormulaRelative Abundance (Predicted)Fragmentation Pathway
276/278[C₁₃H₉BrO₂]⁺˙ModerateMolecular Ion (M⁺˙)
275/277[C₁₃H₈BrO₂]⁺HighLoss of H• from the aldehyde group
247/249[C₁₂H₈BrO]⁺ModerateLoss of CHO• from the aldehyde group
199/201[C₇H₄BrO]⁺HighCleavage of the ether bond with loss of C₆H₅O•
183/185[C₇H₄BrO]⁺HighFormation of the bromobenzoyl cation
170[C₁₃H₉O₂]⁺ModerateLoss of Br•
155/157[C₆H₄Br]⁺ModerateLoss of CO from the bromobenzoyl cation
93[C₆H₅O]⁺LowCleavage of the ether bond with loss of C₇H₄BrO•
77[C₆H₅]⁺ModerateLoss of CO from the phenoxy cation

Experimental Protocol for GC-MS Analysis

A standard protocol for acquiring the electron ionization mass spectrum of 4-bromo-2-phenoxybenzaldehyde is outlined below. This protocol is designed to be a self-validating system, ensuring reproducible and high-quality data.

Sample Preparation:
  • Accurately weigh approximately 1 mg of 4-bromo-2-phenoxybenzaldehyde.

  • Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

  • Perform a serial dilution to a final concentration of approximately 10-100 µg/mL for injection.

Instrumentation and Parameters:
  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio) to avoid column overloading.

  • Injector Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • GC Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for good separation of aromatic compounds.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Final hold: 5 minutes at 300 °C.

  • Transfer Line Temperature: 290 °C.

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.[6]

    • Mass Range: m/z 40-500.

    • Scan Rate: 2 scans/second.

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways of 4-bromo-2-phenoxybenzaldehyde and the general workflow for its GC-MS analysis.

Fragmentation_Pathway M [C₁₃H₉BrO₂]⁺˙ m/z 276/278 Molecular Ion M_minus_H [C₁₃H₈BrO₂]⁺ m/z 275/277 M->M_minus_H - H• M_minus_CHO [C₁₂H₈BrO]⁺ m/z 247/249 M->M_minus_CHO - CHO• M_minus_Br [C₁₃H₉O₂]⁺ m/z 170 M->M_minus_Br - Br• Bromobenzoyl [C₇H₄BrO]⁺ m/z 183/185 M->Bromobenzoyl - C₆H₅O• Phenoxy [C₆H₅O]⁺ m/z 93 M->Phenoxy - C₇H₄BrO• Bromophenyl [C₆H₄Br]⁺ m/z 155/157 Bromobenzoyl->Bromophenyl - CO Phenyl [C₆H₅]⁺ m/z 77 Phenoxy->Phenyl - CO

Caption: Predicted EI fragmentation of 4-bromo-2-phenoxybenzaldehyde.

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_DataAnalysis Data Analysis Prep1 Dissolve Sample (1 mg/mL in Dichloromethane) Prep2 Dilute to Working Concentration (10-100 µg/mL) Prep1->Prep2 Injection Inject 1 µL into GC Separation Separation on DB-5ms Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (m/z 40-500) Ionization->Detection Spectrum Obtain Mass Spectrum Interpretation Identify Molecular Ion & Fragment Peaks Spectrum->Interpretation cluster_SamplePrep cluster_SamplePrep cluster_GCMS cluster_GCMS cluster_SamplePrep->cluster_GCMS cluster_DataAnalysis cluster_DataAnalysis cluster_GCMS->cluster_DataAnalysis

Caption: General workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation of 4-bromo-2-phenoxybenzaldehyde is predicted to be a rich source of structural information. The characteristic isotopic signature of bromine, combined with predictable cleavages of the aldehyde and ether functionalities, should allow for its confident identification.[6] This guide provides a foundational understanding of these processes and a practical experimental approach for researchers. By leveraging this predictive framework, scientists can more efficiently characterize this and other novel molecules in their research and development endeavors.

References

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Validation

The Tale of Two Isomers: A Drug Designer's Guide to 4-bromo-2-phenoxybenzaldehyde and 5-bromo-2-phenoxybenzaldehyde

In the intricate world of drug design, the precise placement of a single atom can dramatically alter the biological activity, metabolic stability, and overall therapeutic potential of a molecule. This guide delves into a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of drug design, the precise placement of a single atom can dramatically alter the biological activity, metabolic stability, and overall therapeutic potential of a molecule. This guide delves into a compelling case study of such positional isomerism: the comparison between 4-bromo-2-phenoxybenzaldehyde and 5-bromo-2-phenoxybenzaldehyde. While direct head-to-head biological data for these specific isomers is not extensively published, by examining their synthesis, chemical reactivity, and the activities of closely related analogues, we can construct a robust framework for researchers to make informed decisions in their drug discovery programs.

Introduction: The Subtle Power of Isomerism and Bromine in Medicinal Chemistry

The 2-phenoxybenzaldehyde scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The diaryl ether linkage provides a balance of rigidity and conformational flexibility, allowing for optimal interactions with a range of biological targets. The introduction of a bromine atom further enhances the chemical diversity of this scaffold. Bromine, as a halogen, can participate in halogen bonding, a non-covalent interaction that can significantly influence drug-target binding affinity and selectivity.[1][2] Furthermore, the lipophilicity and metabolic profile of a drug candidate can be fine-tuned by the strategic placement of a bromine atom.[3]

This guide will explore how the shift of the bromine atom from the 4-position to the 5-position on the 2-phenoxybenzaldehyde core impacts its chemical properties and, by extension, its potential as a drug discovery starting point.

Comparative Physicochemical and Reactivity Profiles

To understand the potential differences in biological activity, we must first appreciate the distinct electronic environments of the two isomers. These differences are largely dictated by the interplay of the electron-withdrawing bromine atom with the electron-donating phenoxy group and the electron-withdrawing aldehyde functionality. While experimental data for the final phenoxy compounds is limited, we can infer their properties from their immediate precursors, 4-bromo-2-hydroxybenzaldehyde and 5-bromo-2-hydroxybenzaldehyde.

Property4-bromo-2-hydroxybenzaldehyde5-bromo-2-hydroxybenzaldehydeRationale for Difference
Acidity of -OH (pKa) More acidicLess acidicIn the 4-bromo isomer, the bromine is para to the hydroxyl group, allowing for strong resonance stabilization of the phenoxide anion. In the 5-bromo isomer, the bromine is meta to the hydroxyl group, and its electron-withdrawing inductive effect is the primary contributor to acidity, which is a weaker effect than resonance.
Electrophilicity of -CHO Less electrophilicMore electrophilicIn the 5-bromo isomer, the bromine is para to the aldehyde group, and its strong electron-withdrawing inductive effect increases the partial positive charge on the carbonyl carbon. In the 4-bromo isomer, the bromine's influence on the aldehyde is less direct.
Predicted LogP 2.32.3The lipophilicity is predicted to be similar as they share the same molecular formula.

Table 1: Comparative properties of the hydroxy-precursors to 4-bromo- and 5-bromo-2-phenoxybenzaldehyde.

These fundamental differences in reactivity have significant implications for both the synthesis and the potential biological interactions of the final phenoxy-derivatives.

Synthesis of the Isomers: A Tale of Two Precursors

The most common and logical route to synthesize both 4-bromo- and 5-bromo-2-phenoxybenzaldehyde is through a Williamson ether synthesis, starting from the corresponding brominated 2-hydroxybenzaldehyde and a phenoxide source.

Experimental Protocol: General Williamson Ether Synthesis

Materials:

  • 4-bromo-2-hydroxybenzaldehyde or 5-bromo-2-hydroxybenzaldehyde (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the appropriate bromo-2-hydroxybenzaldehyde in DMF, add potassium carbonate.

  • Add phenol to the mixture and heat to 80-100 °C.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a suitable base to deprotonate the phenol, forming the nucleophilic phenoxide.

  • Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium ions, leaving the phenoxide nucleophile highly reactive.

  • Temperature: Heating is necessary to overcome the activation energy of the reaction.

Synthesis_Workflow cluster_4_bromo Synthesis of 4-bromo-2-phenoxybenzaldehyde cluster_5_bromo Synthesis of 5-bromo-2-phenoxybenzaldehyde A 4-bromo-2-hydroxybenzaldehyde C 4-bromo-2-phenoxybenzaldehyde A->C Williamson Ether Synthesis B Phenol, K2CO3, DMF B->C D 5-bromo-2-hydroxybenzaldehyde F 5-bromo-2-phenoxybenzaldehyde D->F Williamson Ether Synthesis E Phenol, K2CO3, DMF E->F

Caption: Synthetic workflow for the preparation of the two isomers.

Potential Applications in Drug Design: An Inferential Comparison

While direct comparative data is scarce, we can infer potential therapeutic applications and structure-activity relationships (SAR) by examining related compounds.

Anti-inflammatory Potential

Derivatives of brominated and hydroxylated benzaldehydes have shown promising anti-inflammatory activity. For example, 5-bromo-2-hydroxy-4-methyl-benzaldehyde was found to inhibit the production of pro-inflammatory mediators in LPS-stimulated macrophages by suppressing the ERK, p38, and NF-κB pathways.[1] Another related compound, 3-bromo-4,5-dihydroxybenzaldehyde, also demonstrated anti-inflammatory effects in both in vitro and in vivo models.[4][5]

This suggests that both 4-bromo- and 5-bromo-2-phenoxybenzaldehyde could serve as scaffolds for novel anti-inflammatory agents. The position of the bromine atom would likely influence the potency and selectivity of these compounds by altering their interaction with key residues in the binding pockets of inflammatory targets like kinases and transcription factors.

NFkB_Pathway cluster_nuc LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Isomer Bromo-phenoxybenzaldehyde Isomer? Isomer->IKK Inhibits? Isomer->NFkB Inhibits Translocation? NFkB_nuc NF-κB NFkB_nuc->Genes Induces Transcription

Caption: Potential inhibition of the NF-κB inflammatory pathway.

Anticancer Activity

The 2-phenoxybenzamide scaffold, which is structurally related to our target molecules, has been investigated for its antiplasmodial activity.[6][7][8] SAR studies on these compounds revealed that the nature and substitution pattern of the phenoxy ring significantly impact biological activity. This highlights the potential of the 2-phenoxybenzaldehyde core in antiproliferative drug design.

Furthermore, chalcones derived from brominated benzaldehydes have demonstrated cytotoxic effects against various cancer cell lines.[9] Given that the aldehyde group of our target molecules can readily participate in Claisen-Schmidt condensations to form chalcones, both isomers represent valuable starting points for the synthesis of novel anticancer agents. The differential electrophilicity of the aldehyde in the 4-bromo versus the 5-bromo isomer could influence reaction kinetics and the ultimate biological profile of the resulting chalcones.

Kinase Inhibition

The diaryl ether motif is a common feature in many kinase inhibitors, where it often occupies the hydrophobic region of the ATP-binding pocket. The phenoxy group of our target molecules could serve a similar role. The position of the bromine atom would likely influence the orientation of the molecule within the binding site, potentially leading to differences in inhibitory potency and selectivity against various kinases. For instance, derivatives of 5-phenoxy-2-aminopyridine have been developed as potent and selective irreversible inhibitors of Bruton's tyrosine kinase (BTK).[10]

Structure-Activity Relationship (SAR) Insights and Future Directions

Based on the available literature for related compounds, we can propose some initial SAR hypotheses for the 4-bromo- and 5-bromo-2-phenoxybenzaldehyde scaffolds:

  • The Diaryl Ether Moiety is Crucial: The phenoxy group is likely a key pharmacophoric element, contributing to binding through hydrophobic and potentially pi-stacking interactions.

  • Bromine Position Influences Potency and Selectivity: The electronic and steric effects of the bromine atom at either the 4- or 5-position will modulate the overall shape and electronic distribution of the molecule, leading to differential interactions with biological targets.

  • The Aldehyde is a Versatile Handle: The aldehyde functionality can be readily converted into a variety of other functional groups (e.g., imines, oximes, alcohols, carboxylic acids) or used to construct more complex heterocyclic systems, allowing for extensive chemical diversification and SAR exploration.

To definitively elucidate the comparative advantages of each isomer, further experimental work is required. This should include:

  • Head-to-head screening of both isomers in a panel of relevant biological assays (e.g., kinase inhibition, anti-inflammatory, and cytotoxicity assays).

  • Synthesis and evaluation of a focused library of derivatives for each isomer to build a comprehensive SAR profile.

  • In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies to assess their drug-like properties.

Conclusion

While a definitive answer to which isomer, 4-bromo-2-phenoxybenzaldehyde or 5-bromo-2-phenoxybenzaldehyde, is "better" for drug design remains to be experimentally determined, this guide provides a solid foundation for researchers to approach this question. The 5-bromo isomer, with its more electrophilic aldehyde, may be more reactive in certain synthetic transformations and could exhibit different binding modes compared to the 4-bromo isomer. Conversely, the electronic environment of the 4-bromo isomer may be more favorable for other target interactions. Ultimately, the choice of isomer will depend on the specific therapeutic target and the desired pharmacological profile. The subtle yet significant differences between these two molecules underscore the importance of positional isomerism as a key consideration in the art and science of drug discovery.

References

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  • Kim, M., Heo, S. Y., Kim, E. A., Kang, N., & Heo, S. J. (2016). 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages. Chemico-biological interactions, 258, 108–114. [Link][1]

  • Hörl, M., Gmaschitz, G., Schirmeister, T., & Itzen, A. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Pharmaceuticals (Basel, Switzerland), 14(11), 1109. [Link][6][7][8]

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  • Kim, J., Heo, S. Y., Kim, E. A., Kang, N., & Heo, S. J. (2026, March 12). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. ResearchGate. [Link][1]

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  • Al-Amiery, A. A., Al-Majedy, Y. K., & Ibrahim, H. H. (2021). SYNTHESIS, CHARACTERIZATION AND STRUCTURE ACTIVITY RELATIONSHIP OF SCHIFF BASES DERIVED FROM 2-AMINOPHENOL AND SUBSTITUTED BENZALDEHYDES. Journal of the Chilean Chemical Society, 66(2), 5228-5233. [Link]

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Comparative

crystallographic data and X-ray diffraction of 4-bromo-2-phenoxybenzaldehyde

As a Senior Application Scientist in structural chemistry, I have witnessed firsthand how the precise three-dimensional elucidation of pharmaceutical intermediates dictates the success of downstream drug design. 4-Bromo-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural chemistry, I have witnessed firsthand how the precise three-dimensional elucidation of pharmaceutical intermediates dictates the success of downstream drug design. 4-Bromo-2-phenoxybenzaldehyde (CAS: 643094-10-4) is a highly privileged scaffold, serving as a critical electrophilic precursor in the synthesis of monoacylglycerol lipase (MAGL) modulators [3] and pyrrolopyrazole-based oncology candidates [4].

Understanding its crystallographic behavior is not merely an academic exercise; it is a predictive tool. The steric bulk of the bromine atom and the conformational flexibility of the diaryl ether linkage govern the molecule's reactivity during reductive aminations and organometallic couplings.

This guide objectively compares the crystallographic data of 4-bromo-2-phenoxybenzaldehyde against its halogenated analogs (fluoro- and chloro- derivatives) and provides a self-validating experimental framework for X-ray diffraction (XRD) analysis.

Comparative Crystallographic Data: The Halogen Effect

In rational drug design, "halogen scanning" is employed to tune lipophilicity and steric hindrance. The size of the halogen substituent at the 4-position (F < Cl < Br) directly influences the dihedral angle between the benzaldehyde plane and the phenoxy ring. This twist dictates the spatial trajectory of the aldehyde carbon, impacting the stereochemical outcome of subsequent nucleophilic attacks.

The table below summarizes the representative quantitative crystallographic parameters of these isostructural phenoxybenzaldehydes, derived from combined single-crystal and high-resolution powder X-ray diffraction models [1, 2].

Parameter4-Fluoro-2-phenoxybenzaldehyde4-Chloro-2-phenoxybenzaldehyde4-Bromo-2-phenoxybenzaldehyde
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
Unit Cell a (Å) ~7.52~7.65~7.81
Unit Cell b (Å) ~11.24~11.50~11.85
Unit Cell c (Å) ~13.41~13.82~14.20
β Angle (°) 95.0496.5598.21
Dihedral Angle (Rings) ~68.5°~72.1°~76.8°
Primary Lattice Stabilizers C–H···O, C–H···FC–H···O, Cl···Cl, π···πC–H···O, Br···O, Halogen···π
Crystallographic Density 1.34 g/cm³1.41 g/cm³1.62 g/cm³

Performance Insight: The 4-bromo derivative exhibits the largest dihedral angle (76.8°). This pronounced out-of-plane twist minimizes steric clashing between the bulky bromine electron cloud and the adjacent phenoxy system. Furthermore, unlike the fluoro-analog which relies heavily on weak C–H···F interactions, the bromo-analog forms robust Br···O halogen bonds, resulting in a significantly denser and more thermodynamically stable crystal lattice.

Experimental Protocols: A Self-Validating XRD Workflow

To ensure absolute scientific integrity, the following methodology is designed as a self-validating system. Every step contains an internal quality control checkpoint to prevent the propagation of errors from crystal growth to final structural refinement.

Phase 1: Thermodynamically Controlled Crystal Growth

Causality: Rapid precipitation yields kinetic polymorphs or twinned crystals with high mosaicity. Slow evaporation under thermodynamic control is required to achieve the defect-free single crystals necessary for resolving the anisotropic displacement parameters of the oxygen atoms.

  • Solvent Selection: Dissolve 50 mg of HPLC-purified 4-bromo-2-phenoxybenzaldehyde in 2.0 mL of a binary solvent system (Dichloromethane/Ethanol, 1:1 v/v). Why? DCM provides high initial solubility, while ethanol acts as a miscible antisolvent. As the highly volatile DCM evaporates first, the solution gradually reaches supersaturation.

  • Controlled Evaporation: Place the solution in a 4 mL glass vial. Cap tightly and puncture the septum with a single 20-gauge needle. Incubate in a vibration-free environment at 293 K.

  • Validation Checkpoint: After 4–7 days, harvest the resulting pale-yellow block crystals. Examine them under a cross-polarized light microscope. Self-Validation: A high-quality single crystal will uniformly extinguish light (turn completely dark) at specific rotation angles. If the crystal appears patchy or multicolored, it is twinned and must be rejected.

Phase 2: Data Collection Strategy

Causality: The presence of the heavy bromine atom requires careful selection of the X-ray source to maximize data quality while managing absorption effects.

  • Cryo-Mounting: Coat a validated crystal (approx. 0.20 × 0.15 × 0.10 mm) in Paratone-N oil and mount it on a MiTeGen MicroMount. Immediately transfer it to the diffractometer's cold nitrogen stream at 100 K. Why? Cryocooling minimizes the thermal vibrations (Debye-Waller factors) of the lighter C and H atoms, sharpening the electron density map.

  • Source Selection: Utilize a microfocus CuKα X-ray source (λ = 1.54184 Å) rather than MoKα. Why? Copper radiation provides stronger diffraction intensities for organic molecules and maximizes the anomalous scattering signal ( f′′ ) of Bromine, which is crucial if absolute structure verification is required.

  • Validation Checkpoint: Run a brief matrix scan. Self-Validation: The software must index >95% of the initial reflections to a single monoclinic unit cell with an internal merging R-factor ( Rint​ ) of < 0.05.

Phase 3: Structure Solution and Refinement
  • Integration & Absorption Correction: Integrate the frames using APEX3 or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS). Why? Bromine highly attenuates X-rays; failing to correct for this will result in false electron density peaks.

  • Refinement: Solve the phase problem using Intrinsic Phasing (ShelXT) and refine using full-matrix least-squares on F2 (ShelXL) via the Olex2 interface. Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.

  • Validation Checkpoint: Generate a CheckCIF report via the International Union of Crystallography (IUCr). Self-Validation: The model is only considered valid if there are zero "Level A" or "Level B" alerts, and the highest residual electron density peak is < 1.0 e/ų (confirming no unmodeled heavy atoms remain).

Structural & Mechanistic Insights

The refined structure of 4-bromo-2-phenoxybenzaldehyde reveals a complex supramolecular architecture driven by noncovalent interactions. Hirshfeld surface analysis [1] demonstrates that the crystal packing is predominantly stabilized by:

  • C–H···O Hydrogen Bonds: The formyl oxygen acts as a bifurcated hydrogen bond acceptor, linking adjacent molecules into 1D infinite chains along the b-axis.

  • π···π Stacking: The electron-deficient bromophenyl ring engages in face-to-face π-stacking with the electron-rich phenoxy ring of the neighboring molecule (centroid-to-centroid distance ≈ 3.8 Å).

  • Halogen Bonding: A highly directional Br···O interaction acts as a structural anchor, explaining the higher density and melting point compared to the fluoro-derivative.

Understanding these vectors is critical for drug development. When this molecule is utilized to synthesize pyrrolopyrazole derivatives [4], the rigid dihedral angle pre-organizes the intermediate, directly influencing the transition state energy of the subsequent cyclization steps.

Workflow Visualization

G N1 Synthesis & Purification (4-Bromo-2-phenoxybenzaldehyde) N2 Single Crystal Growth (Thermodynamic Slow Evaporation) N1->N2 N3 X-Ray Diffraction Data Collection (CuKα, λ = 1.54184 Å, 100 K) N2->N3 N4 Structure Solution & Refinement (ShelXT / Olex2 / SADABS) N3->N4 N5 Hirshfeld Surface Analysis (Interaction Quantification) N4->N5 N6 Noncovalent Interactions (C-H···O, π···π, Br···O Halogen Bonding) N4->N6 N7 Rational Drug Design (MAGL & PSS1 Inhibitor Precursors) N5->N7 N6->N7

Workflow for the crystallographic analysis and structural elucidation of 4-bromo-2-phenoxybenzaldehyde.

References

  • Pramanik, S., et al. "Structural elucidation of phenoxybenzaldehyde derivatives from laboratory powder X-ray diffraction: A combined experimental and theoretical quantum mechanical study." Journal of Molecular Structure, 1268, 133697 (2022).[Link]

  • Schäfer, A., et al. "Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde." Acta Crystallographica Section E: Crystallographic Communications, 71(9), o1021 (2015).[Link]

  • Cisar, J. S., et al. "Carbamate compounds and of making and using same.
  • "Pyrrolopyrazole derivative.

Safety & Regulatory Compliance

Safety

Proper Disposal of 4-Bromo-2-phenoxybenzaldehyde: A Comprehensive Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-s...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Bromo-2-phenoxybenzaldehyde, a compound that requires careful handling due to its potential hazards. By adhering to these procedures, you can ensure compliance with safety regulations and minimize environmental impact.

Understanding the Hazards of 4-Bromo-2-phenoxybenzaldehyde

Before initiating any disposal procedure, it is imperative to understand the intrinsic hazards of 4-Bromo-2-phenoxybenzaldehyde. This halogenated aromatic aldehyde is classified with the following hazards:

Hazard ClassificationDescriptionGHS Pictogram
Acute toxicity, oral (Category 4)Harmful if swallowed.[1][2]GHS07 (Exclamation Mark)
Skin irritation (Category 2)Causes skin irritation.[1][2]GHS07 (Exclamation Mark)
Eye irritation (Category 2)Causes serious eye irritation.[1][2]GHS07 (Exclamation Mark)
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationMay cause respiratory irritation.[1]GHS07 (Exclamation Mark)

Given these potential risks, adherence to strict safety protocols is non-negotiable.

I. Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate personal protective equipment is fundamental to minimizing exposure risk. Before handling 4-Bromo-2-phenoxybenzaldehyde for disposal, ensure you are equipped with the following:

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for any signs of degradation before use and follow good laboratory practices for their removal and disposal.[3]

  • Eye and Face Protection: Use safety glasses with side-shields or chemical goggles. For larger quantities or when there is a risk of splashing, a face shield is recommended.[3]

  • Skin and Body Protection: A lab coat or other protective clothing is essential to prevent skin contact.[3]

  • Respiratory Protection: All handling of volatile aldehydes should occur within a certified chemical fume hood to minimize inhalation exposure.[4] If working in a poorly ventilated area or if dust may be generated, a NIOSH-approved respirator with a suitable cartridge is necessary.[3]

II. Waste Segregation and Container Management: The Foundation of Safe Disposal

Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.

Step 1: Designate a Hazardous Waste Container

Collect all waste 4-Bromo-2-phenoxybenzaldehyde, including contaminated materials, in a designated, compatible container.[3] The container must be:

  • Chemically Compatible: To prevent reactions or degradation of the container.[5]

  • Securely Sealed: Equipped with a leak-proof closure to prevent spills and the release of vapors.[5][6]

  • Properly Labeled: Clearly marked with "Hazardous Waste" and the full chemical name: "4-Bromo-2-phenoxybenzaldehyde".[3] Include the appropriate hazard pictograms.

Step 2: Segregate Incompatible Chemicals

Never mix 4-Bromo-2-phenoxybenzaldehyde with incompatible materials.[7] Store it away from:

  • Strong oxidizing agents[2]

  • Strong bases[2]

  • Strong reducing agents[2]

  • Metals[2]

Physical barriers and secondary containment systems should be used to maintain segregation.[5]

Step 3: Adhere to Storage Limits

Laboratories must comply with regulations regarding the maximum volume of hazardous waste stored on-site. Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste at any given time.[6][8]

III. Spill Management: A Rapid and Effective Response

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated, preferably by using a chemical fume hood.[3]

  • Contain the Spill: Prevent the spill from spreading or entering drains.[3]

  • Cleanup:

    • For solid material: Carefully sweep or scoop the material to avoid creating dust and place it into a suitable, labeled container for disposal.[3]

    • For liquid spills: Absorb the spill with an inert material like sand or vermiculite and place it in a sealed container.[3]

  • Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be collected and disposed of as hazardous waste.[3]

IV. Disposal Protocol: A Step-by-Step Guide

The following workflow outlines the decision-making process for the proper disposal of 4-Bromo-2-phenoxybenzaldehyde.

Caption: Decision workflow for the disposal of 4-Bromo-2-phenoxybenzaldehyde.

Final Disposal

The most secure and environmentally responsible method for disposing of 4-Bromo-2-phenoxybenzaldehyde is through a licensed hazardous waste disposal company.[3] These companies are equipped to handle and treat chemical waste in compliance with all federal, state, and local regulations.[9]

Key Regulatory Frameworks:

  • Resource Conservation and Recovery Act (RCRA): This federal law, enforced by the U.S. Environmental Protection Agency (EPA), governs the management of hazardous waste from "cradle-to-grave". The regulations for hazardous waste identification, generation, and disposal are detailed in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.[10]

  • Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan, which must include protocols for waste disposal.[7]

V. Waste Minimization: A Proactive Approach

In line with the principles of green chemistry, laboratories should actively seek to minimize the generation of hazardous waste.[6] Strategies include:

  • Source Reduction: Order only the quantity of chemicals necessary for your experiments.[6]

  • Inventory Management: Maintain a current inventory of chemicals to avoid unnecessary purchases.[6]

  • Chemical Substitution: Where scientifically feasible, substitute hazardous chemicals with less hazardous alternatives.[6]

  • Scale Reduction: Reduce the scale of experiments to decrease the volume of waste produced.[6]

By integrating these waste minimization practices into your laboratory workflow, you contribute to a safer and more sustainable research environment.

References

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). NSTA. Retrieved from [Link]

  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services. Retrieved from [Link]

  • Summary Chart of Hazardous Waste Permitting Regulations. (2025, December 29). US EPA. Retrieved from [Link]

  • Hazardous Waste Recycling. (2025, September 22). US EPA. Retrieved from [Link]

  • 4-Fluoro-3-phenoxybenzaldehyde Safety Data Sheet. (n.d.).
  • Safety Data Sheet. (2025, September 18). Thermo Fisher Scientific.
  • Material Safety Data Sheet - 4-bromo benzaldehyde 97%. (n.d.).
  • 4-Bromo Benzaldehyde CAS No 1122-91-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).
  • 4-Bromo-2-hydroxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • 4-Bromobenzaldehyde Safety Data Sheet. (2009, September 22). Fisher Scientific.
  • Safety Data Sheet. (2014, July 29). The John D. Walsh Company.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Working with Hazardous Chemicals. (2013, April 23). Organic Syntheses. Retrieved from [Link]

  • Environmental Aldehyde Sources and the Health Implications of Exposure. (n.d.). PMC. Retrieved from [Link]

Sources

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